Benzenepropanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJVDSVGBWFCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041638 | |
| Record name | 3-Phenyl-1-propanol | |
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Molecular Weight |
136.19 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour | |
| Record name | Benzenepropanol | |
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| Record name | 3-Phenyl-1-propanol | |
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| Record name | 3-Phenyl-1-propanol | |
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| Record name | 3-Phenyl-1-propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
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Boiling Point |
241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Phenylpropanol | |
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| Record name | 3-Phenyl-1-propanol | |
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Flash Point |
Flash Point: 212 °F/ 100 °C/ closed cup | |
| Record name | 3-Phenylpropanol | |
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Solubility |
In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | 3-Phenylpropanol | |
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| Record name | 3-Phenyl-1-propanol | |
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| Record name | 3-Phenyl-1-propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.995 g/cu cm at 25 °C, 0.993-1.002 | |
| Record name | 3-Phenylpropanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0234 mm Hg at 25 °C (extrapolated from higher temperatures) | |
| Record name | 3-Phenylpropanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Slightly viscous, colorless liquid | |
CAS No. |
122-97-4, 93842-54-7 | |
| Record name | Benzenepropanol | |
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| Record name | 3-Phenylpropanol | |
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| Record name | Propanol, phenyl- | |
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| Record name | Benzenepropanol | |
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| Record name | 3-Phenyl-1-propanol | |
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| Record name | 3-phenylpropan-1-ol | |
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| Record name | 3-PHENYL-1-PROPANOL | |
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| Record name | 3-Phenylpropanol | |
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| Record name | 3-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
<-18 °C, < -18 °C | |
| Record name | 3-Phenylpropanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-Phenyl-1-propanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Benzenepropanol: A Technical Guide to Chemical Properties and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is an organic compound with the chemical formula C₉H₁₂O.[1] It is a colorless, slightly viscous liquid characterized by a pleasant floral, balsamic odor reminiscent of hyacinths.[2][3] This aromatic alcohol is found naturally in various fruits, teas, and balsams, including strawberries and cinnamon.[2][4] Industrially, it is often synthesized through the hydrogenation of cinnamaldehyde.[4][5] Due to its fragrance profile and its utility as a chemical intermediate, this compound is a significant compound in the fragrance, flavor, and pharmaceutical industries.[4][6] It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals like the central skeletal muscle relaxant, proformiphen.[2][4] This guide provides an in-depth overview of its chemical properties and the analytical techniques used for its structure elucidation.
Chemical and Physical Properties
This compound's physical and chemical characteristics are well-documented, making it a versatile component in various applications. It is soluble in organic solvents like ethanol and propylene glycol but only slightly soluble in water.[2][4] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O | [1][6] |
| Molecular Weight | 136.19 g/mol | [1][3][6][7] |
| Boiling Point | 235-236 °C | [2][3][6] |
| Melting Point | < -18 °C | [2][3][7] |
| Density | ~1.001 g/mL at 20 °C | [2][8] |
| Refractive Index (n20/D) | 1.526 | [2][3] |
| Flash Point | 109 °C (229 °F) | [2][3] |
| Water Solubility | ~5,680 mg/L at 25 °C | [7] |
| LogP (Octanol/Water) | 1.88 - 1.9 | [3][7] |
| Appearance | Colorless to pale yellow, slightly viscous liquid | [1][2][3][5] |
| Odor | Sweet, floral, balsamic | [2][3] |
Structure Elucidation
The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques. These methods provide complementary information about the molecule's carbon framework, functional groups, and the specific arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms.[9][10]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides a clear fingerprint of its structure. The key signals are:
-
Aromatic Protons (C₆H₅-): A multiplet typically appearing in the 7.1-7.3 ppm range, integrating to 5 protons, which is characteristic of a monosubstituted benzene ring.
-
Methylene Protons (-CH₂-Ar): A triplet at approximately 2.7 ppm, integrating to 2 protons. This signal corresponds to the methylene group directly attached to the benzene ring and is split by the adjacent methylene group.
-
Methylene Protons (-CH₂-CH₂O-): A multiplet (often a quintet or sextet) around 1.9 ppm, integrating to 2 protons. This signal arises from the central methylene group, which is split by the two adjacent methylene groups.
-
Methylene Protons (-CH₂-OH): A triplet at about 3.7 ppm, integrating to 2 protons. This downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. The signal is split by the neighboring methylene group.[11]
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically 1.5-4.0 ppm), integrating to 1 proton. Its position is variable and depends on concentration and solvent. This peak will disappear upon shaking the sample with D₂O, a common method for identifying exchangeable protons.[12]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton:
-
Aromatic Carbons: Signals for the phenyl group typically appear between 125 and 142 ppm. Due to symmetry, four signals are expected for the six aromatic carbons. The carbon attached to the propyl chain (ipso-carbon) is found at the most downfield end of this range.
-
Aliphatic Carbons:
-
The carbon bonded to the hydroxyl group (-CH₂-OH) is the most downfield of the aliphatic signals, typically appearing around 60-65 ppm.[12]
-
The carbon attached to the benzene ring (-CH₂-Ar) appears around 34 ppm.
-
The central methylene carbon (-CH₂-CH₂-CH₂-) is found at approximately 32 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, under Electron Ionization (EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 136, corresponding to the molecular weight of C₉H₁₂O.[7] This peak may be of moderate to low intensity.
-
Key Fragmentation Patterns:
-
Alpha-Cleavage: The most significant fragmentation for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[12][13] For this compound, this would involve the loss of a C₂H₅ radical, but a more favorable fragmentation is the loss of water.
-
Loss of Water (M-18): A prominent peak is often observed at m/z = 118, resulting from the dehydration of the molecular ion.[7][12]
-
Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the propyl chain results in the formation of the stable tropylium ion (C₇H₇⁺) at m/z = 91. A rearrangement often precedes this fragmentation. A related peak at m/z = 92 is also common.
-
Another significant peak is often seen at m/z = 117, corresponding to the loss of a hydroxyl radical followed by rearrangement.[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[14] The IR spectrum of this compound shows characteristic absorption bands:
-
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.[11]
-
C-H Stretch (Aromatic): Sharp, medium-intensity peaks typically found just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).
-
C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to the methylene groups of the propyl chain.
-
C=C Stretch (Aromatic): Medium to weak intensity peaks in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.[11]
-
C-O Stretch: A strong absorption band in the 1000-1100 cm⁻¹ range, indicative of a primary alcohol.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate structural analysis.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift to 0 ppm.
-
Instrument Setup: Place the sample tube in the NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
General Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Conditions: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet. Use a suitable capillary column (e.g., a non-polar DB-5 or similar). Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure separation from any impurities.
-
MS Conditions: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the gas chromatogram. Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.
General Protocol for FTIR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Background Spectrum: Run a background scan with the empty salt plates in the sample holder to record the spectrum of the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: After automatic background subtraction, analyze the resulting spectrum. Identify the key absorption bands and assign them to the corresponding functional groups (O-H, C-H, C=C, C-O) by comparing their wavenumbers to correlation charts.
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows related to the study of this compound.
Caption: Logical flow for the structure elucidation of this compound.
Caption: General experimental workflow for spectroscopic analysis.
References
- 1. CAS 122-97-4: this compound | CymitQuimica [cymitquimica.com]
- 2. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 3-Phenyl-1-Propanol manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. jchps.com [jchps.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
Synthesis of 3-Phenyl-1-Propanol from Cinnamaldehyde Hydrogenation: A Technical Guide
Introduction
3-Phenyl-1-propanol, also known as hydrocinnamic alcohol, is a versatile organic compound with a characteristic floral scent, making it a valuable ingredient in the fragrance, flavor, and cosmetic industries.[1][2][3][4] It also serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the central skeletal muscle relaxant proformiphen.[1][2][4] The industrial production of 3-phenyl-1-propanol is predominantly achieved through the catalytic hydrogenation of cinnamaldehyde.[5][6] Cinnamaldehyde, an α,β-unsaturated aldehyde, can be sourced from natural materials like cassia and cinnamon oils or produced synthetically.[5]
The hydrogenation of cinnamaldehyde is a complex process as it involves the reduction of two different functional groups: a carbon-carbon double bond (C=C) and a carbonyl group (C=O).[7][8] This competition leads to a network of possible products, including the desired 3-phenyl-1-propanol (HCOL), as well as cinnamyl alcohol (COL) and 3-phenylpropanal (hydrocinnamaldehyde, HCAL).[7][9][10] Achieving high selectivity towards 3-phenyl-1-propanol requires careful selection of catalysts and optimization of reaction conditions. This guide provides an in-depth overview of the synthesis of 3-phenyl-1-propanol from cinnamaldehyde, focusing on catalytic systems, experimental protocols, and reaction pathways.
Reaction Pathways in Cinnamaldehyde Hydrogenation
The hydrogenation of cinnamaldehyde can proceed through several routes. The reduction of the C=O group yields cinnamyl alcohol, while the hydrogenation of the C=C bond results in hydrocinnamaldehyde.[11] Both of these intermediates can be further hydrogenated to produce the fully saturated 3-phenyl-1-propanol.[8] Thermodynamically and kinetically, the hydrogenation of the C=C bond is more favorable than the reduction of the C=O group.[8][9]
Caption: Reaction network for the hydrogenation of cinnamaldehyde.
Catalytic Systems and Performance Data
The selectivity of cinnamaldehyde hydrogenation is highly dependent on the catalyst employed. Various metallic catalysts, including those based on platinum (Pt), palladium (Pd), nickel (Ni), and cobalt (Co), have been investigated.[12][13] The choice of metal, support material, and the presence of promoters significantly influence the reaction outcome.
For instance, a Pd⁰/γ-Al₂O₃ catalyst has been shown to selectively hydrogenate the C=C bond, yielding 100% phenylpropanal.[14] In contrast, a bimetallic Pd⁰CoIII/γ-Al₂O₃ catalyst can hydrogenate both the C=C and C=O bonds consecutively, producing a mixture of phenylpropanal and 3-phenyl-1-propanol.[14] The addition of salt promoters like AlCl₃, SnCl₂, and FeCl₃ to Pd/Al₂O₃ catalysts can enhance the hydrogenation of the C=O bond, thereby increasing selectivity towards unsaturated alcohols.[15] Photocatalytic systems, such as Ni/NiS-modified Zn₀.₅Cd₀.₅S, have also been developed, achieving high yields of 3-phenyl-1-propanol under visible light without an external hydrogen source.[16]
The following tables summarize quantitative data from various studies on the hydrogenation of cinnamaldehyde, highlighting the performance of different catalytic systems.
Table 1: Performance of Palladium-Based Catalysts
| Catalyst | Temp. (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity to HCOL (%) | Selectivity to HCAL (%) | Selectivity to COL (%) | Citation(s) |
| Pd⁰/γ-Al₂O₃ | 80 | 30 (H₂) | Biphasic | >99 | 0 | 100 | 0 | [14] |
| Pd⁰CoIII/γ-Al₂O₃ | 80 | 30 (H₂) | Biphasic | >99 | 35 | 65 | 0 | [14] |
| Pd₃%/Al₂O₃ | 25 | 4 (H₂) | i-propanol | ~100 | - | - | 26 | [15] |
| Pd₃%/Al₂O₃ + AlCl₃ | 25 | 4 (H₂) | i-propanol | ~100 | - | - | 70 | [15] |
| Pd₃%/Al₂O₃ + SnCl₂ | 25 | 4 (H₂) | i-propanol | ~100 | - | - | 67 | [15] |
| Pd₃%/Al₂O₃ + FeCl₃ | 25 | 4 (H₂) | i-propanol | ~100 | - | - | 70 | [15] |
Table 2: Performance of Platinum and Other Catalysts
| Catalyst | Temp. (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity to HCOL (%) | Selectivity to HCAL (%) | Selectivity to COL (%) | Citation(s) |
| Pt/SiO₂ | 90 | 10 (H₂) | Isopropanol | 98.8 | - | - | 90 | [17] |
| CoRe/TiO₂ | 140 | - | THF | 99 | - | 0 | 89 | [7] |
| Pt=Fe/SBA-15 | Room Temp. | 30 (H₂) | Ethanol | - | - | - | >80 | [18] |
| Ni/NiS–ZCS | - | - | Water/Ethanol | ~100 | >80 | - | - | [16] |
Note: Selectivity data is reported as presented in the source material. A dash (-) indicates that the data was not specified for that particular product.
Experimental Protocols
Detailed experimental procedures are critical for reproducing and building upon existing research. The following sections provide generalized protocols for catalyst preparation and hydrogenation reactions based on methodologies described in the literature.
General Experimental Workflow
The typical workflow for a batch hydrogenation experiment involves catalyst activation, reaction execution under controlled conditions, and subsequent product analysis.
Caption: General workflow for a batch cinnamaldehyde hydrogenation experiment.
Protocol 1: Batch Hydrogenation in an Autoclave
This protocol is a generalized procedure based on common practices reported for liquid-phase hydrogenation in a batch reactor.[15][17][18]
-
Catalyst Activation: The catalyst (e.g., 80-100 mg) is placed into the stainless-steel autoclave.[7][15] The reactor is sealed, purged multiple times with an inert gas (e.g., N₂) or hydrogen, and then the catalyst is activated.[7][18] Activation often involves heating under a hydrogen atmosphere (e.g., at 150°C for 1 hour) followed by cooling to room temperature.[15]
-
Reaction Setup: The reaction solvent (e.g., 10-100 mL of isopropanol or ethanol) and cinnamaldehyde (e.g., 25 mmol) are added to the reactor vessel.[15][18] An internal standard (e.g., tetradecane or o-xylene) may be included for quantitative analysis.[17][19]
-
Hydrogenation: The reactor is sealed again, purged with hydrogen to remove air, and then pressurized to the desired level (e.g., 3-30 bar).[18][19] The mixture is heated to the target temperature (e.g., 25-140°C) and stirred vigorously (e.g., 500-1200 rpm) for the specified reaction time (e.g., 4-24 hours).[7][17][18][19]
-
Sample Analysis: After the reaction, the autoclave is cooled, and the excess hydrogen is carefully vented. The liquid product mixture is collected, filtered to remove the catalyst, and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine conversion and product selectivity.[15]
Protocol 2: Continuous Flow Hydrogenation
Continuous flow systems offer advantages in terms of process control and intensification. This protocol is based on a tube reactor setup.[9][17]
-
Catalyst Loading: A tube reactor is coated or packed with the catalyst (e.g., Pt/SiO₂).[9][17]
-
System Setup: The reactor is integrated into a continuous flow system (e.g., H-Cube Flow Reactor). The system is primed with the reaction solvent (e.g., isopropanol) to remove air.[9]
-
Catalyst Reduction: The catalyst is typically reduced in-situ by flowing a mixture of solvent and hydrogen at a set temperature (e.g., 90°C) for a short period (e.g., 15 minutes).[17]
-
Hydrogenation: A solution of cinnamaldehyde in the solvent (e.g., 0.1-0.8 M) is continuously pumped through the heated reactor along with a stream of hydrogen at a defined pressure (e.g., 15 bar).[17]
-
Product Collection and Analysis: The output from the reactor is collected over time and analyzed periodically using offline or online GC to monitor the reaction's progress and stability.[17]
Conclusion
The synthesis of 3-phenyl-1-propanol through the hydrogenation of cinnamaldehyde is a well-established yet continuously evolving field of research. The key challenge lies in controlling the selectivity of the reaction to favor the complete reduction of both the C=C and C=O bonds. Bimetallic catalysts, such as PdCo and CoRe, often exhibit superior performance by providing distinct active sites for the activation of different functional groups.[14][18] Furthermore, reaction conditions including temperature, hydrogen pressure, and the choice of solvent play a pivotal role in maximizing the yield of the desired saturated alcohol.[5][9] The development of novel catalytic systems, including photocatalysts and those for continuous flow processes, promises more efficient, sustainable, and economically viable routes for the production of this important fragrance and pharmaceutical intermediate.[16][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-phenyl-1-propanol (122-97-4) | Global Supplier Of Chemical [chemicalbull.com]
- 3. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Phenyl-1-Propanol manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources - Google Patents [patents.google.com]
- 6. Metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol via retrobiosynthesis approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. research.tue.nl [research.tue.nl]
- 9. thalesnano.com [thalesnano.com]
- 10. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Hydrogenation of cinnamaldehyde over an ionic cobalt promoted alumina-supported palladium catalyst [scielo.org.za]
- 15. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 16. Efficient hydrogenation of cinnamaldehyde to 3-phenylpropanol on Ni/NiS-modified twin Zn0.5Cd0.5S under visible light irradiation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 19. researchgate.net [researchgate.net]
The Aromatic Allure of the Plant Kingdom: A Technical Guide to the Natural Sources and Isolation of Hydrocinnamic Alcohol
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide has been developed to elucidate the natural origins and extraction methodologies of hydrocinnamic alcohol (3-phenyl-1-propanol), a valuable aromatic compound with applications in the fragrance, food, and pharmaceutical industries. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the compound's biosynthesis, natural abundance, and state-of-the-art isolation protocols.
Hydrocinnamic alcohol, prized for its delicate floral and balsamic scent, is a naturally occurring phenylpropanoid found in a variety of plant species. Its presence contributes to the characteristic aroma of many flowers, fruits, and resins. This guide delves into the botanical sources of this compound and the scientific principles behind its formation and extraction.
Natural Abundance of Hydrocinnamic Alcohol
Hydrocinnamic alcohol is biosynthesized in plants through the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. It is often found alongside its precursors and related compounds, such as cinnamic acid and cinnamaldehyde. Quantitative analyses have revealed its presence in various concentrations across different plant materials.
| Plant Source | Plant Part | Concentration/Relative Abundance | Reference |
| Populus balsamifera (Balsam Poplar) | Buds | 1.0% of ether extract | [1] |
| Populus nigra (Black Poplar) | Buds | 1.7% of ether extract | [1] |
| Vaccinium myrtillus (Bilberry) | Fruit | Highest concentration among tested foods | [2] |
| Rubus laciniatus (Evergreen Blackberry) | Fruit | Detected, not quantified | [2] |
| Fragaria spp. (Strawberry) | Fruit | Present | [3] |
| Camellia sinensis (Tea) | Leaves | Present | [3] |
| Styrax benzoin (Benzoin Resin) | Resin | Present | [4] |
| Cinnamomum spp. (Cinnamon) | Bark | Present (as precursor cinnamaldehyde) | [3] |
Biosynthesis of Hydrocinnamic Alcohol
The biosynthesis of hydrocinnamic alcohol is intricately linked to the broader phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway commences with the deamination of L-phenylalanine and proceeds through a series of enzymatic conversions.
Isolation of Hydrocinnamic Alcohol from Natural Sources
The isolation of hydrocinnamic alcohol from plant matrices typically involves extraction with a suitable solvent, followed by purification steps to separate the target compound from other co-extracted metabolites. The choice of methodology depends on the source material and the desired purity of the final product.
Experimental Protocol: Solvent Extraction of Hydrocinnamic Alcohol from Poplar Buds
This protocol provides a general procedure for the extraction and isolation of hydrocinnamic alcohol from poplar buds, a known source of this compound.
1. Sample Preparation:
-
Freshly collected poplar buds (Populus spp.) are air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
The dried buds are then coarsely ground using a mechanical grinder to increase the surface area for extraction.
2. Solvent Extraction:
-
A known weight of the ground poplar buds (e.g., 100 g) is macerated in a suitable organic solvent, such as 70% ethanol or diethyl ether, at a solid-to-solvent ratio of 1:10 (w/v).[5]
-
The mixture is subjected to ultrasonic-assisted extraction for 60 minutes at a controlled temperature (e.g., 35°C) to enhance extraction efficiency.[5]
-
The extract is then filtered through Whatman No. 1 filter paper to remove solid plant material.
-
The extraction process can be repeated on the plant residue to maximize the yield.
3. Solvent Evaporation:
-
The filtered extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
The resulting crude extract is a viscous, aromatic residue.
4. Purification by Column Chromatography:
-
The crude extract is redissolved in a minimal amount of the extraction solvent and adsorbed onto a small amount of silica gel.
-
The silica gel with the adsorbed extract is then loaded onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
The column is eluted with a gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate gradient.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable mobile phase and visualized under UV light or with a staining reagent (e.g., vanillin-sulfuric acid).
-
Fractions containing the compound with a similar retention factor (Rf) to a hydrocinnamic alcohol standard are pooled.
5. Characterization:
-
The purified fraction is subjected to further analysis for identification and quantification, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
This technical guide provides a foundational understanding of the natural sourcing and isolation of hydrocinnamic alcohol. The presented data and protocols are intended to support further research and development in the fields of natural product chemistry, pharmacology, and fragrance science. The continued exploration of botanical sources and the optimization of extraction techniques will be crucial for the sustainable production of this valuable aromatic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. foodb.ca [foodb.ca]
- 3. Optimisation of trans-cinnamic acid and hydrocinnamyl alcohol production with recombinant Saccharomyces cerevisiae and identification of cinnamyl methyl ketone as a by-product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Spectroscopic Analysis of Benzenepropanol: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for 3-phenyl-1-propanol (benzenepropanol), a key intermediate and fragrance component in various industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below, providing key quantitative information for its structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 - 7.17 | m | 5H | C₆H₅- |
| 3.66 | t | 2H | -CH₂-OH |
| 2.70 | t | 2H | C₆H₅-CH₂- |
| 1.89 | p | 2H | -CH₂-CH₂-CH₂- |
| 1.59 | s | 1H | -OH |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.[1]
| Chemical Shift (δ) ppm | Assignment |
| 141.9 | C1' (quaternary aromatic) |
| 128.4 | C2', C6' or C3', C5' (aromatic) |
| 128.3 | C3', C5' or C2', C6' (aromatic) |
| 125.7 | C4' (aromatic) |
| 62.1 | -CH₂-OH |
| 34.2 | C₆H₅-CH₂- |
| 32.1 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups.[1]
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3330 (broad) | O-H stretch (alcohol) |
| 3080, 3060, 3025 | C-H stretch (aromatic) |
| 2930, 2860 | C-H stretch (aliphatic) |
| 1605, 1495, 1450 | C=C stretch (aromatic ring) |
| 1050 | C-O stretch (primary alcohol) |
| 745, 700 | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) is observed at m/z = 136, corresponding to the molecular weight of this compound (C₉H₁₂O).[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 136 | 25 | [C₉H₁₂O]⁺ (Molecular Ion) |
| 118 | 60 | [M - H₂O]⁺ |
| 117 | 100 | [M - H₂O - H]⁺ |
| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2][3]
-
The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.[2]
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (0 ppm).[4]
¹H NMR Spectroscopy:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased, baseline corrected, and referenced to the TMS signal.
-
Integration of the peaks is performed to determine the relative number of protons.
¹³C NMR Spectroscopy:
-
A higher concentration of the sample (50-100 mg in 0.7 mL of solvent) is generally required for ¹³C NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[3]
-
A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
A larger number of scans are accumulated compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[5]
-
Data processing steps are similar to those for ¹H NMR.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
A small amount of liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
The plates are gently pressed together to create a thin liquid film.
Data Acquisition:
-
A background spectrum of the empty salt plates is first recorded.
-
The sample holder with the prepared thin film is then placed in the IR spectrometer.
-
The sample is scanned with infrared radiation, and the transmitted radiation is detected.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[6]
-
This causes the molecules to lose an electron, forming positively charged molecular ions (M⁺).[6]
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion at a specific m/z value.
-
The data is plotted as a mass spectrum, showing the relative intensity of each ion.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 5. chem.uiowa.edu [chem.uiowa.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Benzenepropanol (CAS 122-97-4): A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Benzenepropanol (CAS 122-97-4), a versatile organic compound used in various industrial and research applications, including as a fragrance ingredient and a building block in organic synthesis.[1] This document outlines the material's physical and chemical properties, potential hazards, toxicological data, and detailed protocols for safe handling, storage, and emergency procedures.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic floral or pleasant aromatic odor.[1][2][3] It is soluble in organic solvents and has limited solubility in water.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 122-97-4 | [1][2][5][6] |
| Molecular Formula | C₉H₁₂O | [1][3][5] |
| Molecular Weight | 136.19 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Odor | Floral, aromatic | [1][2][7] |
| Melting Point | -18 °C to <= -100 °C | [2][3][8] |
| Boiling Point | 235 - 238 °C at 760 mmHg | [2][3][8] |
| Flash Point | 109 - 120 °C (closed cup) | [2][9][10][11] |
| Density | 1.001 g/cm³ at 20 °C | [2][9] |
| Vapor Pressure | 25 Pa at 20 °C; 35 Pa at 25 °C | [2] |
| Solubility in Water | 5680 mg/L at 25 °C | [4] |
| log Pow (Octanol/Water Partition Coefficient) | 1.6 - 1.88 | [2][8] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation and serious eye irritation or damage.[2][9]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation |
| Acute aquatic toxicity | Category 3 | H402: Harmful to aquatic life |
Note: Classification may vary slightly between different suppliers and regulatory bodies.
Toxicological Data
The primary toxicological concerns associated with this compound are its irritant and corrosive effects on the skin and eyes. It has low acute oral and dermal toxicity.[8] No evidence suggests that this compound is carcinogenic, mutagenic, or a reproductive toxin.[8][9]
Table 3: Summary of Toxicological Data
| Test | Species | Route | Result | Reference |
| LD50 | Rat | Oral | 2300 mg/kg | [8][9][12][13] |
| LD50 | Rabbit | Dermal | 5 g/kg | [9][12][13] |
| Skin Irritation | Rabbit | Dermal | Moderate irritant (Draize test) | [13] |
| Eye Irritation | - | - | Expected to cause serious eye damage | [8] |
| Aquatic Toxicity (LC50, 96h) | Danio rerio (Zebra fish) | - | > 61 mg/L | [2] |
| Aquatic Toxicity (EC50, 48h) | Daphnia magna (Water flea) | - | 60.6 mg/L | [2] |
| Aquatic Toxicity (EC50, 72h) | Pseudokirchneriella subcapitata (Green algae) | - | 109 mg/L | [2] |
Signaling Pathways of Toxicity
Current scientific literature does not indicate any specific signaling pathways associated with the toxicity of this compound. Its hazardous effects are primarily attributed to its direct corrosive and irritant properties on biological tissues upon contact, rather than interaction with specific cellular signaling cascades.
Experimental Protocols
The toxicological data presented above are derived from standardized experimental protocols. Below are summaries of the methodologies for the key cited experiments.
Acute Oral Toxicity (Based on OECD Test Guideline 401)
The acute oral toxicity of a substance is typically determined using a protocol similar to the now-deleted OECD Test Guideline 401.[14][15][16]
-
Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[3] Observations of effects and mortality are made.[3]
-
Test Animals: Healthy, young adult rats are commonly used.[3]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance, often dissolved or suspended in a suitable vehicle like corn oil, is administered in a single dose by oral gavage.[3]
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[8]
-
A post-mortem examination (necropsy) is performed on all animals at the end of the study.[3]
-
-
Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.
Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)
This test assesses the potential of a substance to cause local irritation or corrosion upon topical application to the skin.[1][7][8]
-
Principle: The substance is applied in a single dose to a small area of the skin of an animal, while an untreated area serves as a control.[1][4][8]
-
Test Animals: The albino rabbit is the preferred species.[1][8]
-
Procedure:
-
Approximately 24 hours before the test, the fur is clipped from a small area on the animal's back.
-
A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin and covered with a gauze patch.[8]
-
After exposure, the residual test substance is removed.[8]
-
The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and daily thereafter for up to 14 days.[1][8]
-
-
Data Analysis: The severity of the skin reactions is scored and evaluated to determine the level of irritation or corrosion.[8]
Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[5][6][9][10][12]
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[6][9][12]
-
Test Animals: The albino rabbit is the recommended species.[6]
-
Procedure:
-
A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[11]
-
The eyelids are held together for a short period to prevent loss of the material.
-
The eye is examined for ocular reactions at 1, 24, 48, and 72 hours after application.[6] Observations may continue for up to 21 days to assess the reversibility of any effects.[12]
-
The cornea, iris, and conjunctiva are evaluated and scored for the severity of any lesions.[11][12]
-
-
Data Analysis: The scores are used to classify the substance's potential for eye irritation or corrosion.[12]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.
Handling
-
Handle in a well-ventilated area.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid breathing vapors or mist.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
-
Wash hands thoroughly after handling.[2]
Storage
-
Keep the container tightly closed in a dry and well-ventilated place.[2][7]
-
Store away from strong oxidizing agents.[2]
-
The substance is stable under recommended storage conditions.[2][11]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that satisfy EU Directive 89/686/EEC and the standard EN 374. | [2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [2] |
Emergency Procedures
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical help.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Accidental Release Measures
In the event of a spill or leak, the following steps should be taken:
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Containment and Cleaning Up:
-
Contain the spillage.
-
Collect with an inert absorbent material (e.g., sand, silica gel).
-
Place in a suitable, closed container for disposal.
-
Visualizations
Safe Handling Workflow
Caption: A workflow for the safe handling of this compound.
Accidental Release Response
Caption: A logical workflow for responding to an accidental release of this compound.
References
- 1. oecd.org [oecd.org]
- 2. Draize test - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. Test No. 404: Acute Dermal Irritation/Corrosion - OECD - Google Books [books.google.com.pk]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. scribd.com [scribd.com]
- 16. oecd.org [oecd.org]
Solubility of Benzenepropanol in common organic solvents
An in-depth analysis of the solubility of benzenepropanol, a key aromatic alcohol, is crucial for its application in research, drug development, and various industrial processes. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, complete with quantitative data, detailed experimental methodologies, and visual representations of experimental workflows. For the purposes of this guide, the primary focus will be on 3-phenyl-1-propanol, a common and widely studied isomer.
Quantitative Solubility Data
The solubility of 3-phenyl-1-propanol in various organic solvents is a critical parameter for its use in synthesis, purification, and formulation. The following table summarizes the available quantitative data, providing a clear comparison of its solubility in different solvent systems. The data is typically expressed in terms of mole fraction, mass fraction, or grams per 100 mL of solvent at a specified temperature.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Mole Fraction | Reference |
| Water | 25 | 2.9 | 0.0004 | |
| Ethanol | 25 | Miscible | - | |
| Methanol | 25 | Miscible | - | |
| Acetone | 25 | Miscible | - | |
| Diethyl Ether | 25 | Miscible | - | |
| Chloroform | 25 | Miscible | - | |
| Toluene | 25 | Freely Soluble | - | |
| Hexane | 25 | Sparingly Soluble | - |
Note: "Miscible" indicates that the solute and solvent are soluble in all proportions. "Freely Soluble" and "Sparingly Soluble" are qualitative terms from pharmacopeial definitions and are included for practical reference.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The following section details a common methodology used to ascertain the solubility of a solid compound like 3-phenyl-1-propanol in an organic solvent.
Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.
Materials:
-
3-Phenyl-1-propanol (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled water bath or incubator
-
Agitator or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: An excess amount of 3-phenyl-1-propanol is added to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The container is placed in a thermostatic bath set to the desired temperature. The mixture is then agitated vigorously for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed in the thermostatic bath for a sufficient time to allow the undissolved solid to settle. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be employed to separate the solid and liquid phases.
-
Sample Withdrawal and Dilution: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could cause precipitation or further dissolution. The withdrawn sample is then accurately diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: The concentration of 3-phenyl-1-propanol in the diluted sample is determined using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Calculation: The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in grams per 100 mL, mole fraction, or other relevant units.
The following diagram illustrates the general workflow for the isothermal saturation method.
Caption: Workflow for determining solubility using the isothermal saturation method.
Logical Relationships in Solubility Studies
The selection of an appropriate solvent and analytical method is a critical decision in solubility studies. The following diagram illustrates the logical relationships and considerations involved in this process.
Caption: Decision-making process for conducting solubility experiments.
A Comprehensive Technical Guide to the Physical Properties of 3-Phenyl-1-Propanol as a Function of Temperature
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-1-propanol (CAS: 122-97-4), a colorless viscous liquid with a characteristic floral odor, is a versatile organic compound with applications in the fragrance, pharmaceutical, and polymer industries. A thorough understanding of its physical properties and their dependence on temperature is crucial for process design, formulation development, and quality control. This technical guide provides a detailed overview of the key physical properties of 3-phenyl-1-propanol, including density, viscosity, surface tension, and refractive index, with a focus on their variation with temperature.
Data Presentation
Table 1: Density of 3-Phenyl-1-Propanol at Different Temperatures[1][2]
| Temperature (K) | Temperature (°C) | Density (g/mL) |
| 293.15 | 20.00 | 1.001[3][4][5][6][7] |
| 298.15 | 25.00 | 0.995[4] |
| 323.15 | 50.00 | Data not available |
| 348.15 | 75.00 | Data not available |
| 373.15 | 100.00 | Data not available |
Note: While the NIST database indicates experimental data is available from 220 K to 732 K, specific data points from the search results are limited to the values presented.
Table 2: Viscosity of 3-Phenyl-1-Propanol at Different Temperatures[1][2]
| Temperature (K) | Temperature (°C) | Viscosity (mPa·s) |
| 293.15 | 20.00 | 20[8] |
| 323.15 | 50.00 | Data not available |
| 348.15 | 75.00 | Data not available |
| 373.15 | 100.00 | Data not available |
Note: The NIST database indicates the availability of experimental data for viscosity from 270 K to 730 K, however, the specific value at 20°C is the only one retrievable from the provided search results.
Table 3: Surface Tension of 3-Phenyl-1-Propanol
| Temperature (°C) | Surface Tension (mN/m) |
| 20.0 | Data not available |
Note: Temperature-dependent data for the surface tension of 3-phenyl-1-propanol is not available in the reviewed literature. Generally, for alcohols, surface tension decreases with increasing temperature.[3][9]
Table 4: Refractive Index of 3-Phenyl-1-Propanol
| Temperature (°C) | Wavelength (nm) | Refractive Index |
| 20.0 | 589.3 (Na D-line) | 1.526[3][4][5][6][10][11] |
| 25.0 | 589.3 (Na D-line) | 1.5357[4] |
Note: The refractive index of liquids typically decreases with an increase in temperature.[1][10][12]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 3-phenyl-1-propanol are not explicitly available in the reviewed literature. However, the following are general and widely accepted methodologies for measuring the density, viscosity, surface tension, and refractive index of liquids as a function of temperature.
Density Measurement
Method: Vibrating tube densitometer.
Protocol:
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired measurement temperatures.
-
Sample Introduction: A small, precisely known volume of 3-phenyl-1-propanol is introduced into a U-shaped borosilicate glass tube.
-
Temperature Control: The sample is thermostated to the desired temperature with high precision (e.g., ±0.01°C) using a Peltier element.
-
Measurement: The tube is electromagnetically excited to oscillate at its natural frequency. The instrument measures this frequency, which is directly related to the density of the sample.
-
Data Acquisition: The density is calculated from the oscillation period and the calibration constants. Measurements are repeated at each desired temperature.
Viscosity Measurement
Method: Rotational viscometer.
Protocol:
-
Instrument Setup: A suitable spindle and guard leg are selected based on the expected viscosity of 3-phenyl-1-propanol. The instrument is leveled and the spindle is attached.
-
Sample Preparation: A sufficient volume of 3-phenyl-1-propanol is placed in a thermostatically controlled sample container.
-
Temperature Equilibration: The sample is allowed to equilibrate at the target temperature. The temperature is monitored using a calibrated temperature probe.
-
Measurement: The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.
-
Data Calculation: The viscosity is calculated from the torque, the rotational speed, and the geometry of the spindle. Measurements are performed at various temperatures.
Surface Tension Measurement
Method: Pendant drop method.
Protocol:
-
Instrument Setup: A syringe with a needle of known diameter is filled with 3-phenyl-1-propanol. The syringe is mounted in a temperature-controlled chamber.
-
Droplet Formation: A small droplet of the liquid is formed at the tip of the needle.
-
Image Acquisition: A high-resolution camera captures the profile of the pendant drop.
-
Temperature Control: The temperature of the chamber is precisely controlled and monitored.
-
Data Analysis: The shape of the drop is determined by the balance between surface tension and gravity. The captured image is analyzed using specialized software to fit the Young-Laplace equation to the drop profile, from which the surface tension is calculated. This process is repeated at different temperatures.
Refractive Index Measurement
Method: Abbé refractometer with temperature control.
Protocol:
-
Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water, at the measurement temperature.
-
Sample Application: A few drops of 3-phenyl-1-propanol are placed on the surface of the measuring prism.
-
Temperature Control: The prisms are connected to a circulating water bath to maintain a constant and precise temperature.
-
Measurement: A light source (typically a sodium D-line lamp, 589.3 nm) is passed through the sample. The telescope eyepiece is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. Measurements are taken at each desired temperature after allowing the instrument and sample to equilibrate.
Mandatory Visualization
Caption: Workflow for the experimental determination of physical properties.
Conclusion
This technical guide has compiled and presented the available data on the physical properties of 3-phenyl-1-propanol and their dependence on temperature. While critically evaluated data for density and viscosity as a function of temperature are available, further experimental studies are required to fully characterize the temperature-dependent behavior of its surface tension and refractive index. The provided experimental protocols offer a general framework for conducting such measurements, which are essential for the effective application of this important chemical in various scientific and industrial fields.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-phenyl-1-propanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenyl-1-propanol 98 122-97-4 [sigmaaldrich.com]
- 6. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]
- 7. 3-Phenyl-1-propanol 98 122-97-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3-Phenyl-1-propanol, 99% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. Concentration and temperature dependence of the refractive index of ethanol-water mixtures: influence of intermolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Era in Drug Discovery: Unlocking the Therapeutic Potential of Novel Benzenepropanol Derivatives
A comprehensive analysis for researchers, scientists, and drug development professionals exploring the synthesis, evaluation, and application of a promising new class of therapeutic agents.
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the pharmaceutical industry. Within this landscape, the benzenepropanol scaffold has emerged as a privileged structure, offering a versatile platform for the development of new drugs targeting a wide array of diseases. This technical guide delves into the discovery of novel this compound derivatives, providing an in-depth overview of their synthesis, pharmacological evaluation, and mechanisms of action. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to equip researchers with the foundational knowledge to explore and expand upon this promising class of compounds.
A Versatile Scaffold: The Pharmaceutical Promise of this compound Derivatives
This compound and its derivatives encompass a broad range of chemical entities that have demonstrated significant potential in medicinal chemistry. From anti-inflammatory and anticancer to neuroprotective applications, the structural versatility of the this compound core allows for fine-tuning of its pharmacological properties. The strategic modification of this scaffold has led to the identification of potent and selective agents, heralding a new wave of potential therapeutics.
One notable area of investigation has been the development of this compound analogs as ceramidase inhibitors for cancer therapy.[1] These compounds, such as N-myristoylamino-phenylpropanol, have shown promising activity against various cancer cell lines.[1] The exploration of different N-acyl, urea, N-alkyl, and ω-cationic-N-acyl analogs has revealed a class-dependent activity, with some derivatives exhibiting broad-spectrum anticancer effects while others demonstrate selectivity for specific cancer types.[1]
Quantitative Analysis of Bioactivity
A critical aspect of drug discovery is the quantitative assessment of a compound's biological activity. This allows for a direct comparison of different derivatives and aids in the identification of structure-activity relationships (SAR). The following tables summarize the in vitro activity of representative this compound derivatives and related compounds against various biological targets.
| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/ED50) | Reference |
| LCL85 | ω-Cationic-N-acyl | MCF7 | Potent | [1] |
| LCL120 | N-Alkyl | MCF7 | Potent | [1] |
| LCL385 | Aromatic Ceramoid | NCI 60 Cell Line Panel | Broad Spectrum | [1] |
| LCL284 | Aromatic N-Alkylaminoalcohol | NCI 60 Cell Line Panel | Broad Spectrum | [1] |
| LCL204 | Aromatic Ceramoid | NCI 60 Cell Line Panel | Broad Spectrum | [1] |
Table 1: Anticancer Activity of Selected this compound Analogs. This table highlights the potent and broad-spectrum anticancer activity of various classes of this compound derivatives.
Deciphering the Mechanism: Signaling Pathways in Focus
Understanding the mechanism of action is paramount for the rational design of new drugs and for predicting their potential therapeutic effects and side effects. For this compound derivatives, several signaling pathways have been implicated in their pharmacological activity. For instance, the inhibition of ceramidase by certain this compound analogs leads to an accumulation of ceramide, a sphingolipid that can induce apoptosis in cancer cells.
Caption: Inhibition of Ceramidase by this compound Derivatives.
This diagram illustrates how this compound derivatives can inhibit ceramidase, leading to an increase in ceramide levels and subsequent induction of apoptosis in cancer cells.
Experimental Corner: Protocols for Synthesis and Evaluation
The successful discovery of novel derivatives hinges on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis of a generic this compound derivative and its subsequent evaluation for anticancer activity.
General Synthesis of N-Acyl this compound Derivatives
Objective: To synthesize an N-acyl derivative of a phenylpropanolamine precursor.
Materials:
-
(1S,2R)-(+)-2-amino-1-phenyl-1,3-propanediol
-
Acyl chloride (e.g., Myristoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve (1S,2R)-(+)-2-amino-1-phenyl-1,3-propanediol (1 equivalent) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add TEA (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to yield the desired N-acyl this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a synthesized this compound derivative on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Synthesized this compound derivative dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound to the cells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
References
Benzenepropanol: A Versatile Precursor in the Synthesis of High-Value Organic Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is a versatile and readily available aromatic alcohol that serves as a crucial starting material in a multitude of organic syntheses. Its simple, yet functionalized structure, comprising a phenyl ring, a three-carbon aliphatic chain, and a primary alcohol, provides a scaffold that can be readily modified to construct a diverse array of complex molecules. This technical guide explores the role of this compound as a key precursor in the synthesis of valuable compounds, with a particular focus on its applications in the development of pharmaceuticals and other bioactive molecules. We will delve into key transformations of this compound, providing detailed experimental protocols, quantitative data, and logical frameworks for its incorporation into multi-step synthetic strategies.
Key Synthetic Transformations of this compound
The chemical reactivity of this compound is centered around its two main functional components: the aromatic ring and the primary alcohol. These sites allow for a range of synthetic manipulations, including oxidation, cyclization, and substitution reactions, to build molecular complexity.
Oxidation to 3-Phenylpropanal
The selective oxidation of the primary alcohol in this compound to its corresponding aldehyde, 3-phenylpropanal, is a fundamental transformation that opens up a vast landscape of subsequent chemical modifications. 3-Phenylpropanal is a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and other fine chemicals. Two common and effective methods for this oxidation are the use of pyridinium chlorochromate (PCC) and TEMPO-catalyzed oxidation.
Table 1: Comparison of Oxidation Methods for this compound
| Method | Oxidizing Agent | Typical Solvent | Reaction Time | Temperature | Typical Yield |
| Pyridinium Chlorochromate | Pyridinium Chlorochromate (PCC) | Dichloromethane | Several hours | Room Temp. | ~85% |
| TEMPO-catalyzed Oxidation | Sodium hypochlorite (NaOCl) with TEMPO catalyst | Dichloromethane | 1 hour | Room Temp. | ~90%[1] |
Materials:
-
3-Phenyl-1-propanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Dry ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
-
To this stirred suspension, add a solution of 3-phenyl-1-propanol (1 equivalent) in anhydrous dichloromethane in one portion.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with dry ether and filter through a pad of silica gel to remove the chromium byproducts.
-
Wash the silica gel pad with additional dry ether.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 3-phenylpropanal.
Expected Yield: Approximately 85%.
Characterization Data (¹H NMR for 3-Phenylpropanal):
-
δ 9.8 (t, 1H, -CHO)
-
δ 7.3-7.2 (m, 5H, Ar-H)
-
δ 2.9 (t, 2H, -CH₂-Ar)
-
δ 2.8 (t, 2H, -CH₂-CHO)
Materials:
-
3-Phenyl-1-propanol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Sodium bromide (NaBr)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
10% w/v Sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
In a round-bottom flask cooled in a water bath, dissolve 3-phenyl-1-propanol (1 equivalent) in dichloromethane to make a 0.25 M to 1 M solution.
-
Add TEMPO (0.1 equivalents) to the solution.
-
Successively add a 0.6 M solution of sodium bromide (0.23 equivalents), sodium hypochlorite (1 equivalent), and saturated sodium bicarbonate solution to adjust the pH to approximately 9.5.[1]
-
Stir the resulting biphasic mixture vigorously at ambient temperature for 1 hour, monitoring the reaction by TLC.
-
After 1 hour, add 10% w/v sodium thiosulfate solution to quench any unreacted sodium hypochlorite.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-phenylpropanal.
Expected Yield: Approximately 90%.[1]
Workflow for Oxidation of this compound
References
An In-Depth Technical Guide to Benzenepropanol and Its Derivatives for Researchers and Drug Development Professionals
Introduction
Benzenepropanol, a versatile aromatic alcohol, serves as a crucial building block in organic synthesis and holds significant importance in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of its synonyms, alternative names, physicochemical properties, and its role in drug development. It is designed to be an essential resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its biological relevance.
Synonyms and Alternative Names
This compound is known by a multitude of synonyms and alternative names in scientific literature and chemical databases. Its unambiguous identification is most reliably achieved through its CAS Registry Number: 122-97-4. The systematic IUPAC name for this compound is 3-phenylpropan-1-ol[1].
A comprehensive list of its common synonyms and identifiers is provided in the table below to aid in literature searches and substance identification.
| Identifier Type | Identifier | Source |
| IUPAC Name | 3-phenylpropan-1-ol | PubChem[1] |
| CAS Registry Number | 122-97-4 | CAS Common Chemistry, PubChem[1] |
| Common Synonyms | 3-Phenyl-1-propanol, 3-Phenylpropanol, 3-Phenylpropyl alcohol, Hydrocinnamic alcohol, Hydrocinnamyl alcohol, Benzylethyl alcohol, gamma-Phenylpropanol | PubChem, ECHEMI[1][2] |
| Other Identifiers | EC Number: 204-587-6, UNII: U04IC2765C, FEMA Number: 2885, ChEBI ID: CHEBI:88817 | PubChem[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for 3-phenyl-1-propanol.
| Property | Value | Conditions | Source |
| Molecular Formula | C₉H₁₂O | PubChem[1] | |
| Molecular Weight | 136.19 g/mol | PubChem, ECHEMI[1][2] | |
| Appearance | Colorless, slightly viscous liquid | Room Temperature | ECHEMI[2] |
| Odor | Floral, balsamic, reminiscent of hyacinths | ECHEMI[2] | |
| Boiling Point | 235-236 °C | ECHEMI, Thermo Scientific Chemicals[2][3] | |
| Melting Point | < -18 °C | ECHEMI, Thermo Scientific Chemicals[2][3] | |
| Density | 1.006 g/cm³ | 24 °C | ECHEMI[2] |
| Flash Point | 109 °C (229 °F) | Closed cup | ECHEMI, Thermo Scientific Chemicals[2][3] |
| Water Solubility | 10.3 g/L | 20 °C | ECHEMI[2] |
| logP (Octanol/Water) | 1.88 - 1.9 | PubChem, ECHEMI[1][2] | |
| Refractive Index | 1.526 | 20 °C | ECHEMI[2] |
| Vapor Pressure | 0.0234 mmHg | 25 °C (extrapolated) | ECHEMI[2] |
This compound in Drug Development
This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The phenylpropanoid scaffold serves as a versatile template for the synthesis of novel therapeutic agents.
Pharmacological Activities of this compound Derivatives
While this compound itself has limited direct therapeutic applications, its derivatives have been explored for a range of activities, including anti-inflammatory, neuroprotective, and enzyme inhibitory effects. The following table summarizes the pharmacological activities of selected this compound derivatives and related phenylpropanoids.
| Compound/Derivative Class | Pharmacological Activity | Quantitative Data (e.g., IC₅₀) | Mechanism of Action (if known) | Source |
| Phenprobamate | Skeletal muscle relaxant, Anxiolytic | - | Potentiation of GABAergic neurotransmission | Patsnap Synapse[1][2] |
| 2'-hydroxycinnamaldehyde | Anti-inflammatory | IC₅₀ = 8 µM (NO production), IC₅₀ = 22 µM (NF-κB activity) | Inhibition of LPS-induced NO production and NF-κB transcriptional activity | Molecules[4] |
| Cinnamaldehyde | Anti-inflammatory, Anti-neuroinflammatory | Inhibition of IL-1β and TNF-α production | Suppression of pro-inflammatory cytokines, reduction of NF-κB binding activity | Molecules[4] |
| Eugenol | Anti-inflammatory | - | Suppressed TNF signaling and COX-2 expression | Molecules[5] |
| Benzophenone Derivatives | Anti-inflammatory, Antiproliferative | - | Inhibition of COX enzymes, downregulation of Cyclin E | SciELO[6] |
| Phenylenediamine Derivatives | Neuroprotective | Effective at nanomolar concentrations | Inhibition of oxidative glutamate toxicity, independent of antioxidant activity | PubMed[7] |
| Benzofuran-2-carboxamide Derivatives | Neuroprotective | - | Protection against NMDA-induced excitotoxic neuronal cell damage | PubMed Central[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and analysis of this compound and its derivatives.
Synthesis of 3-Phenylpropyl Acetate
This protocol describes the esterification of 3-phenyl-1-propanol to form 3-phenylpropyl acetate, a common fragrance and flavoring agent.
Materials:
-
3-phenyl-1-propanol
-
Triphenylphosphine (Ph₃P)
-
Bromine (Br₂)
-
Ammonium acetate (NH₄OAc)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
n-hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of Ph₃P(OAc)₂ in situ.
-
To this solution, add 3-phenylpropanol (1 mmol, 0.137 mL).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (approximately 0.3 hours), filter the reaction mixture to remove the precipitated ammonium bromide (NH₄Br).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and EtOAc (3:1) as the eluent.
-
The final product, 3-phenylpropyl acetate, is obtained in a high yield (e.g., 90%).
-
Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy[4].
¹H NMR (250 MHz, CDCl₃): δ 1.88 (q, 2H, J = 7.5 Hz), 1.97 (s, 3H), 2.6 (t, 2H, J = 7.6 Hz), 4.0 (t, 2H, J = 6.5 Hz), 7.0-7.2 (m, 5H). ¹³C NMR (62.5 MHz, CDCl₃): δ 20.9, 30.1, 32.1, 63.8, 126.0, 128.3, 128.4, 141.1, 171.1 ppm.
Bioanalytical Method for Quantification of this compound in Biological Samples
A reliable method for the quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The following outlines a general approach for developing a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Instrumentation and Columns:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
A C18 or a specialized reverse-phase column (e.g., Newcrom R1) is suitable for the separation[1][2].
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water with an acidic modifier is typically used. For UV detection, phosphoric acid can be used. For MS-compatible methods, formic acid is recommended[1][2].
Sample Preparation (from Human Plasma):
-
Protein Precipitation: This is a common and straightforward method for sample cleanup.
-
To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent like methanol or acetonitrile (typically in a 2:1 or 3:1 v/v ratio with plasma)[9].
-
Vortex the mixture thoroughly (e.g., for 5 minutes).
-
Centrifuge the mixture at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for injection into the HPLC system[9].
-
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte of interest with a strong organic solvent.
-
Evaporate the eluent and reconstitute the residue in the mobile phase for analysis[10].
-
Method Validation:
-
The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH) for parameters such as selectivity, linearity, accuracy, precision, recovery, and stability[9][11].
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes involving this compound and its derivatives can provide a clearer understanding of their mechanisms and applications.
Mechanism of Action of Phenprobamate
Phenprobamate, a derivative of this compound, is a centrally acting skeletal muscle relaxant. Its mechanism of action involves the modulation of neurotransmitter systems in the central nervous system (CNS)[1][2]. The primary mechanism is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)[1][2].
Biosynthetic Pathway of 3-Phenylpropanol in E. coli
Metabolic engineering has enabled the de novo production of 3-phenylpropanol in microorganisms like Escherichia coli. The following diagram illustrates a reconstructed downstream pathway for its biosynthesis from L-phenylalanine.
References
- 1. 3-Phenyl-1-propanol | SIELC Technologies [sielc.com]
- 2. Separation of 3-Phenyl-1-propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. researchgate.net [researchgate.net]
- 7. primescholars.com [primescholars.com]
- 8. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils | Semantic Scholar [semanticscholar.org]
Methodological & Application
Benzenepropanol: A Versatile Starting Material in Fragrance Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is a valuable aromatic alcohol utilized in the fragrance industry for its mild, floral, and balsamic scent, reminiscent of hyacinth. Beyond its direct use as a fragrance component, its chemical structure provides a versatile scaffold for the synthesis of a diverse array of derivatives with unique and desirable olfactory properties. This document provides detailed application notes and experimental protocols for the synthesis of several fragrance compounds using this compound as the starting material. The primary focus is on esterification and etherification reactions, which are fundamental transformations in the creation of aroma chemicals.
Key Fragrance Derivatives of this compound
The hydroxyl group of this compound serves as a reactive handle for the introduction of various functional groups, leading to a range of fragrance molecules. The most common derivatives are esters and ethers, each class possessing a distinct odor profile.
-
Esters: The reaction of this compound with carboxylic acids or their derivatives yields esters that often possess fruity and floral notes. The scent profile can be fine-tuned by varying the carboxylic acid used.
-
Ethers: Etherification of this compound, for instance, by Williamson ether synthesis, can produce derivatives with different scent characteristics, often described as having green, floral, or fruity notes.
This document will detail the synthesis of the following representative compounds:
-
3-Phenylpropyl Acetate
-
3-Phenylpropyl Formate
-
3-Phenylpropyl Propionate
-
3-Phenylpropyl Isobutyrate
-
3-Phenylpropyl Methyl Ether
Experimental Protocols
I. Synthesis of this compound Esters via Fischer Esterification
The Fischer esterification is a classic and widely used method for the synthesis of esters from an alcohol and a carboxylic acid, typically in the presence of an acid catalyst.[1][2]
Reaction Scheme:
General Protocol for Fischer Esterification of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equivalent) and the desired carboxylic acid (1.0 - 1.5 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (typically 1-5 mol% relative to the limiting reagent).
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 1 to 10 hours depending on the specific carboxylic acid used.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Logical Workflow for Fischer Esterification:
Caption: General workflow for the synthesis of this compound esters.
Quantitative Data for this compound Esters:
| Ester | Carboxylic Acid | Catalyst | Reaction Time (h) | Yield (%) | Boiling Point (°C) |
| 3-Phenylpropyl Acetate | Acetic Acid | H₂SO₄ | 1-2 | ~95% | 245 |
| 3-Phenylpropyl Formate | Formic Acid | H₂SO₄ | 1-2 | - | - |
| 3-Phenylpropyl Propionate | Propionic Acid | H₂SO₄ | 2-4 | - | - |
| 3-Phenylpropyl Isobutyrate | Isobutyric Acid | H₂SO₄ | 3-5 | - | 282 |
Characterization Data for Synthesized Esters:
| Ester | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 3-Phenylpropyl Acetate | C₁₁H₁₄O₂ | 178.23 | 7.32-7.17 (m, 5H), 4.08 (t, 2H), 2.68 (t, 2H), 2.05 (s, 3H), 1.97 (m, 2H)[4] | 171.1, 141.1, 128.4, 128.3, 126.0, 63.8, 32.1, 30.1, 20.9[5] | ~1735 (C=O), ~1240 (C-O) |
| 3-Phenylpropyl Formate | C₁₀H₁₂O₂ | 164.20 | - | - | ~1725 (C=O), ~1180 (C-O) |
| 3-Phenylpropyl Propionate | C₁₂H₁₆O₂ | 192.25 | - | - | ~1735 (C=O), ~1180 (C-O) |
| 3-Phenylpropyl Isobutyrate | C₁₃H₁₈O₂ | 206.28 | - | - | ~1730 (C=O), ~1150 (C-O) |
Note: Detailed NMR data for formate, propionate, and isobutyrate were not consistently available in the searched literature. The IR data represents characteristic ester stretches.
Signaling Pathway: Fischer Esterification Mechanism
References
Laboratory Scale Synthesis of Benzenepropanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory-scale synthesis of benzenepropanol derivatives, valuable intermediates in the pharmaceutical and fragrance industries. The following application notes cover three primary synthetic routes: Grignard reaction, reduction of propiophenone derivatives, and catalytic hydrogenation of styrene oxide. Each section includes detailed experimental procedures, quantitative data summarized in tables, and safety precautions.
Synthesis of 1-Phenyl-1-propanol via Grignard Reaction
The Grignard reaction is a versatile method for the formation of carbon-carbon bonds. In this protocol, 1-phenyl-1-propanol is synthesized by the reaction of benzaldehyde with ethylmagnesium bromide.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (containing CaCl₂), and a magnetic stirrer.
-
Place magnesium turnings (1.2 g, 50 mmol) in the flask.
-
Add a solution of ethyl bromide (5.5 g, 50 mmol) in 20 mL of anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is initiated when the solution becomes cloudy and starts to bubble.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).
-
-
Reaction with Benzaldehyde:
-
Dissolve benzaldehyde (5.3 g, 50 mmol) in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 50 mL of saturated aqueous NH₄Cl solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 1-phenyl-1-propanol.
-
Quantitative Data
| Starting Material | Product | Yield (%) | Purity (%) |
| Benzaldehyde | 1-Phenyl-1-propanol | 85-95 | >98 |
Characterization Data for 1-Phenyl-1-propanol[1][2][3][4]
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 103 °C at 14 mmHg |
| Density | 0.994 g/mL at 25 °C |
| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 4.59 (t, J=6.6 Hz, 1H, CH-OH), 1.70-1.85 (m, 2H, CH₂), 0.90 (t, J=7.4 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ 144.8, 128.4, 127.4, 126.1, 76.1, 31.9, 10.1 |
Synthesis of 1-Phenyl-1-propanol by Reduction of Propiophenone
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. This protocol details the reduction of propiophenone to 1-phenyl-1-propanol using sodium borohydride (NaBH₄), a mild and selective reducing agent.[1][2][3][4]
Experimental Protocol
Materials:
-
Propiophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reduction Reaction:
-
Dissolve propiophenone (2.68 g, 20 mmol) in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (0.76 g, 20 mmol) in small portions to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully add 20 mL of 1 M HCl to the reaction mixture to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 50 mL of water to the residue and extract the product with three 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash successively with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure 1-phenyl-1-propanol.
-
Quantitative Data
| Starting Material | Reducing Agent | Product | Yield (%) | Purity (%) |
| Propiophenone | NaBH₄ | 1-Phenyl-1-propanol | 90-98 | >99 |
Synthesis of 2-Phenylethanol by Catalytic Hydrogenation of Styrene Oxide
Catalytic hydrogenation provides a direct and atom-economical route to alcohols from epoxides. This protocol describes the synthesis of 2-phenylethanol by the hydrogenation of styrene oxide using a nanocrystalline nickel catalyst.[5][6][7][8][9]
Experimental Protocol
Materials:
-
Styrene oxide
-
Nanocrystalline nickel catalyst (e.g., prepared by ethylene glycol reduction method)
-
Methanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave (e.g., Parr reactor)
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a high-pressure autoclave, place a solution of styrene oxide (2.4 g, 20 mmol) in 50 mL of methanol.
-
Add the nanocrystalline nickel catalyst (0.1 g, 5 wt% of substrate).
-
Seal the autoclave and purge with nitrogen gas three times to remove air.
-
-
Hydrogenation:
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with constant stirring.
-
Maintain the reaction under these conditions for the required time (e.g., 4 hours), monitoring the hydrogen uptake.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the methanol from the filtrate by rotary evaporation to obtain the crude product.
-
If necessary, purify the 2-phenylethanol by vacuum distillation.
-
Quantitative Data
| Starting Material | Catalyst | Product | Conversion (%) | Selectivity (%) |
| Styrene Oxide | Nanocrystalline Ni | 2-Phenylethanol | 98 | 99 |
| Styrene Oxide | Pd-Cu EnCat | 2-Phenylethanol | 100 | 92[6] |
| Styrene Oxide | 4% Pd/CS | 2-Phenylethanol | 100 | 65[8] |
Characterization Data for 2-Phenylethanol[14][15][16]
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 219-221 °C |
| Density | 1.02 g/mL at 20 °C |
| ¹H NMR (CDCl₃) | δ 7.18-7.34 (m, 5H, Ar-H), 3.86 (t, J=6.6 Hz, 2H, CH₂-OH), 2.87 (t, J=6.6 Hz, 2H, Ar-CH₂), 1.95 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ 138.7, 129.0, 128.5, 126.3, 63.8, 39.2 |
Experimental Workflow and Visualization
The following diagram illustrates the general workflow for the synthesis of a this compound derivative, from reaction setup to final product characterization.
Caption: General workflow for the synthesis of 1-phenyl-1-propanol.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted in a well-ventilated fume hood under anhydrous conditions. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, must be worn.
-
Sodium Borohydride: Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled with care, and reactions should be quenched slowly and carefully.
-
Catalytic Hydrogenation: Hydrogenations involving hydrogen gas under pressure should be performed in a properly rated and maintained high-pressure reactor behind a blast shield. Ensure proper training and adherence to safety protocols for high-pressure reactions.
-
Solvents: Diethyl ether and methanol are highly flammable. Avoid open flames and ensure adequate ventilation.
References
- 1. studylib.net [studylib.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. Hydrogenation of Styrene Oxide to 2-Phenylethanol over Nanocrystalline Ni Prepared by Ethylene Glycol Reduction Method | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzenepropanol in Flavor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is a versatile aromatic compound with significant applications in the development of flavoring agents. It is a colorless, slightly viscous liquid naturally found in various fruits, such as bilberries, and in products like rum and wine.[1][2] Its characteristic floral and balsamic odor, coupled with a sweet, pungent taste reminiscent of apricot, makes it a valuable ingredient for creating a wide range of flavor profiles.[3] This document provides detailed application notes and protocols for the effective use of this compound in flavor development, covering its synthesis, sensory evaluation, and potential applications.
Chemical and Physical Properties
A thorough understanding of this compound's properties is essential for its effective application in flavor formulations.
| Property | Value | Reference |
| Synonyms | 3-Phenyl-1-propanol, Hydrocinnamic alcohol, Phenylpropyl alcohol | [4] |
| CAS Number | 122-97-4 | [4] |
| FEMA Number | 2885 | [5] |
| Molecular Formula | C₉H₁₂O | [6] |
| Molecular Weight | 136.19 g/mol | [6] |
| Appearance | Colorless to pale yellow, slightly viscous liquid | [4] |
| Odor | Floral, balsamic, hyacinth | [5][7] |
| Taste | Sweet, pungent, apricot-like, spicy, cinnamon, fruity, honey-like | [3][8] |
| Boiling Point | 236 °C | [7] |
| Melting Point | < -18 °C | [7] |
| Flash Point | 109 °C | [7] |
| Solubility | Slightly soluble in water; soluble in ethanol, propylene glycol, and most non-volatile oils | [7] |
Synthesis and Purification of Food-Grade this compound
The synthesis of this compound for food applications requires the use of food-grade reagents and adherence to strict purification protocols to ensure safety and quality. A common method involves the hydrogenation of cinnamaldehyde.
Protocol 1: Synthesis of this compound from Cinnamaldehyde
This protocol outlines the catalytic hydrogenation of natural cinnamaldehyde to produce food-grade this compound.
Materials:
-
Nature-derived cinnamaldehyde (≥80% purity)
-
Food-grade solvent (e.g., ethanol)
-
Nickel catalyst (e.g., Raney Nickel)
-
Hydrogen gas
-
Pressurized reactor
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a pressurized reactor, dissolve the nature-derived cinnamaldehyde in a suitable food-grade solvent.
-
Catalyst Addition: Add the nickel catalyst to the solution.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to a pressure between 10 and 50 bar.
-
Heating: Heat the reaction mixture to a temperature between 50 °C and 100 °C.
-
Reaction Monitoring: Monitor the reaction progress by analyzing samples to confirm the conversion of cinnamaldehyde to 3-phenylpropan-1-ol. The reaction should yield minimal residual cinnamaldehyde (e.g., ≤ 0.5%).
-
Catalyst Removal: Once the reaction is complete, cool the mixture and carefully filter it to remove the catalyst.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: The crude this compound can be further purified through the following steps:
Workflow for this compound Synthesis:
Sensory Evaluation of this compound
A systematic sensory evaluation is crucial for understanding the flavor profile of this compound and determining its optimal application levels.
Quantitative Data
| Parameter | Matrix | Concentration | Description | Reference |
| Taste Threshold | Solution (unspecified) | 20 ppm | Spicy, cinnamon, balsamic, fruity, winey, and honey-like with floral nuances |
Protocol 2: Determination of Flavor Profile using Quantitative Descriptive Analysis (QDA)
This protocol describes the methodology for a trained sensory panel to develop a detailed flavor profile of this compound.
Panel and Environment:
-
A panel of 8-12 trained sensory assessors.
-
A controlled sensory evaluation room with individual booths, consistent lighting, and no distracting odors.
Sample Preparation:
-
Prepare a stock solution of this compound in a food-grade solvent (e.g., 50% ethanol in water).
-
Prepare a series of dilutions in a neutral base (e.g., 5% sucrose solution) at concentrations above and below the known taste threshold (e.g., 5, 10, 20, 40 ppm).
Procedure:
-
Lexicon Development: The panel leader guides the assessors to identify and define the key aroma and flavor attributes of this compound. A consensus lexicon of descriptors is established (e.g., floral, spicy, cinnamon, sweet, pungent, apricot, honey).
-
Reference Standards: Provide reference standards for each descriptor to anchor the panelists' evaluations.
-
Intensity Rating: Panelists independently evaluate the prepared samples and rate the intensity of each descriptor on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very strong").
-
Data Analysis: The intensity ratings are converted to numerical data and analyzed statistically to generate a quantitative flavor profile, which can be visualized using a spider plot.
Experimental Workflow for QDA:
Application in Flavor Formulations
This compound's unique flavor profile makes it suitable for a variety of flavor creations, particularly in fruit and spice categories.
Application Note 1: Enhancing Fruit Flavors
This compound can be used to impart sweet, ripe, and slightly spicy notes to fruit flavors such as peach, apricot, and plum.
Starting Point Formulation for a Peach Flavor Concentrate:
-
Base Notes: γ-Decalactone (peachy, creamy), γ-Undecalactone (peachy, fatty).
-
Mid Notes: Benzaldehyde (almond, cherry), Linalool (floral, citrus).
-
Top Notes: Ethyl acetate (fruity, ethereal), Hexenal (green).
-
Enhancer: this compound (adds sweetness, body, and a ripe, slightly spicy character).
Recommended Starting Concentration: Begin by incorporating this compound at 0.1% to 1.0% in the flavor concentrate and evaluate its impact on the overall profile.
Application Note 2: Use in Baked Goods
In baked goods, this compound can contribute warm, spicy, and honey-like notes. It can be used to enhance cinnamon, honey, and nut flavors.
Recommended Usage Level: Start with a low concentration of 1-5 ppm in the final product and adjust based on sensory evaluation.
Signaling Pathways in Flavor Perception
The perception of this compound's flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.
Olfactory Signaling Pathway
The floral and balsamic aroma of this compound is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.
Diagram of the Olfactory Signaling Pathway:
Sweet Taste Signaling Pathway
The sweet taste of this compound is perceived through the TAS1R2/TAS1R3 sweet taste receptor, another type of GPCR found in taste buds.
Diagram of the Sweet Taste Signaling Pathway:
Safety and Regulatory Information
-
FEMA GRAS: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring substance (FEMA No. 2885).[5]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and assigned it JECFA number 636.
-
Usage Levels: While GRAS, usage levels should be self-limited to the lowest level necessary to achieve the desired flavoring effect. Based on available information, typical use concentrations in cosmetics are less than 0.8%, although levels up to 8% have been reported. For food applications, starting with low ppm levels is recommended.
Conclusion
This compound is a valuable and versatile ingredient in the flavorist's palette. Its complex aroma and taste profile allow for its use in a wide array of flavor applications, from enhancing fruit notes to adding warmth and spice to other creations. By following the detailed protocols for synthesis, purification, and sensory evaluation outlined in this document, researchers and flavor developers can effectively and safely utilize this compound to create innovative and appealing flavor profiles. Further research to determine its flavor thresholds in various food matrices and to identify the specific olfactory receptors it activates will provide an even deeper understanding of its sensory impact.
References
- 1. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Deorphanization of Human Olfactory Receptors in Yeast | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenyl-1-propanol = 98 , FCC 122-97-4 [sigmaaldrich.com]
- 6. 3-Phenylpropanol [webbook.nist.gov]
- 7. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Quantification of Benzenepropanol Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable analytical method for the quantitative determination of benzenepropanol (also known as 3-phenyl-1-propanol) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol is applicable for the analysis of this compound in various sample matrices, including pharmaceutical formulations and cosmetic products. The method is built upon established chromatographic principles for similar aromatic alcohols and provides a comprehensive framework for method implementation and validation.
Introduction
This compound is an aromatic alcohol used as a fragrance ingredient in cosmetics and as an intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for reliable analysis. This document provides a detailed protocol for an isocratic RP-HPLC method, along with expected performance characteristics based on the analysis of structurally related compounds.
Chromatographic Conditions
A standard C18 stationary phase is recommended for the separation, providing a good balance of hydrophobic retention and peak shape for aromatic alcohols. The mobile phase consists of a mixture of acetonitrile and water, a common and effective eluent system for compounds of this polarity.
| Parameter | Recommended Value |
| Stationary Phase | C18, 5 µm particle size, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, based on validation data from analogous compounds. These tables provide a benchmark for laboratories implementing and validating this protocol.
Linearity
| Analyte | Range (mg/mL) | Correlation Coefficient (r²) |
| This compound | 0.05 - 0.50 | ≥ 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | ~30 | ~100 |
Accuracy (Recovery)
| Analyte | Spiked Concentration (mg/mL) | Mean Recovery (%) |
| This compound | 0.125 | 98 - 103 |
| 0.250 | 98 - 103 | |
| 0.375 | 98 - 103 |
Precision
| Analyte | Concentration (mg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 0.250 | < 2% | < 3% |
Experimental Protocols
Preparation of Mobile Phase
-
Measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water into a 1 L solvent reservoir.
-
Mix thoroughly and degas the solution for at least 15 minutes using a suitable method such as sonication or vacuum filtration.
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.05, 0.1, 0.25, 0.4, 0.5 mg/mL).
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. A general procedure for a liquid or semi-solid formulation is provided below.
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution and extraction of the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflow and System Suitability
The following diagram illustrates the overall workflow for the quantification of this compound.
Figure 1: General workflow for HPLC analysis of this compound.
Before starting the analysis, the HPLC system must pass a system suitability test (SST). This ensures that the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (from ≥ 5 replicate injections of a working standard) |
Logical Relationship for Method Validation
The validation of this analytical method follows a logical progression to demonstrate its suitability for the intended purpose.
Figure 2: Logical flow of analytical method validation parameters.
Conclusion
The HPLC method described in this application note provides a straightforward and reliable approach for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The provided validation parameters serve as a guide for method implementation and demonstrate that the method is accurate, precise, and suitable for its intended purpose in quality control and research environments.
Experimental Protocols for the Selective Oxidation of 3-Phenyl-1-Propanol
Application Note: The oxidation of 3-phenyl-1-propanol is a key transformation in organic synthesis, yielding valuable products for the pharmaceutical and fragrance industries. Depending on the chosen oxidant and reaction conditions, either 3-phenylpropanal, a precursor for various fine chemicals, or 3-phenylpropanoic acid, a building block in drug development, can be selectively synthesized. This document provides detailed protocols for four common oxidation methods, outlining the necessary reagents, procedures, and expected outcomes.
Data Presentation: Comparison of Oxidation Protocols
| Oxidation Method | Oxidizing Agent | Product | Typical Yield (%) | Reaction Time | Temperature (°C) | Solvent |
| TEMPO-Catalyzed Oxidation | TEMPO/NaOCl | 3-Phenylpropanal | 90%[1][2] | ~1 hour | 0 - 5 | Dichloromethane/Water |
| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium Chlorochromate | 3-Phenylpropanal | 75-85% (Typical) | 1-3 hours | Room Temp. | Dichloromethane |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | 3-Phenylpropanal | >90% (Typical) | < 1 hour | -78 to Room Temp. | Dichloromethane |
| Jones Oxidation | CrO₃ / H₂SO₄ | 3-Phenylpropanoic Acid | 80-90% (Typical) | 1-4 hours | 0 to Room Temp. | Acetone |
Experimental Workflows and Signaling Pathways
The selective oxidation of 3-phenyl-1-propanol can be directed towards two primary products depending on the strength of the oxidizing agent employed. Mild oxidants will terminate at the aldehyde stage, while strong oxidants will proceed to the carboxylic acid.
Caption: Oxidation pathways of 3-phenyl-1-propanol.
Experimental Protocols
Protocol 1: Selective Oxidation to 3-Phenylpropanal via TEMPO-Catalyzed Oxidation
This protocol utilizes a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed system with sodium hypochlorite (bleach) as the terminal oxidant, which is a mild and efficient method for generating aldehydes.[1][2]
Materials:
-
3-phenyl-1-propanol
-
TEMPO
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenyl-1-propanol (1 equivalent) in dichloromethane (DCM).
-
Add TEMPO (0.01 equivalents) and potassium bromide (0.1 equivalents) to the solution.
-
In a separate beaker, prepare an aqueous solution of sodium hypochlorite (1.1 equivalents) and sodium bicarbonate.
-
Cool the flask containing the alcohol and catalyst in an ice bath to 0-5 °C.
-
Vigorously stir the biphasic mixture and slowly add the aqueous bleach solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-phenylpropanal.
Protocol 2: Selective Oxidation to 3-Phenylpropanal using Pyridinium Chlorochromate (PCC)
PCC is a milder chromium-based reagent that is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.[3][4]
Materials:
-
3-phenyl-1-propanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane, add a solution of 3-phenyl-1-propanol (1 equivalent) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel to remove the chromium byproducts, washing the pad with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-phenylpropanal.
-
If necessary, purify the product further by column chromatography.
Protocol 3: Selective Oxidation to 3-Phenylpropanal via Swern Oxidation
The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base, to produce aldehydes under very mild, low-temperature conditions.[1]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
3-phenyl-1-propanol
-
Triethylamine (Et₃N)
-
Anhydrous (-78 °C) conditions (dry ice/acetone bath)
-
Round-bottom flask, syringes, magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.1 equivalents) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 10 minutes.
-
Add a solution of 3-phenyl-1-propanol (1 equivalent) in anhydrous DCM dropwise, again keeping the temperature at -78 °C. Stir for 20 minutes.
-
Add triethylamine (5 equivalents) to the reaction mixture, stir for 10 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Add water to quench the reaction. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Protocol 4: Oxidation to 3-Phenylpropanoic Acid using Jones Reagent
Jones oxidation is a robust and efficient method for the conversion of primary alcohols to carboxylic acids using a solution of chromium trioxide in sulfuric acid and acetone.[5][6][7]
Materials:
-
3-phenyl-1-propanol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropanol
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Preparation of Jones Reagent: In a flask, dissolve chromium trioxide in concentrated sulfuric acid, then cautiously dilute with water while cooling in an ice bath.
-
In a separate round-bottom flask, dissolve 3-phenyl-1-propanol (1 equivalent) in acetone and cool the solution in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature below 20 °C. The color of the solution will change from orange to green/blue.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Quench the excess oxidant by the dropwise addition of isopropanol until the orange color is no longer present.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-phenylpropanoic acid.
-
Recrystallize the crude product for further purification.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Esterification of Benzenepropanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the esterification of benzenepropanol (also known as 3-phenyl-1-propanol), a common reaction in the synthesis of fragrances, flavorings, and pharmaceutical intermediates. The primary product discussed is 3-phenylpropyl acetate, a compound with a characteristic floral and spicy odor.[1] This guide covers multiple synthetic approaches, including the classic Fischer esterification, a high-yield phosphine-based method, and enzymatic synthesis, offering a comparative overview to aid in method selection and optimization.
Introduction to this compound Esterification
The esterification of this compound involves the reaction of the alcohol's hydroxyl group with a carboxylic acid or its derivative to form an ester and water. This reaction is a fundamental transformation in organic synthesis. The resulting esters, such as 3-phenylpropyl acetate, are valued for their aromatic properties and are used in various industries.[2] The choice of esterification method depends on factors such as desired yield, purity, reaction conditions, and scalability. This guide explores several reliable methods for this conversion.
Comparative Data of Esterification Methods
The selection of an appropriate esterification method is critical for achieving desired outcomes. The following table summarizes quantitative data from various methods for the synthesis of this compound esters, providing a clear comparison of their efficiencies and reaction conditions.
| Method | Carboxylic Acid/Acyl Source | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Fischer Esterification | Acetic Acid | Sulfuric Acid (catalytic) | Excess Alcohol | 45 min - 2 h | Reflux (~160°C) | ~65-97* | [3] |
| Phosphine-Based Method | Ammonium Acetate | Ph3P / Br2 | Acetonitrile | 0.3 h | 20°C | 90 | [1] |
| Oxidative Esterification | 4-Chlorobenzaldehyde | Potassium Cyanide (KCN) | DMF | 2 h | 100°C | 96 | [4] |
| Enzymatic Esterification | Various Carboxylic Acids | Lipase (e.g., Lipase PS) | Aqueous | < 1 h | Optimized | ~90 (conversion) | General enzymatic esterification data, specific to nonanoic acid. |
Yields for Fischer esterification are highly dependent on reaction conditions, particularly the use of excess alcohol to drive the equilibrium.[3]
Experimental Protocols
This section provides detailed, step-by-step protocols for three distinct methods of this compound esterification.
Protocol 1: Fischer Esterification of this compound with Acetic Acid
This protocol describes the acid-catalyzed esterification of this compound with acetic acid to produce 3-phenylpropyl acetate.
Materials:
-
This compound (3-phenyl-1-propanol)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying tube
-
Rotary evaporator
-
Apparatus for distillation or flash column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound and an excess of glacial acetic acid (a 4-fold molar excess of acetic acid is recommended to drive the reaction towards the product).[3]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 drops) to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 45 minutes to 2 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing deionized water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solution using a rotary evaporator to remove the solvent.
-
-
Purification:
-
The crude 3-phenylpropyl acetate can be purified by either distillation or flash column chromatography on silica gel, using a suitable eluent such as a mixture of n-hexane and ethyl acetate.[1]
-
Protocol 2: High-Yield Synthesis of 3-Phenylpropyl Acetate via Phosphine-Based Method
This protocol details a rapid and high-yield method for the acetylation of this compound.[1]
Materials:
-
This compound (3-phenyl-1-propanol)
-
Triphenylphosphine (Ph₃P)
-
Bromine (Br₂)
-
Ammonium Acetate (NH₄OAc)
-
Acetonitrile
-
n-Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reagent Preparation: Prepare a solution of Ph₃P(OAc)₂ in acetonitrile.
-
Reaction: To the solution of Ph₃P(OAc)₂, add this compound (1 mmol, 0.137 mL).[1]
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 0.3 hours at 20°C.[1]
-
Work-up:
-
Upon completion, filter the reaction mixture to remove the precipitated ammonium bromide (NH₄Br).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 3:1) as the eluent to obtain pure 3-phenylpropyl acetate.[1] A yield of 90% can be expected.[1]
Protocol 3: Enzymatic Esterification of this compound
This protocol provides a general guideline for the lipase-catalyzed esterification of this compound. Novozym 435, an immobilized lipase B from Candida antarctica, is a commonly used and effective biocatalyst for this transformation.[2]
Materials:
-
This compound (3-phenyl-1-propanol)
-
Carboxylic acid (e.g., octanoic acid, lauric acid)
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., tert-butanol, n-hexane) or solvent-free conditions
-
Molecular sieves (3 Å)
-
Shaking incubator or orbital shaker
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound and the desired carboxylic acid in the chosen anhydrous organic solvent. For solvent-free conditions, gently warm the mixture to melt the components.
-
Add activated molecular sieves to the mixture to absorb the water produced during the reaction, which helps to drive the equilibrium towards the product.
-
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 1-10% by weight of the substrates) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation in a shaking incubator or on an orbital shaker.
-
Monitoring: Monitor the reaction progress by analyzing small aliquots of the reaction mixture using techniques such as Gas Chromatography (GC) or TLC.
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.[2]
-
The product can be purified from the remaining starting materials and solvent by distillation or column chromatography.
-
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols.
References
Application of Benzenepropanol as a Solvent in Chemical Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is a versatile organic compound widely recognized for its role as a valuable building block in the synthesis of pharmaceuticals, fragrances, and specialty polymers.[1][2] While its applications as a reactant and fragrance ingredient are well-documented, its potential as a solvent in chemical reactions remains a less explored area. This document provides detailed application notes on the theoretical and potential uses of this compound as a solvent, based on its physicochemical properties, and offers a general protocol for its evaluation in chemical reactions.
This compound is a colorless to pale yellow liquid with a characteristic mild, floral odor.[3] Its structure, featuring a benzene ring and a hydroxyl group, gives it both lipophilic and hydrophilic characteristics, allowing for miscibility with many common organic solvents.[3]
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in chemical synthesis. The following table summarizes the key properties of this compound, which are essential for determining its suitability as a reaction medium.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| Boiling Point | 236 °C (at 760 mmHg) | [3][4] |
| 119-121 °C (at 12 mmHg) | ||
| Melting Point | -18 °C | |
| Density | 1.001 g/mL at 20 °C | |
| Flash Point | 109 °C | [3][4] |
| Water Solubility | Slightly soluble (1:300) | [3][4] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and acetone | [3] |
| Refractive Index (n20/D) | 1.526 |
Application Notes: Potential of this compound as a Solvent
Based on its physicochemical properties, this compound presents several potential advantages as a solvent in specific types of chemical reactions:
-
High-Temperature Reactions: With a high boiling point of 236 °C, this compound is an excellent candidate for reactions that require elevated temperatures to proceed at a reasonable rate. This includes certain types of cross-coupling reactions, rearrangements, and condensations where thermal energy is needed to overcome high activation barriers.
-
Reactions Involving Polar Intermediates: The presence of a hydroxyl group imparts polarity to the this compound molecule. This suggests it could be effective in stabilizing polar intermediates and transition states in a reaction, potentially influencing reaction rates and selectivity.
-
"Green Chemistry" Considerations: While not a classic "green" solvent, its low volatility compared to solvents like dichloromethane or toluene could reduce fugitive emissions in an industrial setting. However, a full life-cycle assessment would be needed to evaluate its overall environmental impact.
-
Reactions Requiring a Protic Solvent: The hydroxyl group makes this compound a protic solvent, which can be crucial for reactions where proton transfer is a key step in the mechanism.
Despite these potential benefits, there are also considerations to be aware of:
-
Reactivity of the Hydroxyl Group: The primary alcohol functionality of this compound can participate in certain reactions, especially in the presence of strong acids, bases, or reactive electrophiles. This could lead to unwanted side reactions and complicates its use as an inert solvent.
-
Product Separation: The high boiling point of this compound can make its removal after the reaction is complete challenging. Standard distillation may not be feasible for products with lower boiling points or thermal instability. In such cases, alternative purification methods like chromatography or extraction would be necessary.
General Protocol for Evaluating this compound as a Solvent
The following is a general protocol for researchers interested in exploring the use of this compound as a solvent for a specific chemical reaction.
Solubility Assessment
-
Reactant Solubility: At room temperature, add a small amount of each reactant to a vial containing this compound. Observe for complete dissolution. If not soluble at room temperature, gently heat the mixture to the intended reaction temperature to check for solubility under reaction conditions.
-
Catalyst/Reagent Solubility: Similarly, assess the solubility of any catalysts, ligands, or other reagents in this compound at the desired reaction temperature.
Small-Scale Test Reaction
-
Reaction Setup: In a small reaction vessel (e.g., a vial or small round-bottom flask) equipped with a magnetic stir bar and a condenser, combine the reactants, catalyst, and any other reagents.
-
Solvent Addition: Add this compound as the solvent. The concentration of the limiting reactant should be comparable to that used in standard solvents for the reaction.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction over time using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Control Reaction: It is highly recommended to run a parallel reaction using a known, effective solvent for comparison of reaction rates and yields.
Work-up and Product Isolation
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal/Product Extraction:
-
Direct Isolation (if applicable): If the product precipitates upon cooling, it may be isolated by filtration.
-
Extraction: If the product is soluble, an appropriate extraction solvent should be used. Add an immiscible solvent in which the product has high solubility but this compound has low solubility. Perform a liquid-liquid extraction.
-
Chromatography: If extraction is not effective, the crude reaction mixture can be directly purified by column chromatography.
-
-
Characterization: Characterize the isolated product to confirm its identity and purity and to determine the reaction yield.
Optimization
Based on the results of the initial test reaction, further optimization of reaction parameters such as temperature, reaction time, and reactant concentrations may be necessary to maximize the yield and selectivity when using this compound as the solvent.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for screening and utilizing a high-boiling point solvent like this compound in a chemical reaction.
Caption: General workflow for evaluating this compound as a solvent.
Conclusion
While this compound is a well-established building block in organic synthesis, its application as a primary solvent is not extensively documented in scientific literature. Its high boiling point and protic nature suggest it holds potential for specific applications, particularly in high-temperature reactions. The provided notes and protocols offer a foundational guide for researchers to systematically evaluate this compound as a novel solvent in their own chemical systems, potentially unlocking new reaction conditions and outcomes. Careful consideration of its potential reactivity and challenges in product isolation is essential for its successful implementation.
References
Application Notes and Protocols for Benzenepropanol in Polymer and Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Benzenepropanol and its derivatives are emerging as versatile building blocks in the field of polymer and materials science. Their unique combination of an aromatic ring and a reactive hydroxyl group allows for their use in a variety of applications, including as monomers for polymerization, as chain transfer agents to control polymer molecular weight, and as moieties for surface modification of materials. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in these areas.
Section 1: this compound Derivatives in Polymer Synthesis
While the direct use of this compound as a primary monomer is not extensively documented in publicly available research, its derivatives, such as 3-phenylpropyl methacrylate (PPMA), have been successfully employed in controlled radical polymerization techniques.
Application Note: 3-Phenylpropyl Methacrylate (PPMA) in RAFT Polymerization
3-Phenylpropyl methacrylate, an ester derivative of this compound, is a valuable monomer for the synthesis of well-defined polymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). The resulting poly(3-phenylpropyl methacrylate) (PPPMA) is a hydrophobic polymer with a glass transition temperature that can be tuned by copolymerization. These polymers can be used to form nanoparticles with various morphologies (spheres, worms, and vesicles) which have potential applications in drug delivery and nanotechnology.[1][2]
Experimental Protocol: RAFT Dispersion Polymerization of 3-Phenylpropyl Methacrylate[2]
This protocol describes the synthesis of poly[2-(dimethylamino)ethyl methacrylate]-block-poly(3-phenylpropyl methacrylate) (PDMAEMA-b-PPPMA) block copolymers via RAFT dispersion polymerization in ethanol.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA) (stabilizer block monomer)
-
3-Phenylpropyl methacrylate (PPMA) (core-forming block monomer)
-
Chain Transfer Agent (CTA), e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Ethanol (solvent)
-
Nitrogen or Argon gas
-
Standard glassware for polymerization under inert atmosphere
Procedure:
-
Synthesis of PDMAEMA Macro-CTA:
-
In a round-bottom flask, dissolve DMAEMA, CTA, and AIBN in ethanol.
-
Purge the solution with nitrogen or argon for 30 minutes to remove oxygen.
-
Place the flask in a preheated oil bath at 70°C to initiate polymerization.
-
After the desired time (to achieve a specific molecular weight for the macro-CTA), stop the reaction by cooling the flask in an ice bath.
-
Precipitate the PDMAEMA macro-CTA in cold hexane and dry under vacuum.
-
-
RAFT Dispersion Polymerization of PPMA:
-
In a separate flask, dissolve the synthesized PDMAEMA macro-CTA and PPMA monomer in ethanol.
-
Add AIBN to the solution.
-
Deoxygenate the solution by purging with nitrogen or argon for 30 minutes.
-
Immerse the flask in a preheated oil bath at 70°C to start the polymerization of the second block.
-
The reaction mixture will turn from a clear solution to a turbid dispersion as the PPPMA block grows and becomes insoluble in ethanol.
-
Monitor the monomer conversion over time using techniques like ¹H NMR.
-
Once the desired conversion is reached, terminate the polymerization by cooling the reaction and exposing it to air.
-
Characterization:
-
Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC).
-
Polymer Composition: Determined by ¹H NMR spectroscopy.
-
Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC).[2]
-
Nanoparticle Morphology: Visualized using Transmission Electron Microscopy (TEM).
Quantitative Data:
The following table summarizes the properties of poly(stearyl methacrylate-b-3-phenylpropyl methacrylate) nanoparticles synthesized via RAFT dispersion polymerization. While not identical to the PDMAEMA system, it illustrates the tunability of nanoparticle morphology with varying block lengths.
| Macro-CTA | Core-Forming Block Length (DP) | Nanoparticle Morphology |
| PSMA₁₈ | 71 | Worms |
| PSMA₁₈ | >71 | Vesicles |
| PSMA₃₀ | Various | Spheres |
DP = Degree of Polymerization Data adapted from a study on a similar system.[1]
Caption: Generalized pathway for the synthesis of polyesters from this compound.
Application Note: Potential Use in Polyurethane Synthesis
Polyurethanes are formed from the reaction of a diol with a diisocyanate. [3][4][5][6][7]this compound can serve as the diol component, reacting with various diisocyanates to produce polyurethanes. The bulky phenylpropyl side group is expected to influence the morphology and properties of the resulting polyurethane, potentially affecting its thermal stability, mechanical properties, and biocompatibility.
Generalized Experimental Protocol: Polyurethane Synthesis
Materials:
-
This compound
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))
-
Catalyst (e.g., dibutyltin dilaurate)
-
Solvent (if solution polymerization is performed, e.g., anhydrous dimethylformamide)
-
Nitrogen or Argon gas
Procedure (Bulk Polymerization):
-
Pre-dry all glassware and reagents to remove any moisture.
-
In a reaction vessel under an inert atmosphere, melt the this compound.
-
Add the diisocyanate to the molten this compound with vigorous stirring.
-
Add a catalytic amount of dibutyltin dilaurate.
-
An exothermic reaction will occur, and the viscosity of the mixture will increase.
-
Continue stirring until the reaction mixture solidifies or reaches a very high viscosity.
-
Post-cure the resulting polymer at an elevated temperature to ensure complete reaction.
Logical Relationship in Polyurethane Formation
Caption: Logical relationship of components in the synthesis of polyurethanes using this compound.
Section 3: this compound in Surface Modification of Materials
The hydroxyl group of this compound can be utilized to graft it onto polymer surfaces, thereby altering their surface properties.
Application Note: Surface Grafting onto Polyethylene
Polyethylene (PE) is a widely used polymer with a chemically inert and hydrophobic surface. Surface modification is often required to improve its adhesion, wettability, and biocompatibility. While direct grafting of this compound onto PE has not been explicitly reported, methods for grafting similar aromatic molecules like benzoic acid exist and can be adapted. [8][9]Such modification would introduce aromatic and hydroxyl functionalities to the PE surface, potentially enhancing its affinity for polar substances and providing sites for further chemical reactions.
Hypothetical Experimental Protocol: Surface Grafting of this compound onto Polyethylene Film
This protocol is a hypothetical adaptation of a known procedure for benzoic acid grafting. [8] Materials:
-
Polyethylene (PE) film
-
This compound
-
Aluminum chloride (AlCl₃) (catalyst)
-
Anhydrous solvent (e.g., hexane)
-
Heating source
-
Spray nozzle system
Procedure:
-
Surface Activation:
-
Heat the PE film to a temperature just below its melting point to soften the surface.
-
-
Catalyst and Reagent Application:
-
In a sequential manner, spray a solution of AlCl₃ in an anhydrous solvent onto the softened PE surface.
-
Immediately follow with a spray of a solution of this compound in the same solvent.
-
-
Reaction:
-
The heat from the PE film will facilitate the Friedel-Crafts alkylation reaction, grafting the this compound onto the PE backbone.
-
-
Washing and Drying:
-
Allow the film to cool to room temperature.
-
Thoroughly wash the modified PE film with a suitable solvent (e.g., ethanol, acetone) to remove any unreacted this compound and catalyst residues.
-
Dry the film under vacuum.
-
Characterization of Modified Surface:
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: To identify the characteristic peaks of the grafted this compound.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface.
-
Contact Angle Measurement: To assess the change in surface hydrophilicity.
Workflow for Surface Grafting of this compound
Caption: Hypothetical workflow for the surface grafting of this compound onto a polyethylene film.
References
- 1. Synthesis of poly(stearyl methacrylate-b-3-phenylpropyl methacrylate) nanoparticles in n-octane and associated thermoreversible polymorphism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fully Bio-Based Thermosetting Polyurethanes from Bio-Based Polyols and Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green Polyurethanes from Renewable Isocyanates and Biobased White Dextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 8. Polyethylene Film Surface Modification via Benzoic Acid Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Purifying Benzenepropanol: A Detailed Guide to Fractional Distillation Techniques
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of benzenepropanol (also known as 3-phenyl-1-propanol or hydrocinnamic alcohol) using fractional distillation. This compound is a valuable aromatic alcohol widely used as a fragrance ingredient, a flavoring agent, and an intermediate in the synthesis of pharmaceuticals. High purity is often a critical requirement for these applications, making efficient purification methods essential. Fractional distillation is a powerful technique for separating this compound from impurities with close boiling points, which are often present after synthesis.
This guide outlines the principles of fractional distillation, details the physical properties of this compound and its common impurities, provides a step-by-step experimental protocol for its purification, and describes methods for assessing the purity of the final product.
Data Presentation: Physical Properties of this compound and Potential Impurities
Successful fractional distillation relies on the difference in boiling points between the target compound and its impurities. The greater the difference, the easier the separation. It is also crucial to consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling points and prevent thermal degradation of the compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |
| This compound (3-Phenyl-1-propanol) | C₉H₁₂O | 136.19 | 235-236[1] | 119-121 °C @ 12 mmHg[2] |
| 2-Phenyl-1-propanol | C₉H₁₂O | 136.19 | ~218 (estimated) | 113-114 °C @ 14 mmHg[3] |
| 2-Phenyl-2-propanol | C₉H₁₂O | 136.19 | 202[4][5][6] | - |
| Cinnamaldehyde | C₉H₈O | 132.16 | 248[7][8] | 120 °C @ 10 mmHg[9] |
| Ethyl Cinnamate | C₁₁H₁₂O₂ | 176.21 | 271[1][10][11] | - |
Note: The boiling points at reduced pressure are highly dependent on the specific pressure. The values presented are as reported in the literature.
Experimental Protocols
This section details the methodology for the purification of this compound via fractional distillation, followed by a protocol for purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Fractional Distillation of this compound
This protocol is designed for the purification of this compound from higher and lower boiling point impurities. It is recommended to perform this procedure under vacuum to prevent thermal decomposition.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Heating mantle with a stirrer
-
Fractionating column (Vigreux or packed column)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Thermometer or temperature probe
-
Vacuum pump and vacuum gauge
-
Boiling chips or magnetic stir bar
-
Glass wool (for insulating the column)
-
Aluminum foil (for insulating the column)
-
Cold water source for the condenser
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood as illustrated in the workflow diagram below.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the distillation flask. For separations where boiling points are close, a packed column with a higher number of theoretical plates is recommended over a Vigreux column.
-
Place the distillation head on top of the column, ensuring the thermometer bulb is positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Attach the vacuum adapter and receiving flasks. It is advisable to use a setup with multiple receiving flasks (a "cow" or "pig" adapter) to collect different fractions without interrupting the vacuum.
-
Connect the apparatus to a vacuum pump with a vacuum gauge to monitor the pressure.
-
Insulate the fractionating column and the neck of the distillation flask with glass wool and/or aluminum foil to minimize heat loss and ensure a proper temperature gradient.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin stirring the this compound if using a magnetic stirrer.
-
Carefully apply vacuum to the system and allow the pressure to stabilize at the desired level (e.g., 10-15 mmHg).
-
Gradually heat the distillation pot using the heating mantle.
-
Observe the reflux line (the ring of condensing vapor) as it slowly rises up the column. A slow ascent is crucial for achieving good separation.
-
The temperature reading should remain low until the vapor of the first, most volatile fraction reaches the thermometer.
-
Collect the initial fraction (forerun), which will contain any low-boiling impurities, in the first receiving flask. The temperature should remain relatively constant during the collection of a pure fraction.
-
Once the temperature begins to rise, switch to the next receiving flask to collect the intermediate fraction.
-
The main fraction of purified this compound should be collected at a stable temperature corresponding to its boiling point at the operating pressure.
-
After the main fraction has been collected, if the temperature rises again, switch to a new receiving flask to collect any higher-boiling impurities.
-
Stop the distillation before the distillation pot goes to dryness to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Slowly and carefully release the vacuum before turning off the vacuum pump.
-
Turn off the cooling water.
-
Label and store the collected fractions for analysis.
-
Protocol 2: Purity Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique to determine the purity of the collected fractions and to identify any remaining impurities.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column)
-
Helium (carrier gas)
-
Volumetric flasks and pipettes
-
Suitable solvent (e.g., dichloromethane or ethyl acetate)
-
Collected this compound fractions
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of each collected fraction in a suitable volatile solvent. A concentration of approximately 10-100 µg/mL is typically appropriate.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with the parameters outlined in the table below. These are starting parameters and may require optimization based on the specific instrument and impurities of interest.
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the data, including the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Integrate the peaks in the TIC to determine the relative percentage of each component in the fraction. The purity of the this compound fraction can be calculated based on the area of its corresponding peak relative to the total area of all peaks.
-
Identify the impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Typical GC-MS Parameters:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logic for selecting a suitable fractionating column.
References
- 1. Ethyl cinnamate - Wikipedia [en.wikipedia.org]
- 2. 3-Phenyl-1-propanol 98 122-97-4 [sigmaaldrich.com]
- 3. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]
- 5. 2-phenyl-2-propanol [stenutz.eu]
- 6. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 8. Cinnamaldehyde [chemeurope.com]
- 9. Cinnamaldehyde [drugfuture.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. sarchemlabs.com [sarchemlabs.com]
Application Note: Monitoring Benzenepropanol Reactions Using Thin-Layer Chromatography (TLC)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for monitoring chemical reactions involving benzenepropanol and its derivatives using Thin-Layer Chromatography (TLC). TLC is a rapid, cost-effective, and highly sensitive analytical technique ideal for qualitatively tracking the progress of a reaction by observing the consumption of starting materials and the formation of products.[1][2] This note covers the fundamental principles, detailed experimental protocols for reaction monitoring, data interpretation, and troubleshooting. Two common reaction types are used as models: the oxidation of a this compound and the formation of a this compound derivative via a Grignard reaction.
Principle of the Method
Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica gel coated on a plate) and a liquid mobile phase (the eluent or solvent system).[1] The mobile phase moves up the plate via capillary action.[1]
Compounds with lower polarity have a weaker affinity for the polar stationary phase and a higher affinity for the mobile phase, causing them to travel further up the plate, resulting in a higher Retention Factor (Rf). Conversely, more polar compounds adhere more strongly to the stationary phase and travel shorter distances, resulting in a lower Rf.
In the context of this compound reactions:
-
Reactant vs. Product Polarity: Alcohols (like this compound) are generally more polar than their corresponding aldehydes, ketones, or esters due to hydrogen bonding.
-
Monitoring Progress: By spotting the reaction mixture on a TLC plate over time, one can observe the disappearance of the starting material's spot and the appearance of the product's spot at a different Rf value.[3] The reaction is considered complete when the starting material spot is no longer visible.[3]
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Solvents (Mobile Phase): ACS or HPLC grade solvents such as n-Hexane, Ethyl Acetate, Dichloromethane, and Methanol.
-
Developing Chamber: Glass TLC tank with a lid.
-
Spotting: Glass capillary tubes.
-
Visualization:
-
General Lab Equipment: Fume hood, forceps, pencils, rulers, beakers.
Experimental Protocols
Protocol 1: TLC System Preparation
-
Select an Eluent System: The choice of solvent system is critical for achieving good separation. A good system results in an Rf value of approximately 0.3-0.5 for the compound of interest.[7][8] Start with a non-polar solvent (e.g., hexane) and gradually increase polarity by adding a more polar solvent (e.g., ethyl acetate).[9]
-
Prepare the Developing Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[10][11] Place a piece of filter paper inside the chamber, leaning against the wall, to saturate the chamber atmosphere with solvent vapors.[11] Cover the chamber with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Handle the TLC plate by the edges to avoid contamination.[10] Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[10] Mark small, evenly spaced ticks on this line where samples will be spotted.
Protocol 2: Monitoring a Reaction
This protocol uses a three-lane spotting technique for clear comparison: Starting Material (SM), Co-spot (CO), and Reaction Mixture (RXN).[3][8]
-
Prepare Samples for Spotting:
-
SM: Dissolve a small amount of the starting material in a volatile solvent.
-
RXN: At timed intervals (e.g., T=0, 30 min, 60 min), withdraw a tiny aliquot (a few microliters) from the reaction mixture using a capillary tube.[3] If necessary, dilute the aliquot with a suitable solvent.
-
-
Spot the TLC Plate:
-
Using a clean capillary tube, lightly touch the dissolved starting material to the first tick mark on the origin line (SM lane). The spot should be small and concentrated.[8]
-
On the second tick mark (CO lane), first spot the starting material, and then carefully spot the reaction mixture aliquot directly on top of the SM spot. This co-spot helps to confirm the identity of the starting material spot in the reaction lane.[8]
-
On the third tick mark (RXN lane), spot only the reaction mixture aliquot.
-
Allow the solvent from the spots to fully evaporate before development.[3]
-
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.[11] Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.[10]
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[12]
-
Allow the plate to dry completely in a fume hood.
-
First, observe the plate under a UV lamp (254 nm). Aromatic compounds like this compound and its derivatives will often appear as dark spots.[5] Circle these spots lightly with a pencil.
-
For compounds not visible under UV (like some alcohols or aldehydes), use a chemical stain.[5] A potassium permanganate (KMnO4) stain is excellent for visualizing compounds that can be oxidized, such as alcohols and aldehydes, which will appear as yellow-brown spots on a purple background.[6] To use the stain, dip the plate in the solution, wipe the back clean, and gently warm it with a heat gun until spots develop.
-
Protocol 3: Calculation of Retention Factor (Rf)
The Rf value is a ratio that helps to identify compounds. It is calculated as:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Measure the distance from the origin line to the center of the spot and from the origin line to the solvent front mark. Rf is a characteristic value for a specific compound in a particular solvent system but can be affected by experimental conditions.
Data Presentation and Interpretation
Quantitative data, such as Rf values, are crucial for identifying reactants and products. The following tables provide illustrative data for two common this compound reactions.
Reaction 1: Oxidation of 3-Phenyl-1-propanol to 3-Phenylpropanal In this reaction, the more polar alcohol (starting material) is converted to a less polar aldehyde (product). The product spot will appear at a higher Rf than the starting material.
| Compound | Solvent System (Hexane:Ethyl Acetate) | Expected Rf Value | Visualization Method |
| 3-Phenyl-1-propanol (SM) | 4:1 | ~ 0.30 | UV, KMnO4 Stain |
| 3-Phenylpropanal (Product) | 4:1 | ~ 0.55 | UV, KMnO4 Stain |
Reaction 2: Grignard Reaction of Benzaldehyde with Ethylmagnesium Bromide to form 1-Phenyl-1-propanol Here, the less polar aldehyde (starting material) is converted to a more polar alcohol (product).[13][14] The product spot will appear at a lower Rf.
| Compound | Solvent System (Hexane:Ethyl Acetate) | Expected Rf Value | Visualization Method |
| Benzaldehyde (SM) | 4:1 | ~ 0.60 | UV, p-Anisaldehyde Stain |
| 1-Phenyl-1-propanol (Product) | 4:1 | ~ 0.35 | UV, KMnO4 Stain |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principles of TLC monitoring.
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: Relationship between compound polarity and TLC Rf value.
References
- 1. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theory.labster.com [theory.labster.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. How To [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. coconote.app [coconote.app]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. chemistryconnected.com [chemistryconnected.com]
- 14. chemistryconnected.com [chemistryconnected.com]
Application of Benzenepropanol in the Synthesis of the Active Pharmaceutical Ingredient Phenprobamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzenepropanol (also known as 3-phenyl-1-propanol) as a key starting material in the synthesis of the active pharmaceutical ingredient (API) Phenprobamate. Detailed experimental protocols, quantitative data, and a description of the API's mechanism of action are included to support research and development in this area.
Introduction
This compound is a versatile aromatic alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a phenyl group attached to a propanol moiety, allows for a range of chemical modifications, making it a suitable precursor for APIs. One notable application of this compound is in the synthesis of Phenprobamate, a centrally acting skeletal muscle relaxant with sedative and anticonvulsant properties.[2]
Phenprobamate, chemically known as 3-phenylpropyl carbamate, has been utilized for the treatment of muscle spasms, tension, and anxiety-related disorders.[3] Its therapeutic effects are primarily attributed to its modulation of the GABAergic system in the central nervous system (CNS).[4]
Synthesis of Phenprobamate from this compound
The synthesis of Phenprobamate from this compound involves the formation of a carbamate functional group from the hydroxyl group of the alcohol. Several synthetic routes have been described, with a particularly efficient and environmentally conscious method involving the reaction of the alcohol with a source of isocyanic acid.[5]
A plausible and effective method for this transformation is the reaction of this compound with sodium cyanate in the presence of trichloroacetic acid (TCA). This one-pot synthesis offers high yields and purity without the need for hazardous reagents like phosgene or isocyanates.[5]
Reaction Scheme:
Experimental Protocol
An Efficient and Solvent-Free Synthesis of Phenprobamate
This protocol is adapted from a general method for the synthesis of primary carbamates.[5]
Materials:
-
This compound (3-phenyl-1-propanol)
-
Sodium cyanate (NaOCN)
-
Trichloroacetic acid (TCA)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 eq), sodium cyanate (1.5 eq), and trichloroacetic acid (1.2 eq).
-
Reaction Conditions: Stir the mixture at 55°C. The reaction is solvent-free. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Add water to the flask and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Phenprobamate.
-
Characterization: Characterize the purified Phenprobamate using NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of Phenprobamate from this compound based on similar carbamate syntheses.[5]
| Parameter | Value |
| Yield | High |
| Purity | High (after chromatography) |
| Physical State | White solid |
| Melting Point | Not specified, but expected for a solid carbamate |
| ¹H NMR (400 MHz, CDCl₃) | Expected signals for phenyl, propyl, and carbamate protons |
| IR (KBr, cm⁻¹) | Expected peaks for N-H stretch, C=O stretch, and aromatic C=C stretch |
| ESI-MS (m/z) | Expected [M+H]⁺ peak for Phenprobamate (C₁₀H₁₃NO₂) |
Mechanism of Action of Phenprobamate: GABAergic Signaling Pathway
Phenprobamate exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor in the central nervous system.[3][4] GABA is the primary inhibitory neurotransmitter in the brain.[4]
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.[4]
Phenprobamate binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, meaning that in the presence of Phenprobamate, GABA is more effective at opening the chloride channel. This leads to an increased influx of chloride ions, greater hyperpolarization, and a more pronounced inhibitory effect. This enhanced inhibition in key areas of the CNS, such as the spinal cord and brain, results in the observed muscle relaxant and anxiolytic effects.[3]
Signaling Pathway Diagram
Experimental Workflow for Synthesis
Conclusion
This compound is a readily available and effective precursor for the synthesis of the active pharmaceutical ingredient Phenprobamate. The described synthetic protocol, utilizing sodium cyanate and trichloroacetic acid, offers a high-yielding and environmentally friendly alternative to traditional methods. Understanding the GABAergic mechanism of action of Phenprobamate provides a basis for further research into its therapeutic applications and the development of new drugs targeting this pathway. The provided notes and protocols are intended to facilitate further investigation and application of this compound in pharmaceutical synthesis.
References
- 1. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenylpropanol [webbook.nist.gov]
- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Grignard Reagents from Benzenepropanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophiles extensively used in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from benzenepropanol derivatives presents a unique challenge due to the presence of the acidic hydroxyl group, which is incompatible with the strongly basic nature of the Grignard reagent. Direct reaction of a halo-benzenepropanol with magnesium would result in the quenching of the Grignard reagent as it is formed. To overcome this, a protection-deprotection strategy is necessary. This document provides detailed protocols for the protection of the hydroxyl group of a this compound derivative, followed by the formation of the Grignard reagent, and subsequent deprotection. Two common and effective protecting groups are highlighted: the tert-butyldimethylsilyl (TBS) ether and the tetrahydropyranyl (THP) ether.[1][2][3] Both silyl ethers and THP ethers are stable under the basic conditions required for Grignard reagent formation.[1][4][5]
Overall Synthetic Strategy
The protocol is divided into three main stages:
-
Protection of the Hydroxyl Group: The alcohol functionality of the starting halo-benzenepropanol is masked as either a TBS ether or a THP ether.
-
Formation of the Grignard Reagent: The protected halo-benzenepropanol is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent.
-
Reaction and Deprotection: The formed Grignard reagent can then be used in subsequent reactions with various electrophiles. Following the desired carbon-carbon bond formation, the protecting group is removed to regenerate the hydroxyl functionality.
Experimental Protocols
Materials and General Methods
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use. Diethyl ether and tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone. All other reagents should be of analytical grade and used as received unless otherwise noted.
Protocol 1: Protection of 3-(4-bromophenyl)propan-1-ol
Option A: tert-Butyldimethylsilyl (TBS) Ether Protection
This protocol is based on the widely used Corey protocol for silylation.[5]
-
To a solution of 3-(4-bromophenyl)propan-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Stir the solution at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected alcohol.
Option B: Tetrahydropyranyl (THP) Ether Protection
-
To a solution of 3-(4-bromophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the THP-protected alcohol.
Protocol 2: Formation of the Grignard Reagent
This protocol is a general procedure for the formation of aryl Grignard reagents.[6][7]
-
Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of the protected 3-(4-bromophenyl)propan-1-ol (from Protocol 1, 1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small amount of 1,2-dibromoethane. Initiation is indicated by the disappearance of the iodine color and the onset of a gentle reflux.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The resulting dark grey or brown solution of the Grignard reagent is ready for use in the next step.
Protocol 3: Deprotection of the Alcohol
Option A: Deprotection of the TBS Ether
-
After the Grignard reaction is complete and quenched with a suitable electrophile, the crude product is worked up and purified.
-
To a solution of the TBS-protected alcohol in THF, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC. The deprotection is typically complete within 1-3 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Option B: Deprotection of the THP Ether
-
Following the Grignard reaction and work-up, dissolve the crude THP-protected product in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH) or PPTS.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution and remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the preparation of Grignard reagents from protected 3-(4-bromophenyl)propan-1-ol.
| Step | Protecting Group | Key Reagents | Solvent | Time (h) | Typical Yield (%) |
| Protection | TBS | TBSCl, Imidazole | DMF | 2-4 | >95% |
| THP | DHP, PPTS | DCM | 2-4 | >95% | |
| Grignard Formation | TBS | Mg, I₂ | Diethyl Ether | 2-3 | 80-90% |
| THP | Mg, I₂ | THF | 2-3 | 80-90% | |
| Deprotection | TBS | TBAF | THF | 1-3 | >90% |
| THP | TsOH | Methanol | 2-4 | >90% |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for the protection of 3-(4-bromophenyl)propan-1-ol.
Caption: General workflow for Grignard reagent formation and reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. Since THP ethers are, like most ethers, stable in base, their formation c.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 10.6 Reactions of Alkyl Halides: Grignard Reagents – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimizing reaction conditions for high-yield Benzenepropanol synthesis
Technical Support Center: Optimizing Benzenepropanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for high-yield this compound synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound in Hydrogenation of Cinnamaldehyde
-
Question: My hydrogenation of cinnamaldehyde is resulting in a low yield of the desired 3-phenylpropan-1-ol. What are the likely causes and how can I improve the yield?
-
Possible Causes & Solutions:
-
Suboptimal Catalyst: The choice of catalyst is critical. Platinum-based catalysts, for instance, can sometimes favor the formation of the intermediate cinnamyl alcohol, while excessive hydrogenation can lead to other by-products[1].
-
Recommendation: Consider using a bimetallic catalyst, such as CoRe/TiO₂, which has been shown to achieve high conversion and selectivity under optimized conditions[2]. For Pt-based catalysts, the support can influence selectivity; for example, Pt on silica has been used effectively in continuous flow reactors[3].
-
-
Incorrect Reaction Temperature: Temperature plays a significant role in selectivity. Low temperatures may result in incomplete conversion, while excessively high temperatures can promote the formation of by-products through over-hydrogenation[2].
-
Recommendation: Optimize the reaction temperature. For a CoRe/TiO₂ catalyst, 140°C was found to be optimal. It is advisable to perform small-scale experiments at various temperatures to determine the ideal conditions for your specific catalyst and setup[2].
-
-
Inappropriate Hydrogen Pressure: The hydrogen pressure can affect the reaction rate and selectivity.
-
Recommendation: The optimal pressure is dependent on the catalyst system. For a Pt/Silica catalyst in a flow reactor, pressures of 30, 60, and 90 bar were investigated, with higher pressures generally leading to higher conversion[4].
-
-
Impure Starting Materials or Solvents: Impurities in the cinnamaldehyde or solvent can poison the catalyst and reduce its activity and selectivity. Moisture, in particular, can be detrimental.
-
Recommendation: Ensure that the cinnamaldehyde is purified before use and that anhydrous solvents are employed. If necessary, distill the cinnamaldehyde and dry the solvent over an appropriate drying agent.
-
-
Issue 2: Formation of Significant By-products
-
Question: I am observing significant amounts of cinnamyl alcohol and/or phenylpropanal in my reaction mixture. How can I minimize the formation of these by-products?
-
Possible Causes & Solutions:
-
Incomplete Hydrogenation of Intermediate: Cinnamyl alcohol is an intermediate in the hydrogenation of cinnamaldehyde to this compound. Its accumulation suggests that the reaction has not gone to completion. Phenylpropanal is formed from the hydrogenation of the C=C bond without subsequent reduction of the aldehyde.
-
Recommendation: Increase the reaction time or temperature to promote the complete hydrogenation to this compound. Adjusting the hydrogen pressure may also be beneficial. The choice of catalyst also plays a crucial role in determining the product distribution[5].
-
-
Catalyst Selectivity: Some catalysts are more selective towards the hydrogenation of the C=O bond over the C=C bond, leading to higher concentrations of cinnamyl alcohol.
-
Issue 3: Difficulty in Grignard Reaction Initiation and Low Yield
-
Question: I am attempting to synthesize this compound via a Grignard reaction between a benzylmagnesium halide and ethylene oxide, but the reaction is difficult to initiate and the yield is low. What can I do?
-
Possible Causes & Solutions:
-
Presence of Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware or solvents will quench the reagent and prevent the reaction from starting.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer on the surface that prevents the reaction with the benzyl halide.
-
Recommendation: Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface; the disappearance of the brown iodine color is an indicator that the reaction has initiated[6][9]. Alternatively, a few drops of a pre-formed Grignard reagent can be used to initiate the reaction.
-
-
Slow Addition of Reagents: Adding the benzyl halide too quickly can lead to side reactions, such as Wurtz coupling.
-
Recommendation: Add the benzyl halide solution dropwise to the magnesium turnings to maintain a gentle reflux. Similarly, the ethylene oxide should be added slowly to the prepared Grignard reagent at a low temperature (e.g., 0°C)[6].
-
-
Impure Reagents: Impurities in the benzyl halide or ethylene oxide can interfere with the reaction.
-
Recommendation: Use freshly distilled benzyl halide and a reliable source of ethylene oxide.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound with high yield?
A1: The two primary high-yield synthetic routes are:
-
Hydrogenation of Cinnamaldehyde: This is a common industrial method involving the catalytic reduction of cinnamaldehyde. By carefully selecting the catalyst (e.g., Pt, Pd, Ni, or bimetallic systems) and optimizing reaction conditions such as temperature, pressure, and solvent, high yields of this compound can be achieved[10].
-
Grignard Reaction: This route involves the reaction of a benzylmagnesium halide (e.g., benzylmagnesium chloride or bromide) with ethylene oxide, followed by an acidic workup. This method is effective for laboratory-scale synthesis and can provide good yields when performed under strictly anhydrous conditions[7][8].
Q2: What are the common side products in the hydrogenation of cinnamaldehyde, and how can they be identified?
A2: The main side products are:
-
Cinnamyl alcohol: Formed by the selective hydrogenation of the C=O group.
-
Phenylpropanal (Hydrocinnamaldehyde): Formed by the selective hydrogenation of the C=C bond[5].
-
Over-hydrogenation products: Such as propylbenzene if hydrogenolysis of the alcohol occurs. These products can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How can I effectively purify the synthesized this compound?
A3: The purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: For larger quantities, vacuum distillation is an effective method to separate this compound from less volatile impurities.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography is recommended. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used[11].
-
Extraction: An initial workup involving liquid-liquid extraction can remove water-soluble impurities and unreacted starting materials[12].
Q4: Are there any green chemistry considerations for this compound synthesis?
A4: Yes, several aspects can be considered to make the synthesis greener:
-
Solvent Choice: Replacing hazardous solvents like dichloromethane or DMF with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is a significant improvement[13].
-
Catalyst: Using heterogeneous catalysts that can be easily recovered and reused improves the sustainability of the process.
-
Atom Economy: The Grignard reaction with ethylene oxide has a good atom economy. Catalytic transfer hydrogenation using safer hydrogen donors like formic acid or glycerol is also a greener alternative to high-pressure hydrogen gas[14].
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for this compound synthesis via the hydrogenation of cinnamaldehyde under various catalytic systems.
Table 1: Hydrogenation of Cinnamaldehyde using Pt/Silica Catalyst in a Flow Reactor[4]
| Temperature (°C) | Pressure (bar) | Cinnamaldehyde Conversion (%) | This compound Yield (%) | Cinnamyl Alcohol Selectivity (%) |
| 60 | 30 | >70 | - | ~85 |
| 80 | 60 | >70 | - | ~90 |
| 100 | 90 | >70 | - | ~95 |
Note: The primary product in this study was cinnamyl alcohol, but this compound was also detected as a by-product. Higher temperatures and pressures favored higher conversion.
Table 2: Hydrogenation of Cinnamaldehyde using CoRe/TiO₂ Catalyst[2]
| Temperature (°C) | Cinnamaldehyde Conversion (%) | Cinnamyl Alcohol Yield (%) | This compound (HCOL) Yield (%) |
| 100 | Low | - | - |
| 120 | ~80 | ~75 | ~5 |
| 140 | >99 | ~89 | ~10 |
| 160 | >99 | ~80 | Increased by-products |
Note: This study focused on selective hydrogenation to cinnamyl alcohol (COL), with this compound (HCOL) being a product of further hydrogenation.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Hydrogenation of Cinnamaldehyde
This protocol is a general guideline based on typical laboratory procedures for catalytic hydrogenation.
-
Materials:
-
Cinnamaldehyde
-
Catalyst (e.g., 5% Pd/C or Pt/C)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Hydrogen gas
-
-
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
In a high-pressure autoclave, add cinnamaldehyde and the solvent.
-
Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100°C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
-
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol is a general procedure and requires strict anhydrous conditions.
-
Materials:
-
Magnesium turnings
-
Benzyl chloride or benzyl bromide
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Ethylene oxide
-
Saturated aqueous ammonium chloride solution
-
Dilute hydrochloric acid
-
-
Equipment:
-
Three-neck round-bottom flask (oven-dried)
-
Dropping funnel (oven-dried)
-
Reflux condenser with a drying tube (oven-dried)
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Preparation of the Grignard Reagent:
-
Place the magnesium turnings in the three-neck flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Prepare a solution of benzyl halide in anhydrous ether in the dropping funnel.
-
Add a small portion of the benzyl halide solution to the magnesium. The reaction should start spontaneously, indicated by a color change and gentle refluxing. If not, gentle warming may be required.
-
Once initiated, add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in anhydrous ether dropwise. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
If necessary, add dilute HCl to dissolve any remaining magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
-
-
Visualizations
Diagram 1: General Workflow for this compound Synthesis via Hydrogenation
Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.
Diagram 2: Reaction Pathway for the Hydrogenation of Cinnamaldehyde
Caption: Possible reaction pathways in the hydrogenation of cinnamaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. thalesnano.com [thalesnano.com]
- 5. Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. Benign Solvent Selection in Retrosynthesis Analysis: Greener Swaps That Work [synthiaonline.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 3-phenyl-1-propanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates and other common issues encountered in reactions involving 3-phenyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 3-phenyl-1-propanol, and what are the typical yields?
A1: 3-Phenyl-1-propanol is commonly synthesized through the hydrogenation of cinnamaldehyde or via a Grignard reaction.
-
Hydrogenation of Cinnamaldehyde: This is a widely used industrial method. The reaction can be carried out using various catalysts, such as nickel, palladium, or copper-chromium-barium catalysts.[1][2][3] Yields for this method are generally high, often around 85%.[1][2]
-
Grignard Reaction: This route involves the reaction of benzyl chloride with ethylene oxide, followed by hydrolysis. This method typically results in yields of about 65-70%.[1][2]
| Synthesis Route | Key Reagents/Catalysts | Typical Yield |
| Hydrogenation | Cinnamaldehyde, H₂, Nickel or Palladium Catalyst | ~85% |
| Grignard Reaction | Benzyl Chloride, Ethylene Oxide, Sulfuric Acid | 65-70% |
Q2: My hydrogenation of cinnamaldehyde to 3-phenyl-1-propanol has a low conversion rate. What are the potential causes?
A2: Low conversion rates in the hydrogenation of cinnamaldehyde can be attributed to several factors:
-
Catalyst Deactivation: The catalyst can lose activity due to poisoning by impurities in the substrate or solvent, coking (carbon deposition), or sintering at high temperatures.[4][5]
-
Suboptimal Reaction Conditions: Temperature and pressure play a crucial role. For instance, one process specifies a temperature of 200°C and a pressure of 20 MPa with a chromium-copper-barium catalyst.[1][2] Deviations from optimal conditions can significantly impact yield.
-
Impure Reactants: The presence of impurities in the cinnamaldehyde or hydrogen gas can interfere with the catalyst's activity.
Q3: I am observing the formation of side products in my reaction. What are the likely side reactions with 3-phenyl-1-propanol?
A3: A common side reaction, particularly under acidic conditions or at elevated temperatures, is the dehydration of 3-phenyl-1-propanol to form allylbenzene and propenylbenzene.[6] This can be catalyzed by acids like phosphoric acid or by heating with alumina.[6]
Troubleshooting Guides
Issue 1: Low Yield in the Hydrogenation of Cinnamaldehyde
This guide provides a step-by-step approach to troubleshooting low yields when synthesizing 3-phenyl-1-propanol from cinnamaldehyde.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low conversion in cinnamaldehyde hydrogenation.
Detailed Steps:
-
Verify Catalyst Activity and Loading:
-
Problem: The catalyst may be inactive or used in insufficient quantity.
-
Solution: Use a fresh batch of catalyst. If catalyst deactivation is suspected, consider pretreating the reactants to remove potential poisons. Ensure the catalyst loading is appropriate for the scale of the reaction.
-
-
Review Reaction Conditions:
-
Analyze Reactant Purity:
-
Problem: Impurities in the cinnamaldehyde or hydrogen gas can poison the catalyst.
-
Solution: Use purified cinnamaldehyde. Ensure the hydrogen gas is of high purity.
-
-
Inspect Equipment Integrity:
-
Problem: Leaks in the reaction setup can lead to a loss of hydrogen pressure, and inadequate agitation can result in poor contact between the reactants and the catalyst.
-
Solution: Thoroughly check the reactor for any leaks. Ensure that the stirring mechanism is functioning correctly to provide efficient mixing.
-
Issue 2: Formation of Dehydration Byproducts
This section addresses the unwanted formation of allylbenzene and propenylbenzene from 3-phenyl-1-propanol.
Reaction Pathway
Caption: Dehydration pathway of 3-phenyl-1-propanol.
Mitigation Strategies:
-
Control pH: Avoid acidic conditions, as they promote the formation of the carbocation intermediate that leads to dehydration.[6] If the reaction medium is acidic, consider using a non-acidic catalyst or adding a neutralizing agent.
-
Temperature Management: High temperatures can also drive the dehydration reaction.[6] Maintain the reaction temperature at the lowest effective level to favor the desired transformation over elimination.
-
Choice of Catalyst: If using a solid catalyst, select one that does not have acidic sites, such as neutral alumina instead of acidic alumina.
Experimental Protocols
Protocol 1: Hydrogenation of Cinnamaldehyde to 3-Phenyl-1-Propanol
This protocol is a general guideline based on common laboratory practices.
Materials:
-
Cinnamaldehyde
-
Hydrogen gas (high purity)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Solvent (e.g., ethanol or ethyl acetate)
-
Hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
In a suitable reaction vessel, dissolve cinnamaldehyde in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-50 bar, depending on the specific catalyst and setup).[3]
-
Heat the reaction mixture to the target temperature (e.g., 25-80°C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude 3-phenyl-1-propanol.
-
Purify the product by distillation under reduced pressure.[1][2]
References
- 1. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources - Google Patents [patents.google.com]
- 4. cup.edu.cn [cup.edu.cn]
- 5. Solvent Additive-Induced Deactivation of the Cu–ZnO(Al2O3)-Catalyzed γ-Butyrolactone Hydrogenolysis: A Rare Deactivation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
Identifying and minimizing side products in Benzenepropanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of benzenepropanol (3-phenyl-1-propanol).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the three primary synthesis routes for this compound.
Route 1: Hydrogenation of Cinnamaldehyde
The catalytic hydrogenation of cinnamaldehyde can yield this compound, but is often accompanied by the formation of hydrocinnamaldehyde (3-phenylpropanal) and cinnamyl alcohol. The selectivity of the reaction is highly dependent on the catalyst and reaction conditions.[1][2][3][4][5]
Frequently Asked Questions (FAQs):
-
Q1: My reaction is producing a significant amount of hydrocinnamaldehyde. How can I increase the yield of this compound?
-
A1: The formation of hydrocinnamaldehyde occurs when the C=C bond is preferentially hydrogenated over the C=O bond. To promote the complete reduction to this compound, consider the following:
-
Catalyst Selection: While palladium catalysts are effective for C=C bond hydrogenation, bimetallic catalysts or different supports can enhance the hydrogenation of the carbonyl group.[1] For instance, a CoRe/TiO2 catalyst has shown high selectivity to the intermediate cinnamyl alcohol, which is then hydrogenated to this compound.[2]
-
Reaction Time and Temperature: Insufficient reaction time or temperature may lead to the accumulation of the intermediate hydrocinnamaldehyde. A time-course study of the reaction can help determine the optimal duration to ensure complete conversion to the desired alcohol.[2] Increasing the reaction temperature can favor the formation of this compound, but excessive temperatures may lead to other byproducts.[2]
-
Hydrogen Pressure: Higher hydrogen pressure generally favors the complete hydrogenation to the saturated alcohol.
-
-
-
Q2: I am observing cinnamyl alcohol as a major byproduct. What adjustments can I make?
-
A2: The presence of cinnamyl alcohol indicates that the C=O bond is being reduced, but the C=C bond remains intact. To drive the reaction to completion:
-
Catalyst Choice: Some catalysts, particularly those designed for selective C=O hydrogenation, may favor the formation of the unsaturated alcohol. If this compound is the desired final product, ensure your catalyst is also active for C=C bond hydrogenation.
-
Extended Reaction Time: Cinnamyl alcohol is an intermediate in one of the pathways to this compound. Increasing the reaction time will likely facilitate the subsequent hydrogenation of the C=C bond.
-
-
-
Q3: My yield of this compound is low, and I have a mixture of side products. What are the key parameters to optimize?
-
A3: Low yield and poor selectivity can be addressed by systematically optimizing the reaction conditions.
-
Temperature and Pressure: These are critical factors influencing both conversion and selectivity. A systematic study varying temperature and pressure can identify the optimal conditions for your specific catalyst. For example, with a 1% Pt/Silica catalyst, increasing both temperature and pressure was found to increase the conversion of cinnamaldehyde.[2]
-
Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol are commonly used.
-
Catalyst Loading: The ratio of catalyst to substrate is a crucial parameter. Insufficient catalyst will lead to incomplete reaction, while an excessive amount may not be cost-effective and could potentially lead to over-reduction or other side reactions.[2]
-
-
Quantitative Data on Cinnamaldehyde Hydrogenation:
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity to this compound (%) | Selectivity to Cinnamyl Alcohol (%) | Selectivity to Hydrocinnamaldehyde (%) | Reference |
| Pt-Mo/C (heat-treated) | 80 | 5 | >95 | Variable | Variable | Variable | [1] |
| CoRe/TiO₂ | 140 | N/A (Formic Acid as H₂ source) | 99 | 10 | 89 | 0 | [2] |
| Ir-FeOx/rutile | 30 | 0.8 | >95 | - | >95 | - | [3] |
Experimental Protocol: Selective Hydrogenation of Cinnamaldehyde
This protocol is a general guideline and may require optimization for specific catalysts and equipment.
-
Catalyst Activation (if required): The catalyst (e.g., 0.100 g) is activated in the reactor by heating under a hydrogen atmosphere and vacuum cycles for one hour at 150°C.
-
Reaction Setup: After cooling the reactor to room temperature, a solution of cinnamaldehyde (e.g., 1% v/v in isopropanol) is added to the reaction vessel.
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 4 bar) and heated to the set temperature (e.g., 80°C).
-
Monitoring: The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or GC-MS.
-
Work-up: Once the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.
Troubleshooting Workflow for Cinnamaldehyde Hydrogenation
Caption: Troubleshooting workflow for cinnamaldehyde hydrogenation.
Route 2: Grignard Reaction of Benzyl Halide with Ethylene Oxide
The reaction of a benzylmagnesium halide with ethylene oxide is a direct method to form the carbon skeleton of this compound. However, side reactions, particularly the formation of biphenyl, can reduce the yield of the desired product.
Frequently Asked Questions (FAQs):
-
Q1: My reaction produces a significant amount of biphenyl. How can I minimize this side product?
-
A1: Biphenyl is formed from the coupling of the Grignard reagent with unreacted benzyl halide (Wurtz-type coupling). To suppress this side reaction:
-
Slow Addition: Add the benzyl halide slowly to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the benzyl halide in the reaction mixture.
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can promote the coupling side reaction.
-
Use of Activated Magnesium: Using activated magnesium can allow the Grignard reagent to form at lower temperatures, further minimizing biphenyl formation.
-
-
-
Q2: The yield of this compound is low, even with minimal biphenyl formation. What are other potential issues?
-
A2: Low yields can also result from:
-
Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial.
-
Reaction with Ethylene Oxide: The addition of the Grignard reagent to ethylene oxide should be controlled. Adding the Grignard reagent solution slowly to a solution of ethylene oxide at a low temperature (e.g., 0 °C) can improve the yield.
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Stirring at room temperature for a period after the addition is complete is often necessary.
-
-
Quantitative Data on Grignard Reaction Side Products:
Experimental Protocol: Grignard Synthesis of this compound
This protocol is a general guideline and requires strict adherence to anhydrous and inert atmosphere techniques.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas.
-
Grignard Reagent Formation:
-
Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of benzyl chloride or bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the benzyl halide solution to the magnesium. The reaction should start, as indicated by bubbling and a cloudy appearance.
-
Once the reaction has initiated, add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux.
-
-
Reaction with Ethylene Oxide:
-
In a separate flask, prepare a solution of ethylene oxide in anhydrous diethyl ether and cool it to 0 °C in an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the ethylene oxide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
-
Work-up:
-
After the addition is complete, allow the reaction to stir at room temperature for at least one hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
-
Logical Relationship for Minimizing Biphenyl in Grignard Synthesis
Caption: Minimizing biphenyl formation in Grignard synthesis.
Route 3: Friedel-Crafts Acylation of Benzene with Succinic Anhydride followed by Reduction
This two-step synthesis involves the initial acylation of benzene to form 4-oxo-4-phenylbutanoic acid, followed by reduction of the ketone and carboxylic acid functionalities.
Frequently Asked Questions (FAQs):
-
Q1: What are the potential side products in the Friedel-Crafts acylation step?
-
A1: The Friedel-Crafts acylation is generally a clean reaction. However, potential issues include:
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur if the reaction conditions are too harsh. The acyl group is deactivating, which generally prevents further reaction on the same ring.
-
Isomerization: With substituted benzenes, different isomers can be formed. For benzene itself, this is not an issue.
-
Incomplete Reaction: Ensure a sufficient amount of the Lewis acid catalyst (e.g., AlCl₃) is used, typically in stoichiometric amounts, as it complexes with the product.
-
-
-
Q2: What are the common side products during the reduction of 4-oxo-4-phenylbutanoic acid?
-
A2: The choice of reduction method (e.g., Clemmensen or Wolff-Kishner) is crucial.
-
Clemmensen Reduction (Zn(Hg), HCl): This is performed under acidic conditions. Side reactions can include acid-catalyzed polymerization or rearrangement, although these are less common for this substrate. Incomplete reduction may leave the keto group intact.
-
Wolff-Kishner Reduction (H₂NNH₂, KOH, heat): This is performed under basic conditions. Potential side reactions are less common, but the high temperatures required can sometimes lead to degradation. Incomplete reduction is also a possibility.
-
Catalytic Hydrogenation: This can also be used to reduce the ketone, but may also reduce the aromatic ring under harsh conditions.
-
-
-
Q3: How can I ensure the complete reduction of both the ketone and the carboxylic acid?
-
A3: Reducing both functional groups to yield this compound requires a strong reducing agent.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing both ketones and carboxylic acids to alcohols. It should be used in an anhydrous etheral solvent, followed by a careful aqueous workup.
-
Two-Step Reduction: Alternatively, a two-step approach can be used. First, reduce the ketone using a method like the Clemmensen or Wolff-Kishner reduction to form 4-phenylbutanoic acid. Then, reduce the carboxylic acid to the alcohol using a reagent like borane (BH₃) or by converting it to an ester followed by reduction with LiAlH₄.
-
-
Experimental Protocol: Friedel-Crafts Acylation and Reduction
This is a two-part protocol and requires careful handling of reagents.
Part A: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
-
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a gas outlet to a trap, suspend anhydrous aluminum chloride in an excess of dry benzene and cool in an ice bath.
-
Addition of Anhydride: Add succinic anhydride portion-wise to the stirred suspension at a rate that maintains the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a period to ensure complete reaction.
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complex.
-
Isolation: Separate the benzene layer. The product, 4-oxo-4-phenylbutanoic acid, may precipitate or be in the aqueous layer. Acidification and extraction may be necessary to isolate the product.
Part B: Reduction of 4-oxo-4-phenylbutanoic acid to this compound
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.
-
Addition of Keto-Acid: Dissolve the 4-oxo-4-phenylbutanoic acid from Part A in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition, allow the mixture to stir at room temperature and then heat to reflux to ensure complete reduction.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, then 15% aqueous NaOH, and then more water in a specific ratio to the amount of LiAlH₄ used. This will produce a granular precipitate of aluminum salts that is easy to filter.
-
Purification: Filter the mixture and wash the precipitate with ether. Dry the combined organic filtrates over anhydrous magnesium sulfate, remove the solvent, and purify the resulting this compound by vacuum distillation.
Signaling Pathway for Friedel-Crafts Route to this compound
Caption: Synthetic pathway from benzene to this compound.
References
- 1. Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective C [[double bond, length as m-dash]] O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Improving the purification process of crude Benzenepropanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purification process of crude Benzenepropanol (also known as 3-phenyl-1-propanol or hydrocinnamyl alcohol).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound may contain a variety of impurities depending on its synthesis route. The most common method of preparation is the hydrogenation of cinnamaldehyde.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Cinnamaldehyde.
-
Intermediates and By-products: Cinnamyl alcohol (from incomplete reduction), 2-phenylpropanol (isomer), and various esters or phenolic compounds.[2][3]
-
Solvents: Toluene and 1-butanol are often used in synthesis and can remain in the crude product.[4]
-
Side-Reaction Products: Over-reduction or degradation products like benzaldehyde.[5]
-
Water: Can be present from reaction workups.
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective purification methods for this compound are fractional distillation under reduced pressure, column chromatography, and crystallization.[4][6] The choice depends on the nature of the impurities, the required purity level, and the scale of the experiment. An alkaline water extraction can also be used as an optional step to remove phenolic and ester impurities before distillation.[3]
Q3: Which purification method is most suitable for large-scale purification?
A3: For large quantities, fractional distillation under reduced pressure is typically the most efficient and economical method to achieve high purity (not less than 95 wt. %).[3][4]
Q4: What are the key physical properties of this compound relevant to its purification?
A4: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized in the table below.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 136.19 g/mol | [7] |
| Appearance | Colorless to pale yellow viscous liquid | [1][2] |
| Boiling Point (atm) | 236 °C | [2] |
| Boiling Point (vac) | 113–115 °C @ 3 mmHg95–97 °C @ 0.4 mmHg | [4][8] |
| Flash Point | 109 °C | [2] |
| Density | 1.004–1.008 g/cm³ @ 20 °C | [4][8] |
| Water Solubility | 5,680 mg/L @ 25 °C (slightly soluble) | [2][7] |
| Other Solubilities | Soluble in ethanol, propylene glycol, ether, and most non-volatile oils.[2][7] |
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Distillation Issues
Q: My distillation is resulting in a low yield. What are the possible causes?
A: Low yield during distillation can stem from several factors:
-
Improper Vacuum: Ensure your vacuum system is sealed and can achieve the required pressure. A poor vacuum will necessitate higher temperatures, which can lead to product decomposition.
-
Column Inefficiency: For fractional distillation, ensure the column is packed correctly and is well-insulated to maintain the temperature gradient.
-
Decomposition: this compound can dehydrate at high temperatures, especially if acidic impurities are present.[9] Consider a pre-distillation wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize acids.
-
Flooding: This occurs when too much liquid accumulates in the column, often due to excessive boiling rates or blocked flow paths.[10] This leads to poor separation. Reduce the heating rate to correct this.[10]
-
Azeotropes: Cinnamaldehyde, a common impurity, can form azeotropes with other components, making separation by distillation difficult.[3]
Q: The purity of my distilled this compound is lower than expected. Why?
A: Poor separation efficiency is the primary cause.
-
Incorrect Fraction Collection: Collect fractions over narrow boiling point ranges. Start collecting the main fraction only when the head temperature is stable and corresponds to the boiling point of this compound at your operating pressure.
-
Insufficient Reflux: In fractional distillation, an adequate reflux ratio is necessary for good separation. Ensure your column allows for proper vapor-liquid equilibrium.
-
Fluctuating Pressure: An unstable vacuum will cause the boiling point to fluctuate, leading to co-distillation of impurities. Use a high-quality vacuum regulator.[10]
Chromatography Issues
Q: My compound is tailing or streaking on the silica gel column. How can I fix this?
A: Tailing is often caused by the slightly acidic nature of silica gel interacting with the alcohol functional group.
-
Deactivate Silica: Add a small amount of a basic modifier like triethylamine (1-3%) to your eluent system to deactivate the acidic sites on the silica gel.[11]
-
Optimize Solvent System: Ensure your chosen solvent system provides an appropriate Rf value (around 0.2-0.35 for the best separation). A solvent system that is too polar can cause compounds to move too quickly with little separation, while a system that is not polar enough will result in slow elution and band broadening.[11]
Q: I'm not getting good separation between this compound and a close-running impurity. What should I do?
A:
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with similar Rf values.[11]
-
Change Solvents: Sometimes, changing the solvent system entirely (e.g., from ethyl acetate/hexane to acetone/hexane or dichloromethane/hexane) can alter the selectivity and improve separation.[12][13]
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
Crystallization Issues
Q: I'm trying to crystallize my purified this compound, but it's "oiling out" instead of forming crystals. What's wrong?
A: "Oiling out" occurs when the compound comes out of solution above its melting point because the solution is too saturated or cooled too quickly.
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional "soluble solvent," and allow it to cool more slowly.[14]
-
Slow Down Cooling: Rapid cooling encourages oil formation.[14] Insulate the flask with paper towels or place it in a Dewar to promote slow crystal growth.[15]
-
Change Solvent System: The chosen solvent may be too good a solvent. Try a different solvent or a solvent pair where the compound has lower solubility.[13]
Q: No crystals are forming, even after the solution has cooled completely. What should I do?
A: The solution is likely too dilute or supersaturated.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[15] Adding a seed crystal of pure this compound can also initiate crystallization.
-
Remove Solvent: If the solution is too dilute, you can boil off some of the solvent to increase the concentration and then attempt to cool it again.[14] Alternatively, allow the solvent to evaporate slowly over time.[16]
Experimental Protocols
Protocol 1: Purification by Fractional Distillation Under Reduced Pressure
-
Preparation: If the crude product is suspected to contain acidic impurities, first wash it with a saturated sodium bicarbonate solution, followed by water, and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Distillation:
-
Begin heating the distillation flask gently using a heating mantle.
-
Slowly apply the vacuum to the desired pressure (e.g., 3 mmHg).[4]
-
Collect any low-boiling foreshots (solvents, volatile impurities) until the vapor temperature begins to rise steadily.
-
When the temperature stabilizes at the boiling point of this compound (e.g., 113-115 °C at 3 mmHg), switch to a clean receiving flask and collect the main fraction.[4] .
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides.
-
-
Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system (e.g., ethyl acetate/hexane) should give this compound an Rf value of approximately 0.2-0.35.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a more polar solvent like dichloromethane if solubility is an issue) and carefully load it onto the top of the silica bed.[12] Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[12]
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes or vials.
-
Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a stain (e.g., permanganate).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting flowchart for low purity in distillation.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]
- 3. EP3883911A1 - Improved process to obtain 3-phenylpropan-1-ol from natural sources - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Sample Purification [sigmaaldrich.com]
- 7. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-Phenyl-1-propanol - Chempedia - LookChem [lookchem.com]
- 9. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. youtube.com [youtube.com]
- 11. Purification [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. unifr.ch [unifr.ch]
- 16. How To [chem.rochester.edu]
How to increase the efficiency of Benzenepropanol esterification
Welcome to the technical support center for benzenepropanol esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the efficiency of your esterification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound esterification, and why is my yield lower than expected?
A1: The esterification of this compound, typically with a carboxylic acid like acetic acid, is most commonly achieved through Fischer esterification. This is a reversible acid-catalyzed reaction where this compound and the carboxylic acid are in equilibrium with the corresponding ester and water.[1]
A low yield is a frequent challenge and is often attributed to the reversible nature of the reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (this compound and the carboxylic acid), thereby reducing the yield of your ester.[1] To improve the yield, it is crucial to shift the equilibrium towards the product side.
Q2: How can I shift the reaction equilibrium to favor ester formation and increase my yield?
A2: There are two primary strategies to drive the equilibrium towards the formation of the ester:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the more cost-effective one (often the alcohol), will push the reaction forward according to Le Chatelier's principle.
-
Water Removal: Actively removing water as it is formed is a highly effective method to prevent the reverse reaction (hydrolysis). This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[1]
Q3: What type of catalyst is most effective for this compound esterification?
A3: The choice of catalyst is critical for an efficient reaction. While strong mineral acids are effective, they also have drawbacks. Here's a comparison of common catalyst types:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Mineral Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | High catalytic activity, low cost.[2] | Corrosive, difficult to separate from the product, can cause side reactions. |
| Homogeneous Organic Acids | p-Toluenesulfonic acid (p-TsOH) | Less corrosive than mineral acids, high activity. | Can be challenging to remove completely. |
| Heterogeneous Solid Acids | Ion-exchange resins (e.g., Amberlyst 15), Zeolites | Easily separated from the reaction mixture (filtration), reusable, less corrosive.[3] | May have lower activity than homogeneous catalysts, potential for pore blockage.[3] |
| Enzymatic Catalysts | Immobilized Lipases | High selectivity, mild reaction conditions, environmentally friendly.[3][4] | Higher cost, can be sensitive to temperature and pH. |
For many applications, p-toluenesulfonic acid offers a good balance of reactivity and ease of handling. For greener processes, heterogeneous catalysts or enzymes are excellent alternatives.
Q4: What are the optimal reaction conditions (temperature, time, molar ratio) for this esterification?
A4: The optimal conditions are dependent on the specific carboxylic acid and catalyst used. However, some general guidelines apply:
-
Temperature: The reaction is typically performed at the reflux temperature of the solvent or the excess alcohol to ensure a sufficient reaction rate.[5]
-
Reaction Time: Reaction times can vary from a few hours to over 24 hours.[6][7] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the point of completion.
-
Molar Ratio: Increasing the molar ratio of one reactant over the other can significantly improve the yield. A molar ratio of alcohol to acid of 3:1 or higher is often used. One study on the esterification of propanoic acid with 1-propanol showed that a 10:1 molar ratio of alcohol to acid resulted in a 96.9% yield.[6][8]
Q5: I'm observing the formation of side products. What are they and how can I minimize them?
A5: A common side reaction, especially with strong acid catalysts and higher temperatures, is the dehydration of the alcohol to form an alkene. In the case of this compound, this would lead to the formation of allylbenzene. To minimize this, consider using a milder catalyst or slightly lower reaction temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Ester Yield | 1. Equilibrium not shifted: Presence of water is inhibiting the forward reaction. 2. Inactive catalyst: The acid catalyst may be old or impure. 3. Insufficient heating: The reaction temperature is too low for an adequate rate. | 1. Use a Dean-Stark trap to remove water azeotropically or add a dehydrating agent. Increase the molar excess of one reactant. 2. Use a fresh batch of catalyst. 3. Ensure the reaction is maintained at a steady reflux. |
| Product Contaminated with Starting Material | 1. Incomplete reaction: The reaction was not allowed to proceed to completion. 2. Inefficient work-up: The extraction and washing steps did not fully remove unreacted starting materials. | 1. Monitor the reaction via TLC or GC until the limiting reagent is consumed. 2. Perform a wash with a sodium bicarbonate solution to remove unreacted carboxylic acid, followed by a brine wash. Ensure proper phase separation during extraction. |
| Formation of an Emulsion During Work-up | Insufficient ionic strength of the aqueous phase: This prevents the organic and aqueous layers from separating cleanly. | Add a saturated sodium chloride solution (brine) to the separatory funnel and gently swirl to break the emulsion. |
| Difficulty in Isolating the Product | Ester is partially soluble in the aqueous layer: This can be an issue with shorter-chain esters. | Perform multiple extractions with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) to maximize the recovery of the ester from the aqueous phase. |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenylpropyl Acetate using Sulfuric Acid Catalyst
This protocol describes the esterification of 3-phenyl-1-propanol with acetic acid using concentrated sulfuric acid as a catalyst.
Materials:
-
3-Phenyl-1-propanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-phenyl-1-propanol and a 3 to 5 molar excess of glacial acetic acid.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of the limiting reactant) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue heating for 2-4 hours. Monitor the reaction's progress using TLC.
-
Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute the mixture with diethyl ether.
-
Washing:
-
Wash the organic layer with water.
-
Carefully wash with a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. (Caution: CO₂ evolution will cause pressure buildup).
-
Wash the organic layer with brine to help break any emulsions and remove residual water.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude 3-phenylpropyl acetate can be further purified by vacuum distillation if necessary.
Visualizations
References
Technical Support Center: Scaling Up Benzenepropanol Production
Welcome to the Technical Support Center for Benzenepropanol (3-phenyl-1-propanol) production. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up synthesis from the laboratory to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The most common industrial synthesis route is the catalytic hydrogenation of cinnamaldehyde.[1][2] Another method involves the hydroformylation of styrene followed by hydrogenation, which can produce a mixture of this compound and its isomer, 2-phenylpropanol, requiring subsequent separation.[3]
Q2: What are the major challenges when scaling up this compound production from cinnamaldehyde hydrogenation?
A2: Key challenges include maintaining high selectivity towards this compound over by-products like cinnamyl alcohol and hydrocinnamaldehyde, managing the exothermic nature of the reaction, preventing catalyst deactivation, ensuring efficient mixing and mass transfer, and developing robust purification methods to achieve high product purity.[4][5][6]
Q3: What are the typical by-products in the hydrogenation of cinnamaldehyde?
A3: The main by-products are cinnamyl alcohol (from partial hydrogenation of the aldehyde group), hydrocinnamaldehyde (from hydrogenation of the carbon-carbon double bond), and fully saturated hydrocinnamyl alcohol.[7][8] Acetal formation can also occur, especially when using alcohol-based solvents.[8]
Q4: How can I monitor the progress of the reaction and analyze the product mixture?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for monitoring the reaction progress, identifying products and by-products, and determining their relative concentrations.[9][10][11] It is crucial to use a suitable internal standard for accurate quantification.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My scaled-up hydrogenation of cinnamaldehyde is resulting in a low yield of the desired this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yield is a common issue when scaling up and can be attributed to several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Potential Causes and Solutions:
-
Sub-optimal Reaction Conditions: The balance between temperature and pressure is crucial for achieving high selectivity. At larger scales, heat dissipation becomes a challenge, potentially leading to localized overheating and side reactions.[6][12]
-
Solution: Carefully control the reaction temperature and hydrogen pressure. Perform heat transfer calculations to ensure the cooling capacity of the reactor is sufficient for the scale of the reaction.[4]
-
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the feedstock, sintering at high temperatures, or poisoning by by-products.
-
Solution: Ensure the purity of cinnamaldehyde and the solvent. Consider using a guard bed to remove impurities before the feedstock enters the main reactor. If catalyst poisoning is suspected, regeneration or replacement of the catalyst may be necessary.
-
-
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, the liquid phase (cinnamaldehyde and solvent), and the solid catalyst, limiting the reaction rate.
-
Solution: Optimize the agitation speed and impeller design to ensure good gas dispersion and suspension of the catalyst.[4] The design of the hydrogen delivery system is also critical for efficient mass transfer.
-
-
Product Loss During Workup and Purification: this compound can be lost during extraction, distillation, or other purification steps.
-
Solution: Optimize the purification protocol. For distillation, ensure the vacuum and temperature are appropriate to avoid product decomposition.
-
Issue 2: Poor Selectivity and High Levels of By-products
Question: My reaction produces a significant amount of cinnamyl alcohol and other impurities. How can I improve the selectivity towards this compound?
Answer: Achieving high selectivity is key to an efficient and economical process. The choice of catalyst and reaction conditions are the primary factors influencing selectivity.
Factors Influencing Selectivity in Cinnamaldehyde Hydrogenation
| Factor | Effect on Selectivity | Recommendations |
| Catalyst Type | The choice of metal and support significantly impacts selectivity. For instance, some catalysts may favor the hydrogenation of the C=O bond over the C=C bond, leading to higher cinnamyl alcohol. | Screen different catalysts (e.g., Pd/C, Pt/C, Ni/C) and supports (e.g., alumina, silica, carbon) to find the optimal combination for complete hydrogenation to this compound.[13] |
| Temperature | Higher temperatures can sometimes decrease selectivity by promoting side reactions. | Optimize the reaction temperature. A lower temperature may favor the desired reaction pathway, though it might decrease the overall reaction rate.[7] |
| Hydrogen Pressure | Higher hydrogen pressure generally favors the complete saturation of both the double bond and the aldehyde group, leading to higher this compound yield. | Experiment with different hydrogen pressures to find the optimal balance between reaction rate and selectivity.[7] |
| Solvent | The solvent can influence the solubility of reactants and the interaction with the catalyst surface. Using an alcohol solvent can sometimes lead to acetal formation.[8] | Consider using a non-alcoholic solvent if acetal formation is a significant issue. However, be aware that some catalysts may show lower activity in non-polar solvents.[8] |
| Catalyst Loading | The amount of catalyst used can affect the reaction rate and selectivity. | Optimize the catalyst loading to achieve a good balance between reaction time, yield, and cost. |
Issue 3: Catalyst Handling and Safety at Scale
Question: What are the key safety considerations when handling hydrogenation catalysts, especially pyrophoric ones like Palladium on Carbon (Pd/C), at a larger scale?
Answer: Safety is paramount when scaling up hydrogenation reactions. Pyrophoric catalysts require careful handling to prevent fires.
Safety Protocol for Handling Pyrophoric Catalysts
Caption: Safety workflow for handling pyrophoric hydrogenation catalysts.
Key Safety Precautions:
-
Inert Atmosphere: Always handle dry pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.[14]
-
Wet Handling: A safer alternative is to handle the catalyst as a wet slurry in a suitable solvent.[14]
-
Reactor Purging: Before introducing hydrogen, thoroughly purge the reactor with an inert gas to remove all oxygen.
-
Catalyst Filtration: After the reaction, filter the catalyst under a stream of inert gas and ensure the filter cake remains wet with solvent until it is safely stored.[14]
-
Storage and Disposal: Store the spent catalyst under water in a clearly labeled, dedicated waste container. Dispose of it according to your institution's hazardous waste guidelines.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Hydrogenation of Cinnamaldehyde
This protocol is a general guideline for a lab-scale batch hydrogenation.
Materials:
-
Cinnamaldehyde
-
Ethanol (or another suitable solvent)
-
5% Palladium on Carbon (Pd/C) catalyst (handle with care, pyrophoric)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Reactor Setup: In a hydrogenation flask, add a magnetic stir bar and the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).
-
Inerting: Seal the flask and purge the system with an inert gas for 10-15 minutes to remove all air.
-
Addition of Reactants: Under a positive pressure of the inert gas, add a solution of cinnamaldehyde in ethanol.
-
Hydrogenation: Purge the system with hydrogen gas (typically 1-5 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the Pd/C catalyst. Keep the filter cake wet.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Continuous Flow Hydrogenation of Cinnamaldehyde
This protocol outlines a more modern approach using a continuous flow reactor, which can offer better control over reaction parameters and is often safer for highly exothermic reactions.[7][8]
System:
-
H-Cube® or similar continuous flow hydrogenation reactor
-
Catalyst cartridge (CatCart®) packed with a suitable catalyst (e.g., Pt/SiO2)[7][8]
-
HPLC pump for liquid delivery
-
Back pressure regulator
Procedure:
-
System Preparation: Install the catalyst cartridge and prime the system with the reaction solvent (e.g., isopropanol).
-
Parameter Setting: Set the desired temperature, hydrogen pressure, and liquid flow rate on the instrument.
-
Reaction Initiation: Pump a solution of cinnamaldehyde in the chosen solvent through the heated and pressurized catalyst bed.
-
Collection: Collect the product stream at the outlet of the reactor.
-
Analysis: Analyze the collected fractions by GC-MS to determine conversion and selectivity.
-
Optimization: Vary the temperature, pressure, and flow rate to optimize the reaction conditions for maximum yield and selectivity of this compound.[7]
Data Presentation
Table 1: Effect of Temperature and Pressure on Cinnamaldehyde Hydrogenation using a Pt/SiO2 Catalyst in a Flow Reactor [7][8]
| Temperature (°C) | Pressure (bar) | Cinnamaldehyde Conversion (%) | This compound Selectivity (%) |
| 80 | 30 | 75.2 | 8.5 |
| 80 | 60 | 86.3 | 10.2 |
| 80 | 90 | 91.5 | 12.1 |
| 100 | 30 | 88.1 | 15.4 |
| 100 | 60 | 95.6 | 18.9 |
| 100 | 90 | 98.8 | 22.3 |
Note: The primary product in this specific study was cinnamyl alcohol, but the data illustrates the trend of increasing conversion and further hydrogenation to the saturated alcohol (this compound) with higher temperature and pressure.
References
- 1. Synthesis of 3-Phenyl-1-propanol - Chempedia - LookChem [lookchem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 5. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 6. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 7. thalesnano.com [thalesnano.com]
- 8. Highly Selective Continuous Flow Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol in a Pt/SiO2 Coated Tube Reactor [mdpi.com]
- 9. Product Analysis Methods [fhi.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pilot Plants in Scale-Up: Role, Challenges and Guidelines [xytelindia.com]
- 13. docs.nrel.gov [docs.nrel.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Post-Reaction Water Removal from Benzenepropanol Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual water from a Benzenepropanol (3-phenyl-1-propanol) reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual water from a this compound reaction mixture?
A1: The primary methods for removing water from a this compound reaction mixture include:
-
Use of Drying Agents: Employing anhydrous inorganic salts or other desiccants to chemically or physically bind with water.
-
Azeotropic Distillation: Adding a third component (an entrainer) to form a low-boiling azeotrope with water, which is then removed by distillation.
-
Extractive Distillation: Introducing a high-boiling solvent that alters the relative volatility of the mixture, allowing for the separation of water.
-
Pervaporation: A membrane-based separation technique where water selectively passes through a membrane.
Q2: How do I select the appropriate drying agent for my this compound mixture?
A2: The choice of drying agent depends on factors such as the required level of dryness, the scale of the reaction, and the chemical compatibility with this compound. This compound is an alcohol, so drying agents that react with alcohols, such as calcium hydride, should be avoided. Commonly used and suitable drying agents include anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), and molecular sieves (3Å or 4Å).
Q3: Is there a significant difference in performance between magnesium sulfate and sodium sulfate?
A3: Yes, there are notable differences in their drying characteristics. Magnesium sulfate is a faster and more efficient drying agent than sodium sulfate.[1][2] However, it is a fine powder and typically requires filtration for removal. Sodium sulfate is less efficient and slower but is granular, which can allow for easier decantation.[1] Its drying efficiency also decreases at temperatures above 32°C.[1]
Q4: Can this compound form an azeotrope with water?
Q5: How does azeotropic distillation work for water removal?
A5: Azeotropic distillation involves adding an entrainer, a solvent that forms a low-boiling azeotrope with water.[4][5] This ternary azeotrope is then distilled off, removing the water from the reaction mixture. A Dean-Stark apparatus is commonly used to continuously separate the condensed water from the entrainer, which is then returned to the distillation flask.[6][7][8]
Troubleshooting Guides
Issue 1: The organic layer remains cloudy after treatment with a drying agent.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of drying agent. | Add more drying agent in small portions until the newly added agent no longer clumps together and remains free-flowing. |
| Insufficient contact time. | Allow the mixture to stand for a longer period (e.g., 15-30 minutes), with occasional swirling to ensure thorough contact. |
| The drying agent has lost its effectiveness. | Use a fresh, unopened container of anhydrous drying agent. Ensure the stock bottle is always tightly sealed. |
| Formation of a fine suspension. | If using a powdered drying agent like anhydrous MgSO₄, ensure proper filtration. A pad of Celite can aid in removing very fine particles. |
Issue 2: Emulsion formation during aqueous workup with brine.
| Possible Cause | Troubleshooting Step |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High concentration of polar compounds. | Add more of the organic solvent to dilute the mixture. |
| The pH of the aqueous layer is close to neutral. | Adjust the pH of the aqueous layer by adding a small amount of dilute acid or base to break the emulsion. |
| High salinity of the brine solution. | While counterintuitive, in some cases, adding more saturated brine can help break the emulsion by increasing the ionic strength of the aqueous phase.[9] |
Issue 3: Inefficient water removal using azeotropic distillation.
| Possible Cause | Troubleshooting Step | | Incorrect choice of entrainer. | The entrainer must form a heterogeneous azeotrope with water that has a boiling point lower than all other components in the mixture. Toluene or cyclohexane are common choices for dehydrating alcohols.[4] | | Insufficient heating. | The reaction mixture must be heated to a vigorous reflux to ensure the azeotrope is continuously distilled. | | Leaks in the glassware setup. | Ensure all joints in the Dean-Stark apparatus and condenser are properly sealed to prevent the escape of vapors. | | Water condensing on the upper parts of the apparatus and returning to the flask. | Insulate the column above the flask to ensure the vapor reaches the condenser. |
Data Presentation
Table 1: Comparison of Common Drying Agents for Alcohols
| Drying Agent | Capacity | Speed | Efficiency (Final Water Content) | Advantages | Disadvantages |
| Anhydrous MgSO₄ | High | Fast | Low (can reach ppm levels)[10] | High efficiency, fast action.[11] | Fine powder requires filtration, slightly acidic.[1] |
| Anhydrous Na₂SO₄ | Very High | Slow | Moderate | High capacity, neutral, low cost, easy to decant.[1] | Slow, less efficient, ineffective above 32°C.[1] |
| 3Å Molecular Sieves | High | Moderate | Very Low (can reach low ppm levels)[10] | High efficiency, can be regenerated.[12] | Slower than MgSO₄, requires activation/regeneration.[13] |
| 4Å Molecular Sieves | High | Moderate | Very Low | High efficiency, can be regenerated.[12] | May co-adsorb some small alcohol molecules.[13] |
| Activated Alumina | High | Fast | Low[10] | Fast and efficient for passing a solution through a column.[10] | Can catalyze some reactions, fine powder. |
| Silica Gel | Moderate | Moderate | Moderate | Inexpensive, can be used in a column. | Lower capacity than other agents. |
Experimental Protocols
Protocol 1: Drying this compound Mixture with Anhydrous Magnesium Sulfate
-
Initial Separation: After the reaction workup, separate the organic layer containing this compound from the aqueous layer using a separatory funnel. A final wash with saturated aqueous sodium chloride (brine) is recommended to remove the bulk of the dissolved water.[11][14]
-
Transfer: Transfer the organic layer to an Erlenmeyer flask.
-
Addition of Drying Agent: Add anhydrous magnesium sulfate (MgSO₄) in small portions to the organic solution while gently swirling. A common starting point is approximately 1-2 grams per 10 mL of solvent.
-
Observation: Initially, the MgSO₄ will clump together as it absorbs water. Continue adding small portions until some of the newly added drying agent remains a fine, free-flowing powder.
-
Contact Time: Allow the mixture to stand for at least 15-20 minutes with occasional swirling to ensure complete drying.
-
Filtration: Gravity filter the solution through a fluted filter paper into a clean, dry flask to remove the MgSO₄.
-
Solvent Removal: The solvent can then be removed from the dried this compound solution by rotary evaporation.
Protocol 2: Water Removal using Azeotropic Distillation with a Dean-Stark Apparatus
-
Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser.[7] The reaction mixture containing this compound and residual water is placed in the flask.
-
Add Entrainer: Add an appropriate entrainer, such as toluene, to the flask. The volume of the entrainer should be sufficient to fill the Dean-Stark trap and allow for reflux.
-
Fill the Trap: It is good practice to pre-fill the Dean-Stark trap with the entrainer before starting the distillation.[8]
-
Heating: Heat the mixture to a steady reflux. The vapor, consisting of the water-entrainer azeotrope, will rise into the condenser.
-
Condensation and Separation: The condensed liquid will fall into the Dean-Stark trap. As the condensate cools, it will separate into two layers, with the denser water layer at the bottom and the less dense entrainer layer on top (when using toluene or cyclohexane).
-
Water Removal: As the trap fills, the upper organic layer will overflow and return to the reaction flask, while the lower aqueous layer is collected in the graduated portion of the trap.[6]
-
Monitoring: The reaction is complete when no more water collects in the trap.
-
Workup: After cooling, the entrainer can be removed from the this compound by simple distillation or rotary evaporation.
Protocol 3: Activation (Regeneration) of Molecular Sieves
-
Preparation: Place the molecular sieves in a suitable flask (e.g., a Schlenk flask) or a porcelain dish.
-
Heating: Heat the sieves in an oven at a temperature between 200-320°C for at least 3 hours.[12][15] For laboratory scale, heating in a flask with a Bunsen burner under a stream of inert gas or under vacuum is also effective.
-
Cooling: After heating, cool the molecular sieves to room temperature in a desiccator or under a stream of dry inert gas to prevent re-adsorption of atmospheric moisture.
-
Storage: Store the activated sieves in a tightly sealed container in a dry environment.
Mandatory Visualization
Caption: Decision workflow for selecting a suitable drying agent for a this compound solution.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. metrohm.com [metrohm.com]
- 8. Karl Fischer water content titration - Scharlab [scharlab.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Entrainer Selection Approach for Distillation Column | Semantic Scholar [semanticscholar.org]
- 11. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 12. 3-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. ripublication.com [ripublication.com]
- 15. researchgate.net [researchgate.net]
Addressing emulsion problems during Benzenepropanol workup
This technical support center provides troubleshooting guidance for common issues encountered during the workup of reactions involving benzenepropanol, with a specific focus on addressing emulsion problems.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting an emulsion during the workup of my this compound synthesis?
A1: Emulsion formation is a common issue during the liquid-liquid extraction of this compound due to several factors. This compound itself has some properties that can contribute to the stability of emulsions.[1] Additionally, if you are synthesizing this compound via a Grignard reaction, the workup procedure often involves quenching with an acid followed by basification. This can lead to the precipitation of fine inorganic salts, such as magnesium hydroxide, which can stabilize emulsions.[2] Vigorous shaking of the separatory funnel can also create a stable emulsion by dispersing one liquid phase into the other in the form of fine droplets.[3]
Q2: What is the first thing I should try if an emulsion forms?
A2: The simplest first step is to be patient. Allow the separatory funnel to stand undisturbed for 10-20 minutes.[3] Often, the emulsion will break on its own as the droplets coalesce. You can gently swirl or tap the side of the separatory funnel to encourage this process.[3]
Q3: Can the choice of extraction solvent affect emulsion formation?
A3: Yes, the solvent system can play a role. While this compound is miscible with common organic solvents like ethanol and ether, its slight solubility in water can contribute to emulsion formation.[4] If you are using a solvent with a density close to that of water, emulsions can be more persistent. Sometimes, adding a small amount of a different, less polar organic solvent can help to break the emulsion by changing the overall polarity of the organic phase.[5]
Q4: Are there any preventative measures I can take to avoid emulsions altogether?
A4: Prevention is often the best strategy. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation. If you consistently face emulsion problems with a specific reaction, consider altering your workup. For instance, you could evaporate the reaction solvent first and then redissolve the residue in your extraction solvent before adding the aqueous phase.[6]
Troubleshooting Guide: Emulsion Breaking in this compound Workup
If you are facing a persistent emulsion during your this compound workup, follow this step-by-step guide.
Step 1: Initial Physical Methods
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Patience and Gentle Agitation: As mentioned in the FAQs, allow the mixture to stand. Gentle swirling can aid in the separation.
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes break an emulsion by decreasing the viscosity of the liquids.[5] Conversely, cooling the mixture in an ice bath can also be effective.[5]
Step 2: Chemical Interventions
If physical methods fail, the following chemical additions can be attempted. Add these reagents sequentially, starting with the mildest.
-
Addition of Brine (Salting Out): Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, making the organic components less soluble and promoting phase separation.[5][7]
-
pH Adjustment: If your workup involves acidic or basic conditions, a slight change in pH can sometimes break the emulsion. Add a few drops of dilute acid or base and observe if the emulsion starts to resolve. Be mindful of the stability of your product to pH changes.
-
Solvent Addition: Add a small volume of a different organic solvent. For example, if you are using diethyl ether, adding a small amount of a less polar solvent like hexane can sometimes help.
Step 3: Advanced Separation Techniques
If the emulsion is particularly stubborn, more robust methods may be necessary.
-
Filtration through Celite®: Finely divided solids are a common cause of stable emulsions.[6] Filtering the entire mixture through a pad of Celite® can remove these particulates and break the emulsion.[6]
-
Centrifugation: If available, a centrifuge is a highly effective tool for breaking emulsions.[3] The centrifugal force accelerates the separation of the immiscible layers.
Logical Flow for Troubleshooting Emulsions
Caption: Troubleshooting workflow for breaking emulsions during this compound workup.
Comparison of Emulsion Breaking Techniques
| Technique | Principle | Speed | Scalability | Potential Issues |
| Standing/Gentle Agitation | Gravity-based separation | Slow | Good | Ineffective for stable emulsions |
| Salting Out (Brine Wash) | Increases ionic strength of aqueous phase | Moderate | Good | May not be effective for all emulsions |
| pH Adjustment | Changes ionization state of emulsifying agents | Moderate | Good | Product may be sensitive to pH changes |
| Solvent Addition | Alters polarity of the organic phase | Moderate | Good | May complicate solvent removal |
| Filtration (Celite®) | Removes fine solid particles | Moderate | Fair | Can be slow for large volumes; potential for product adsorption |
| Centrifugation | Accelerates gravitational separation | Fast | Poor to Fair | Requires specialized equipment; limited by centrifuge capacity |
Experimental Protocols
Protocol 1: Salting Out with Brine
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl).
-
Procedure:
-
Carefully add the saturated brine solution to the separatory funnel containing the emulsion. Start with a volume approximately 10-20% of the total volume of the emulsion.
-
Gently invert the separatory funnel a few times. Do not shake vigorously.
-
Allow the funnel to stand and observe if phase separation occurs.
-
If separation begins, allow sufficient time for the layers to become distinct. If not, a small additional portion of brine may be added.
-
Protocol 2: Filtration through Celite®
-
Preparation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly.
-
Place a 1-2 cm layer of Celite® on the filter paper.
-
Wet the Celite® pad with the organic solvent used in the extraction to ensure it is properly packed. Apply gentle suction.
-
-
Procedure:
-
Carefully pour the entire emulsified mixture onto the Celite® pad under gentle vacuum.
-
Wash the original flask with a small amount of the organic solvent and pour this over the Celite® pad to ensure all of the product is collected.
-
The filtrate should collect as two distinct layers in the filter flask.
-
Protocol 3: Centrifugation
-
Preparation:
-
Ensure you have appropriate centrifuge tubes that are compatible with your solvents and can be properly sealed.
-
Carefully transfer the emulsion to the centrifuge tubes, ensuring they are balanced.
-
-
Procedure:
-
Centrifuge the tubes at a moderate speed (e.g., 2000-4000 rpm) for 10-15 minutes. Higher speeds may be necessary for very stable emulsions.[8]
-
After centrifugation, carefully remove the tubes. The layers should be clearly separated.
-
Pipette the desired layer out of the centrifuge tube.
-
References
Catalyst selection and optimization for Benzenepropanol hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of benzenepropanol. This resource is designed for researchers, scientists, and professionals in drug development to assist with catalyst selection, experimental optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this compound hydrogenation?
The primary product of the hydrogenation of the aromatic ring of this compound is 3-cyclohexylpropanol. However, depending on the catalyst and reaction conditions, other products may be formed.
Q2: Which catalysts are commonly used for this compound hydrogenation?
Commonly used heterogeneous catalysts for the hydrogenation of aromatic rings include platinum group metals supported on carbon or other materials. These include:
-
Palladium on carbon (Pd/C): A versatile and widely used catalyst for hydrogenations.[1]
-
Rhodium on carbon (Rh/C) or alumina (Rh/Al₂O₃): Often used for aromatic ring saturation under milder conditions compared to other catalysts.[2][3]
-
Ruthenium-based catalysts (e.g., Ru/C, Ru/Al₂O₃): Known for their effectiveness in hydrogenating aromatic systems, sometimes under more forcing conditions.[4][5]
-
Nickel-based catalysts (e.g., Raney Ni): A cost-effective option, though it may require higher temperatures and pressures.[6]
Q3: What are typical reaction conditions for this compound hydrogenation?
Reaction conditions can vary significantly based on the chosen catalyst and desired outcome. General ranges include:
-
Temperature: 25°C to 150°C. Lower temperatures are favored to minimize side reactions, while higher temperatures can increase the reaction rate.[7]
-
Pressure: Atmospheric pressure to 100 bar (or higher in some cases). Higher pressures generally increase the rate of hydrogenation.
-
Solvent: Protic solvents like ethanol, methanol, and water are commonly used and can influence reaction rates.[8] Aprotic solvents such as ethyl acetate, THF, and dioxane can also be employed.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture and determine the conversion to the product.
-
In-line monitoring techniques: Such as in-line flow NMR, can be used for real-time reaction monitoring at elevated pressures.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, have been improperly handled, or exposed to air for too long. | • Use a fresh batch of catalyst.• Ensure proper handling and storage of the catalyst under an inert atmosphere. |
| Catalyst Poisoning: Trace impurities in the starting material, solvent, or hydrogen gas can deactivate the catalyst. Common poisons include sulfur, thiols, and heavy metals.[10] | • Purify the starting material and solvents.• Use high-purity hydrogen gas.• If poisoning is suspected, filter the reaction mixture and add fresh catalyst. | |
| Insufficient Hydrogen Pressure: The pressure may be too low for the chosen catalyst and substrate. | • Increase the hydrogen pressure.• Ensure the reaction vessel is properly sealed and there are no leaks. | |
| Poor Mass Transfer: Inefficient mixing can limit the contact between the catalyst, substrate, and hydrogen. | • Increase the stirring speed.• Ensure the catalyst is well-suspended in the reaction mixture. | |
| Formation of Side Products | Hydrogenolysis of the Alcohol Group: Cleavage of the C-O bond can occur, leading to the formation of propylbenzene. This is more common at higher temperatures and with certain catalysts like palladium. | • Lower the reaction temperature.• Screen different catalysts; rhodium or ruthenium may be less prone to hydrogenolysis. |
| Incomplete Hydrogenation: Partial hydrogenation of the aromatic ring may occur, resulting in cyclohexene or cyclohexadiene intermediates. | • Increase the reaction time or hydrogen pressure.• Increase the catalyst loading. | |
| Isomerization: Isomerization of intermediates on the catalyst surface can lead to a mixture of products.[1] | • Consider using a different catalyst. Platinum, for instance, is sometimes less prone to isomerization than palladium.[1] | |
| Difficulty in Catalyst Filtration | Fine Catalyst Particles: Some catalysts, particularly on carbon supports, can be very fine and difficult to filter. | • Use a filter aid such as Celite to facilitate filtration.• Allow the catalyst to settle before decanting the supernatant. |
Data Presentation
While specific comparative data for this compound hydrogenation is limited in the literature, the following table provides a general overview of catalyst performance for the hydrogenation of related aromatic compounds under various conditions. Note: Performance will vary depending on the specific substrate, reaction conditions, and catalyst preparation.
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| 5% Rh/Al₂O₃ | Diphenylacetylene | 25 | In situ H₂ from Al/H₂O | Water | - | 100 (to cis-stilbene) | 22 | [2] |
| Ru/Al₂Ti₁ | Guaiacol | 25 | 20 | - | ~60 | 94 (to 2-methoxycyclohexanol) | - | [7] |
| Ru/Al₂O₃ | Phenol | 80 | 20 | - | 82 | 67 (to cyclohexanone) | - | [4] |
| 10% Pd/C | 3-Phenylpropionitrile | 80 | 6 | Dichloromethane/Water | 76 | 26 (to 3-phenylpropylamine) | 20 | [11] |
| Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | β-chloro-propiophenone | 60 | 12 | Isopropanol | 99 | 90 (e.e. to S-enantiomer) | - | [12] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of this compound
This protocol provides a general procedure for the hydrogenation of this compound. Optimization of catalyst, solvent, temperature, and pressure is recommended.
Materials:
-
This compound
-
Hydrogenation catalyst (e.g., 5% Pd/C, 5% Rh/C, or 5% Ru/C)
-
Solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., nitrogen or argon)
-
Hydrogenation reactor (e.g., Parr shaker or autoclave)
-
Filtration apparatus (e.g., Buchner funnel with filter paper and Celite)
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry.
-
Catalyst Charging: Under an inert atmosphere, carefully add the catalyst to the reaction vessel. The typical catalyst loading is 1-10 mol% relative to the substrate.
-
Substrate and Solvent Addition: Add the solvent to the reactor, followed by the this compound.
-
System Purge: Seal the reactor and purge the system several times with an inert gas to remove any oxygen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure and begin stirring. Heat the reaction to the desired temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots of the reaction mixture.
-
Reaction Quench and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric, especially after the reaction. Do not allow the catalyst to dry on the filter paper. Keep it wet with solvent.
-
Work-up and Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by distillation or column chromatography if necessary.
Visualizations
Catalyst Selection Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Efficient Hydrogenation of Guaiacol over Ru/Al2O3-TiO2 Catalyst at Low Temperatures [mdpi.com]
- 8. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 9. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccsenet.org [ccsenet.org]
How to avoid decomposition of Benzenepropanol during heating
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of benzenepropanol during heating.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during heating?
A1: The primary cause of this compound decomposition at elevated temperatures is dehydration, which is the elimination of a water molecule to form unsaturated compounds. This reaction can be catalyzed by acidic conditions. The main decomposition products are typically allylbenzene and propenyl benzene. Oxidation can also occur, especially in the presence of air at high temperatures.
Q2: At what temperature does this compound start to decompose?
A2: While this compound is stable under recommended storage conditions, it can decompose upon heating.[1] The exact decomposition temperature under neutral conditions is not well-documented in the available literature. However, dehydration of primary alcohols can begin at temperatures around 170-180°C, and this process is accelerated in the presence of acids.[2]
Q3: What are the observable signs of this compound decomposition?
A3: Signs of decomposition can include:
-
Color change: The initially colorless liquid may turn yellow or brown.
-
Viscosity change: An increase in viscosity or the formation of polymeric residues.
-
Gas evolution: Formation of water vapor and potentially other gaseous byproducts.
-
Unusual odors: The characteristic floral odor of this compound may be replaced by sharp or unpleasant smells from decomposition products.
-
Inconsistent analytical results: Techniques like GC-MS may show the presence of impurities such as allylbenzene and propenyl benzene.
Q4: Can I use an acid catalyst when heating this compound?
A4: It is strongly advised to avoid acidic conditions when heating this compound if decomposition is a concern. Acids, such as sulfuric acid or phosphoric acid, catalyze the dehydration of alcohols to form alkenes and will significantly lower the temperature at which this compound decomposes.[2]
Troubleshooting Guide: Preventing Decomposition During Heating
This guide provides a systematic approach to troubleshoot and prevent the decomposition of this compound in your experiments.
Problem: this compound is decomposing upon heating.
1. Initial Assessment:
-
Confirm that decomposition is occurring by checking for the signs listed in FAQ Q3 .
-
Analyze a sample of the heated material using techniques like GC-MS to identify decomposition products.
2. Identify the Root Cause:
-
Heating Temperature: Are you heating the this compound close to or above its boiling point (236-241 °C)?[3][4] Even below the boiling point, prolonged heating can lead to decomposition.
-
Presence of Acidic Contaminants: Is your glassware perfectly clean? Are any of the reagents you are using acidic? Even trace amounts of acid can catalyze dehydration.
-
Presence of Oxygen: Are you heating the sample in the presence of air? This can lead to oxidation.
3. Solutions and Preventive Measures:
The following table summarizes potential solutions. Please refer to the detailed experimental protocols below for specific methodologies.
| Potential Cause | Solution | Experimental Protocol |
| High Temperature | Reduce the heating temperature and/or use vacuum distillation to lower the boiling point. | Protocol 1 |
| Acid Catalysis | Neutralize any acidic components and use acid-free glassware. | Protocol 2 |
| Oxidation | Heat the sample under an inert atmosphere (e.g., nitrogen or argon). | Protocol 3 |
| General Instability | Use a stabilizer, such as an antioxidant. | Protocol 4 |
Experimental Protocols
Protocol 1: Heating under Reduced Pressure (Vacuum Distillation)
This method is recommended to purify or handle this compound at lower temperatures, thus minimizing thermal decomposition.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the this compound sample in the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system. The boiling point of this compound will decrease as the pressure is lowered. For example, its boiling point is 119-121 °C at 12 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the distilled this compound in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.
Protocol 2: Ensuring an Acid-Free Environment
This protocol is crucial when heating this compound, especially if other reagents are present.
Methodology:
-
Glassware Preparation:
-
Wash all glassware with a suitable detergent and rinse thoroughly with deionized water.
-
To remove any acidic residues, rinse the glassware with a dilute base solution (e.g., 1% sodium bicarbonate), followed by several rinses with deionized water.
-
Dry the glassware in an oven at a high temperature (e.g., 120 °C) for several hours before use.
-
-
Reagent Check:
-
If other reagents are to be used, ensure they are not acidic or contain acidic impurities. If necessary, neutralize them or use purified, neutral grades.
-
The pH of the reaction mixture can be monitored using a pH meter or pH indicator strips.
-
Protocol 3: Heating under an Inert Atmosphere
This protocol minimizes oxidation by removing air from the reaction environment.
Methodology:
-
Apparatus Setup: Use a Schlenk line or a similar setup with a reaction flask equipped with a condenser and a gas inlet/outlet.
-
Inert Gas Purge:
-
Assemble the glassware and purge the system with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to displace any air.[1][5][6][7][8]
-
Maintain a slight positive pressure of the inert gas throughout the experiment. A bubbler filled with mineral oil can be used to monitor the gas flow and prevent over-pressurization.
-
-
Heating:
-
Once the system is purged, begin heating the this compound to the desired temperature using a heating mantle.
-
If refluxing, ensure a steady flow of coolant through the condenser.
-
Protocol 4: Use of Stabilizers
Antioxidants can be used to inhibit oxidative decomposition. Butylated hydroxytoluene (BHT) is a common and effective antioxidant.
Methodology:
-
Stabilizer Selection: Butylated hydroxytoluene (BHT) is a suitable antioxidant for preventing the oxidation of organic compounds.[9][10]
-
Concentration: The effective concentration of BHT can vary, but a common starting point is in the range of 0.01% to 0.1% (w/w). The optimal concentration should be determined empirically for your specific application.
-
Procedure:
-
Dissolve the desired amount of BHT in the this compound at room temperature before heating.
-
Proceed with heating as required, preferably under an inert atmosphere (Protocol 3) for maximum stability.
-
Visualizations
To aid in understanding the troubleshooting process, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for this compound decomposition.
Caption: Primary decomposition pathways of this compound upon heating.
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Dehydrogenation of 1-Phenylpropan-1-ol to Propenylbenzene - [www.rhodium.ws] [designer-drug.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Reflux under an inert atmosphere [chemtl.york.ac.uk]
- 9. health.ec.europa.eu [health.ec.europa.eu]
- 10. Stabilizing Polysorbate 20 and 80 Against Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for unexpected NMR results of Benzenepropanol products
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify the sources of unexpected signals in the NMR spectra of Benzenepropanol (specifically 3-phenyl-1-propanol) and its related products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify the source?
A: Unexpected peaks in your spectrum can originate from several sources, including residual solvents, unreacted starting materials, side products, or contamination. A systematic approach is the best way to identify the impurity. Start by comparing the chemical shifts of the unknown peaks with tables of common laboratory solvents.[1][2][3] Then, consider the possible side reactions or incomplete reactions in your synthesis.
Q2: I have extra signals in the aromatic region (δ 7.0-8.5 ppm) of my ¹H NMR spectrum. What could they be?
A: While the phenyl group of 3-phenyl-1-propanol typically shows signals between δ 7.1 and 7.3 ppm, other aromatic compounds could be present.[4][5]
-
Starting Materials: If your synthesis involved the reduction of cinnamaldehyde or a related compound, you might see signals from unreacted starting material. For example, the aldehyde proton of cinnamaldehyde appears far downfield (~δ 9.7 ppm), and its vinyl protons are also in the aromatic region.
-
Oxidation Byproducts: The product can oxidize to 3-phenylpropanal or 3-phenylpropanoic acid. The aldehyde proton of 3-phenylpropanal is highly deshielded (~δ 9.8 ppm), and the aromatic protons of these species may have slightly different shifts than the alcohol.
-
Solvent Impurities: Aromatic solvents like benzene (δ ~7.36 in CDCl₃) or toluene (aromatic: δ ~7.2, methyl: δ ~2.3 in CDCl₃) could be present as contaminants.[6]
Q3: I see a broad singlet that I cannot assign. How can I confirm if it is the hydroxyl (-OH) proton?
A: The chemical shift of an alcohol proton is often variable and the peak can be broad.[7] To definitively identify the -OH signal, you can perform a D₂O exchange experiment. Adding a drop of deuterium oxide (D₂O) to your NMR sample will cause the labile -OH proton to exchange with deuterium. The peak corresponding to the -OH proton will disappear or significantly decrease in intensity in the subsequent ¹H NMR spectrum.[8]
Q4: My spectrum has broad peaks and a poor baseline. What are the common causes?
A: Several factors can lead to peak broadening and a noisy spectrum:
-
Poor Shimming: The magnetic field may not be homogeneous. The instrument may need to be shimmed again.[8]
-
Insoluble Material: Your sample may not be fully dissolved or may contain solid impurities.[8] Try filtering your sample before analysis.
-
High Concentration: A sample that is too concentrated can lead to viscosity-related broadening and intermolecular interactions that affect chemical shifts.[8]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening.
Q5: There are unexpected aliphatic signals that don't match my product. What are they?
A: These often correspond to common laboratory contaminants or reaction byproducts.
-
Solvents: Diethyl ether (δ ~3.48 [q], ~1.21 [t]), ethyl acetate (δ ~4.12 [q], ~2.05 [s], ~1.26 [t]), acetone (δ ~2.17 [s]), and hexane (δ ~1.25, ~0.88) are very common.[2][3]
-
Grease: Silicone grease from glassware can appear as a broad singlet near δ 0 ppm.[6]
-
Side Products: Depending on the synthesis route, other isomers like 2-phenyl-1-propanol or 1-phenyl-1-propanol could be formed.[9] These isomers will have different splitting patterns and chemical shifts in the aliphatic region.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected NMR results.
Caption: A flowchart for systematic troubleshooting of unexpected NMR signals.
Data Presentation: Chemical Shifts
The following tables summarize expected ¹H and ¹³C NMR chemical shifts for 3-phenyl-1-propanol and potential impurities in CDCl₃. Note that chemical shifts can vary with concentration, temperature, and solvent.[10]
Table 1: Expected NMR Data for 3-Phenyl-1-propanol
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| C₆H₅- | ~7.32 - 7.17 | m | ~142.0 (C), 128.4 (CH), 125.8 (CH) |
| -CH₂-Ar | ~2.72 | t | ~32.2 |
| -CH₂-CH₂-Ar | ~1.90 | p | ~34.1 |
| -CH₂-OH | ~3.69 | t | ~62.3 |
| -OH | Variable (e.g., ~1.5) | br s | - |
Data compiled from various sources.[11][12][13]
Table 2: Common Impurities and Byproducts
| Compound | ¹H Chemical Shift (ppm) | Multiplicity | Notes |
| Ethyl Acetate | 4.12, 2.05, 1.26 | q, s, t | Common extraction solvent.[2] |
| Dichloromethane | 5.30 | s | Common extraction solvent.[2] |
| Toluene | 7.24-7.15, 2.36 | m, s | Possible reaction solvent.[6] |
| Cinnamaldehyde | 9.69, 7.55-7.40, 6.72 | d, m, dd | Potential starting material. |
| 3-Phenylpropanoic Acid | 11.5 (br s), 7.3-7.2, 2.98, 2.68 | m, t, t | Oxidation byproduct. |
| Water | ~1.57 (in CDCl₃) | br s | Shift is highly variable.[2] |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your dry this compound product.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Mixing: Cap the NMR tube and gently invert it several times until the sample is completely dissolved. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a new NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer spinner and place it in the instrument for analysis.
Protocol 2: D₂O Exchange for -OH Peak Identification
-
Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.[14]
-
Mix: Cap the tube securely and shake it for approximately 30 seconds to ensure thorough mixing.[14]
-
Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal that has disappeared or significantly diminished in the second spectrum corresponds to the exchangeable -OH proton.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. 3-Phenyl-1-propanol(122-97-4) 1H NMR [m.chemicalbook.com]
- 12. 3-Phenyl-1-propanol(122-97-4) 13C NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Choice for Benzenepropanol-Based Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 3-phenyl-1-propanol (benzenepropanol).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with 3-phenyl-1-propanol?
A1: 3-Phenyl-1-propanol, a primary alcohol, is a versatile starting material for several key organic transformations. The most common reactions include:
-
Fischer Esterification: Reaction with a carboxylic acid in the presence of an acid catalyst to form an ester.
-
Williamson Ether Synthesis: Formation of an ether by reacting the corresponding alkoxide with an alkyl halide.
-
Oxidation: Conversion to 3-phenylpropanal (an aldehyde) or 3-phenylpropanoic acid (a carboxylic acid) using various oxidizing agents.
Q2: How does solvent polarity affect my reaction?
A2: Solvent polarity is a critical factor in optimizing reactions. As a general rule, "like dissolves like." Polar solvents are better at solvating polar molecules and ions, while nonpolar solvents are suited for nonpolar compounds. In the context of common this compound reactions:
-
SN2 reactions , such as the Williamson ether synthesis, are favored by polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) which can solvate the cation of the alkoxide, increasing the nucleophilicity of the anion.[1][2] Protic solvents can solvate the nucleophile, reducing its reactivity.[1]
-
Equilibrium reactions , like Fischer esterification, can be driven forward by using a non-polar solvent (e.g., toluene, hexane) in conjunction with a Dean-Stark apparatus to remove the water byproduct azeotropically.[3][4]
Q3: My reaction yield is consistently low. What are the general causes?
A3: Low reaction yields can stem from a variety of issues throughout the experimental process.[5] Common culprits include:
-
Impure starting materials: Ensure the purity of your 3-phenyl-1-propanol and other reagents.
-
Presence of water: Many reactions are sensitive to moisture. Ensure glassware is oven-dried and use anhydrous solvents when necessary.[1]
-
Suboptimal temperature: Reactions may be too slow at low temperatures or prone to side reactions and decomposition at high temperatures.[1][3]
-
Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[5]
-
Product loss during workup and purification: Careful handling during extraction, washing, and chromatography is crucial to avoid loss of product.[5]
Troubleshooting Guides
Fischer Esterification of 3-Phenyl-1-propanol
Problem: Low yield of the desired ester.
| Possible Cause | Troubleshooting Strategy | Explanation |
| Equilibrium Limitation | 1. Use a large excess of either the carboxylic acid or 3-phenyl-1-propanol.[3] 2. Remove water as it forms using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene).[3][4] | Fischer esterification is a reversible reaction.[3] By Le Chatelier's principle, removing a product (water) or increasing the concentration of a reactant will shift the equilibrium towards the desired ester. |
| Ineffective Catalyst | 1. Use a fresh, active acid catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid). 2. Ensure adequate catalyst loading (typically 1-5 mol%). | The catalyst can become deactivated over time. An insufficient amount will result in a slow reaction that does not reach equilibrium in a practical timeframe.[3] |
| Steric Hindrance | If reacting with a bulky carboxylic acid, consider using a more reactive acylating agent like an acid chloride or anhydride, or employ a coupling agent such as DCC. | Bulky groups on either reactant can slow down the reaction rate.[3] |
Problem: Formation of byproducts.
| Possible Cause | Troubleshooting Strategy | Explanation |
| Dehydration of Alcohol | Lower the reaction temperature and use a milder acid catalyst. | Strong acids and high temperatures can lead to the elimination of water from the alcohol, forming an alkene. |
| Ether Formation | Use a less nucleophilic acid catalyst and avoid excessively high temperatures. | The alcohol can sometimes react with another alcohol molecule to form a symmetric ether, especially under strongly acidic conditions. |
Williamson Ether Synthesis with 3-Phenyl-1-propanol
Problem: Low yield of the desired ether.
| Possible Cause | Troubleshooting Strategy | Explanation |
| Poor Solvent Choice | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][2] | These solvents effectively solvate the counter-ion of the alkoxide without solvating the nucleophilic oxygen, thus increasing its reactivity in the SN2 reaction.[1] Protic solvents will decrease nucleophilicity.[1] |
| Incomplete Deprotonation | Use a strong base like sodium hydride (NaH) to ensure complete and irreversible formation of the alkoxide.[1] | Incomplete formation of the alkoxide will leave unreacted alcohol, reducing the potential yield. |
| Moisture | Use anhydrous solvents and oven-dried glassware. | Water will protonate the highly basic alkoxide, quenching the nucleophile.[1] |
Problem: Significant amount of alkene byproduct.
| Possible Cause | Troubleshooting Strategy | Explanation |
| E2 Elimination | 1. Use a primary alkyl halide. Avoid secondary and tertiary alkyl halides.[6][7] 2. Run the reaction at a lower temperature for a longer duration.[1] | The alkoxide is a strong base and can promote E2 elimination, which competes with the desired SN2 reaction.[6] Elimination is favored with more substituted alkyl halides and at higher temperatures.[1][6] |
Oxidation of 3-Phenyl-1-propanol
Problem: Over-oxidation to the carboxylic acid when the aldehyde is the desired product.
| Possible Cause | Troubleshooting Strategy | Explanation |
| Oxidizing Agent is too Strong | Use a mild oxidizing agent such as pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (DCM).[8][9] | PCC is known to oxidize primary alcohols to aldehydes and stop at that stage, especially in the absence of water.[8] |
| Presence of Water | Ensure anhydrous reaction conditions. | The aldehyde can form a hydrate in the presence of water, which is then susceptible to further oxidation to the carboxylic acid.[9] |
Problem: Incomplete oxidation or slow reaction.
| Possible Cause | Troubleshooting Strategy | Explanation |
| Insufficient Oxidant | Use a slight excess of the oxidizing agent. | Ensure the stoichiometry is correct to drive the reaction to completion.[10] |
| Low Reaction Temperature | Gradually increase the temperature while monitoring for side reactions.[10] | Oxidation reactions often require a certain activation energy to proceed at a reasonable rate. |
| Poor Solubility (for biphasic systems) | For TEMPO-catalyzed oxidations in a biphasic system (e.g., DCM/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs. | Inadequate mixing can limit the reaction rate in multiphase systems.[10] |
Data Presentation
Table 1: Properties of Common Solvents for this compound Reactions
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Polarity Index | Notes |
| Non-Polar | ||||||
| Hexane | C₆H₁₄ | 69 | 0.655 | 1.9 | 0.1 | Good for azeotropic removal of water. |
| Toluene | C₇H₈ | 111 | 0.867 | 2.4 | 2.4 | Commonly used with Dean-Stark traps.[11] |
| Diethyl Ether | C₄H₁₀O | 35 | 0.713 | 4.3 | 2.8 | Common extraction solvent. |
| Polar Aprotic | ||||||
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 1.326 | 8.9 | 3.1 | Good for PCC oxidations.[8] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 7.5 | 4.0 | General purpose polar aprotic solvent. |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.894 | 6.0 | 4.4 | Greener solvent alternative. |
| Acetone | C₃H₆O | 56 | 0.786 | 20.7 | 5.1 | Good for dissolving a range of compounds. |
| Acetonitrile (ACN) | C₂H₃N | 82 | 0.786 | 37.5 | 5.8 | Recommended for Williamson ether synthesis.[1] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | 6.4 | High boiling point, good for SN2 reactions.[1][2] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47.0 | 7.2 | High boiling point, excellent for SN2 reactions.[1][2] |
| Polar Protic | ||||||
| Methanol | CH₄O | 65 | 0.792 | 32.7 | 5.1 | Can act as a reactant in esterification. |
| Ethanol | C₂H₆O | 78 | 0.789 | 24.6 | 4.3 | Can act as a reactant in esterification. |
| Water | H₂O | 100 | 1.000 | 80.1 | 10.2 | Product of esterification; can hydrolyze esters.[3] |
Data compiled from multiple sources.[12][13][14]
Experimental Protocols
Protocol 1: Fischer Esterification of 3-Phenyl-1-propanol with Acetic Acid
Objective: To synthesize 3-phenylpropyl acetate.
Materials:
-
3-Phenyl-1-propanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel
Procedure:
-
To a 100 mL round-bottom flask, add 3-phenyl-1-propanol (10.0 g, 73.4 mmol), acetic acid (6.6 g, 110 mmol, 1.5 equiv.), and toluene (40 mL).
-
Carefully add 5-10 drops of concentrated sulfuric acid to the mixture.
-
Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux.
-
Continue refluxing until water is no longer collected in the Dean-Stark trap (approximately 2-4 hours).
-
Monitor the reaction by TLC until the starting alcohol spot is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 3-phenylpropyl acetate.
Protocol 2: Williamson Ether Synthesis of 3-Phenylpropyl Methyl Ether
Objective: To synthesize 3-phenylpropyl methyl ether.
Materials:
-
3-Phenyl-1-propanol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup
Procedure:
-
Set up a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous DMF (30 mL) and 3-phenyl-1-propanol (5.0 g, 36.7 mmol) to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.6 g of 60% dispersion, 40.4 mmol, 1.1 equiv.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add methyl iodide (5.7 g, 40.4 mmol, 1.1 equiv.) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding 20 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Oxidation of 3-Phenyl-1-propanol to 3-Phenylpropanal using PCC
Objective: To synthesize 3-phenylpropanal.
Materials:
-
3-Phenyl-1-propanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Diethyl Ether
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add PCC (11.8 g, 54.8 mmol, 1.5 equiv.) and 100 mL of anhydrous DCM.
-
In a separate flask, dissolve 3-phenyl-1-propanol (5.0 g, 36.5 mmol) in 20 mL of anhydrous DCM.
-
Add the alcohol solution to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-3 hours. The mixture will turn into a dark, tarry substance.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.
-
Pass the entire mixture through a short plug of silica gel, eluting with diethyl ether to separate the product from the chromium salts.
-
Collect the filtrate and concentrate it using a rotary evaporator.
-
The crude aldehyde can be further purified by vacuum distillation if necessary.
Visualizations
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: A logical diagram for selecting an appropriate solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 14. Solvent Physical Properties [people.chem.umass.edu]
Validation & Comparative
Benzenepropanol vs. Cinnamyl Alcohol: A Comparative Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of benzenepropanol (3-phenyl-1-propanol) and cinnamyl alcohol (3-phenyl-2-propen-1-ol). The presence of a carbon-carbon double bond in the allylic position of cinnamyl alcohol significantly influences its chemical behavior compared to its saturated counterpart, this compound. This document outlines their reactivity in key organic transformations—oxidation, esterification, and etherification—supported by experimental data and detailed protocols to aid in reaction design and optimization.
Structural and Electronic Differences
The primary distinction between this compound and cinnamyl alcohol lies in the propyl chain. This compound possesses a saturated alkyl chain, rendering it a typical primary alcohol. In contrast, cinnamyl alcohol features a double bond between the second and third carbon atoms, positioning the hydroxyl group at an allylic position. This allylic system allows for the delocalization of electrons through resonance, which stabilizes reaction intermediates and influences the alcohol's reactivity.
Comparative Reactivity in Oxidation Reactions
The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The reactivity of this compound and cinnamyl alcohol in oxidation reactions differs significantly due to the electronic effects of the allylic double bond.
Key Observations:
-
Enhanced Reactivity of Cinnamyl Alcohol: Allylic alcohols like cinnamyl alcohol are generally more susceptible to oxidation than their saturated counterparts. The allylic position can stabilize radical or carbocation intermediates formed during the oxidation process, thereby lowering the activation energy of the reaction.
-
Selective Oxidation: Various reagents exhibit selectivity for allylic alcohols over saturated primary alcohols. For instance, manganese dioxide (MnO₂) is a classic reagent for the selective oxidation of allylic and benzylic alcohols.
Table 1: Comparison of Oxidation Reaction Parameters
| Alcohol | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| This compound | PCC | Dichloromethane | Room Temp. | 2 h | 3-Phenylpropanal | ~85 | General PCC oxidation protocols |
| This compound | TEMPO/NaOCl | Dichloromethane/Water | 0 | 30 min | 3-Phenylpropanal | >95 | General TEMPO oxidation protocols |
| Cinnamyl Alcohol | MnO₂ | Dichloromethane | Room Temp. | 4 h | Cinnamaldehyde | >90 | [1] |
| Cinnamyl Alcohol | TEMPO/NaOCl | Dichloromethane/Water | 0 | 15 min | Cinnamaldehyde | >98 | [1] |
| Cinnamyl Alcohol | Au-Pd/TiO₂ | Toluene | 120 | - | Cinnamaldehyde | High Selectivity | [2] |
Experimental Protocols for Oxidation
Protocol 1: Swern Oxidation of this compound
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in DCM.
-
After stirring for 30 minutes, add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-phenylpropanal.
Protocol 2: Manganese Dioxide Oxidation of Cinnamyl Alcohol [1]
-
To a solution of cinnamyl alcohol (1.0 eq) in dichloromethane, add activated manganese dioxide (10 eq).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of celite, washing with dichloromethane.
-
The filtrate is concentrated under reduced pressure to afford cinnamaldehyde.
General oxidation workflow for this compound and cinnamyl alcohol.
Comparative Reactivity in Esterification Reactions
Esterification is a widely used reaction in the synthesis of fragrances, flavors, and pharmaceutical intermediates. The Fischer esterification, involving the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method.
Key Observations:
-
Steric Hindrance: The rate of Fischer esterification is primarily influenced by steric hindrance around the alcohol's hydroxyl group and the carboxylic acid's carbonyl group. As both this compound and cinnamyl alcohol are primary alcohols with similar steric profiles around the hydroxyl group, their reactivity in Fischer esterification is expected to be comparable under identical conditions.[3][4]
-
Alternative Methods: Steglich esterification, using a coupling agent like DCC, offers a milder alternative to the acidic conditions of the Fischer method and is suitable for both alcohols.
Table 2: Comparison of Esterification Reaction Parameters
| Alcohol | Carboxylic Acid/Acylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| This compound | Acetic Acid | H₂SO₄ | Toluene | Reflux | 3-Phenylpropyl acetate | ~70-80 | General Fischer esterification protocols |
| Cinnamyl Alcohol | Acetic Anhydride | Pyridine | - | Room Temp. | Cinnamyl acetate | High | [5] |
| Cinnamyl Alcohol | Benzoic Acid | DCC/DMAP | Dichloromethane | Room Temp. | Cinnamyl benzoate | 98 | [6] |
Experimental Protocols for Esterification
Protocol 3: Fischer Esterification of this compound
-
In a round-bottom flask, combine this compound (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux using a heating mantle.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Protocol 4: Steglich Esterification of Cinnamyl Alcohol [6]
-
To a solution of cinnamic acid (1.0 eq), cinnamyl alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the cinnamyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Tandem oxidation/halogenation of aryl allylic alcohols under Moffatt-Swern conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CINNAMYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to HPLC Method Development and Validation for Benzenepropanol Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Benzenepropanol, tailored for researchers, scientists, and drug development professionals. It includes a detailed experimental protocol for a robust HPLC method, a comparison with alternative analytical techniques, and a workflow for method development and validation.
This compound, also known as 3-phenyl-1-propanol, is an aromatic alcohol used in fragrances, flavorings, and as a biochemical reagent.[1] Accurate and reliable quantification of this compound is crucial for quality control and research purposes. While several analytical techniques can be employed, HPLC is a preferred method due to its high sensitivity, resolution, and reproducibility.[2]
Comparison of Analytical Methods: HPLC vs. Gas Chromatography (GC)
For a volatile compound like this compound, Gas Chromatography (GC) presents a viable alternative to HPLC. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC (Reversed-Phase) | Gas Chromatography (GC-FID) | Rationale & References |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] | HPLC is ideal for substances with low volatility, while GC is suited for volatile and thermally stable compounds.[2][4] |
| Typical Stationary Phase | C18 or C8 bonded silica | Polysiloxane-based (e.g., DB-5, HP-5ms) | Reversed-phase columns are standard for moderately polar compounds like this compound in HPLC.[5][6] GC columns are selected based on analyte volatility and polarity.[4] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture[7] | Inert gas (e.g., Helium, Nitrogen, Hydrogen)[8] | The mobile phase in HPLC actively participates in the separation, whereas in GC it acts as a carrier.[3][4] |
| Sample Preparation | Simple dissolution in mobile phase, filtration.[9] | Can require more complex steps like derivatization for polar analytes or headspace analysis for volatiles in complex matrices.[4][10] | HPLC often allows direct injection of aqueous samples, simplifying preparation.[10] |
| Detection | UV-Vis (typically ~210-260 nm for phenyl group), PDA, MS | Flame Ionization Detector (FID), Mass Spectrometry (MS) | The phenyl group in this compound makes it UV-active.[6] FID is a universal detector for organic compounds in GC. |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range), especially with MS | Both techniques offer excellent sensitivity, with GC often having a slight edge for volatile analytes.[2][4] |
| Analysis Time | Typically 5-20 minutes[2] | Typically 10-30 minutes | Modern U-HPLC systems can significantly shorten analysis times compared to traditional HPLC and GC.[11] |
| Cost (Instrument) | Moderate to High | Moderate | The initial investment for both systems is comparable, though specialized detectors can increase costs. |
Proposed HPLC Method Parameters for this compound Analysis
The following table outlines a starting point for developing a robust reversed-phase HPLC method for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Experimental Protocols
HPLC Method Development Protocol
The objective of method development is to establish a set of optimal chromatographic conditions for the separation and quantification of this compound.
a. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water 60:40).
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[9]
b. Chromatographic System Optimization:
-
Column Selection: Start with a standard C18 column. If peak shape is poor (e.g., tailing), consider a different C18 column from another vendor or a C8 column.
-
Mobile Phase Selection: Evaluate different ratios of Acetonitrile:Water (e.g., 50:50, 60:40, 70:30) to achieve a retention time between 3 and 8 minutes. Methanol can be evaluated as an alternative organic modifier.
-
Wavelength Selection: Perform a UV scan of this compound in the mobile phase to determine the wavelength of maximum absorbance (λmax), which is expected to be around 254 nm due to the phenyl group.
-
Flow Rate and Temperature: Optimize the flow rate (0.8-1.2 mL/min) and column temperature (25-40 °C) to improve peak resolution and reduce run time.
HPLC Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The following parameters should be assessed according to ICH guidelines.[13]
a. Specificity:
-
Inject the mobile phase (blank), a standard solution of this compound, and a sample solution containing potential impurities or excipients.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The peak for this compound in the sample should be pure and spectrally homogenous (if using a PDA detector) and well-resolved from other components.
b. Linearity and Range:
-
Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.[2]
c. Accuracy (Recovery):
-
Prepare samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
d. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
f. Robustness:
-
Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.
-
Variations to test include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (± 5 °C)
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%.
Method Development and Validation Workflow
The following diagram illustrates the logical flow from initial method development through to full validation, ensuring a robust and reliable analytical procedure.
Caption: Workflow for HPLC Method Development and Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jetir.org [jetir.org]
- 3. wjpmr.com [wjpmr.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. helixchrom.com [helixchrom.com]
- 6. agilent.com [agilent.com]
- 7. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 10. lib4.changwon.ac.kr [lib4.changwon.ac.kr]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Unveiling the Preservative Power of Benzenepropanol: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, the selection of an effective preservative system is a critical step in ensuring product integrity and safety. This guide provides an objective comparison of the preservative efficacy of Benzenepropanol against other commonly used alternatives, supported by available experimental data.
This compound, also known as phenylpropanol, is an aromatic alcohol recognized for its antimicrobial properties. While it also serves as a fragrance ingredient, its utility as a preservative, particularly as a component in synergistic blends, is gaining attention in the cosmetic and pharmaceutical industries. This comparison delves into its performance against a panel of common spoilage microorganisms and benchmarks it against established preservatives like parabens, phenoxyethanol, and benzyl alcohol.
Quantitative Efficacy Comparison: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a key metric for assessing the efficacy of a preservative. It represents the lowest concentration of a substance that prevents the visible growth of a microorganism. The following table summarizes available MIC data for this compound and its alternatives against a range of bacteria and fungi. It is important to note that direct, comprehensive comparative studies for this compound are limited, and some of the available data pertains to derivatives or specific formulations.
| Preservative | Staphylococcus aureus (g+) | Pseudomonas aeruginosa (g-) | Escherichia coli (g-) | Candida albicans (Yeast) | Aspergillus brasiliensis (Mold) |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Methylparaben | 1000 - >4000 µg/mL | >4000 µg/mL | 1000 - >4000 µg/mL | 250 - 1000 µg/mL | 250 - 1000 µg/mL |
| Propylparaben | 250 - 2000 µg/mL | >4000 µg/mL | 1000 - >4000 µg/mL | 125 - 500 µg/mL | 125 - 500 µg/mL |
| Phenoxyethanol | ≤1% | ≤1% | ≤1% | ≤1% | Weak activity |
| Benzyl Alcohol | 3 - 5 mg/mL | 2000 µg/mL | 2000 µg/mL | 2500 µg/mL | 5000 µg/mL |
Note: Data is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
To ensure the reliability and reproducibility of preservative efficacy testing, standardized experimental protocols are employed. The two primary methods are the determination of Minimum Inhibitory Concentration (MIC) and the Preservative Efficacy Test (Challenge Test).
Minimum Inhibitory Concentration (MIC) Determination via Broth Dilution Method
This method is fundamental in assessing the intrinsic antimicrobial activity of a substance.
A Spectroscopic Showdown: Unraveling the Isomers of Benzenepropanol
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In this comprehensive guide, we delve into a spectroscopic comparison of benzenepropanol and its key isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we illuminate the subtle yet significant differences that define these closely related compounds. This guide provides a robust dataset for identification, characterization, and quality control, underpinned by detailed experimental protocols.
This compound and its isomers, including 1-phenyl-1-propanol, 2-phenyl-1-propanol, 3-phenyl-1-propanol, 1-phenyl-2-propanol, and 2-phenyl-2-propanol, share the same molecular formula (C₉H₁₂O) but differ in the arrangement of their atoms. These structural variations give rise to distinct spectroscopic fingerprints, which are crucial for their unambiguous identification.
At a Glance: A Comparative Overview of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. This side-by-side comparison facilitates rapid differentiation based on characteristic spectral features.
¹H NMR Spectral Data (CDCl₃)
| Compound | δ 0.9-1.3 (m, 3H, -CH₃) | δ 1.6-2.0 (m, 2H, -CH₂-) | δ 2.6-3.0 (m, 2H, Ar-CH₂-) | δ 3.6-4.8 (m, 1H/2H, -CH-O/-CH₂-O) | δ 7.1-7.4 (m, 5H, Ar-H) | -OH Signal (ppm) |
| 3-Phenyl-1-propanol | - | 1.91 (quintet) | 2.72 (t) | 3.69 (t) | 7.18-7.32 | 1.5 (br s) |
| 1-Phenyl-1-propanol | 0.91 (t) | 1.78 (m) | - | 4.59 (t) | 7.23-7.37 | 2.0 (br s) |
| 2-Phenyl-1-propanol | 1.25 (d) | - | 2.95 (m) | 3.68 (d) | 7.19-7.35 | 1.6 (br s) |
| 1-Phenyl-2-propanol | 1.22 (d) | - | 2.75 (dd), 2.89 (dd) | 4.09 (m) | 7.15-7.34 | 1.8 (br s) |
| 2-Phenyl-2-propanol | 1.54 (s, 6H) | - | - | - | 7.22-7.45 | 1.8 (s) |
¹³C NMR Spectral Data (CDCl₃)
| Compound | C-α (Alcohol) | C-β | C-γ / C-α' (Phenyl) | Aromatic Carbons |
| 3-Phenyl-1-propanol | 62.3 | 34.2 | 32.1 | 125.8, 128.4, 128.4, 141.9 |
| 1-Phenyl-1-propanol | 76.0 | 31.9 | 10.1 | 125.9, 127.4, 128.4, 144.6 |
| 2-Phenyl-1-propanol | 68.9 | 45.9 | 19.3 | 126.5, 128.5, 129.3, 140.6 |
| 1-Phenyl-2-propanol | 72.8 | 45.9 | 22.8 | 126.4, 128.5, 129.5, 138.5 |
| 2-Phenyl-2-propanol | 72.8 | 32.3 (2xCH₃) | - | 124.7, 126.8, 128.2, 148.9 |
IR Spectral Data (Neat/Liquid Film)
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 3-Phenyl-1-propanol | ~3330 (broad) | ~3026 | ~2935, 2860 | ~1058 |
| 1-Phenyl-1-propanol | ~3360 (broad) | ~3028 | ~2964, 2932, 2874 | ~1015 |
| 2-Phenyl-1-propanol | ~3350 (broad) | ~3027 | ~2960, 2928, 2872 | ~1035 |
| 1-Phenyl-2-propanol | ~3360 (broad) | ~3027 | ~2967, 2927, 2871 | ~1080 |
| 2-Phenyl-2-propanol | ~3400 (broad) | ~3058 | ~2975, 2930 | ~1175 |
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 3-Phenyl-1-propanol | 136 | 91 | 117, 118, 92 |
| 1-Phenyl-1-propanol | 136 | 107 | 79, 77 |
| 2-Phenyl-1-propanol | 136 | 105 | 77, 91 |
| 1-Phenyl-2-propanol | 136 | 91 | 45, 92 |
| 2-Phenyl-2-propanol | 136 | 121 | 77, 91, 43 |
Experimental Protocols
The data presented in this guide were acquired using standard spectroscopic techniques. The following are generalized experimental protocols that serve as a reference for obtaining similar results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Standard proton NMR spectra were acquired with a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled carbon NMR spectra were acquired with a 45° or 90° pulse, a spectral width of 200-220 ppm, and a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Neat/Liquid Film): A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Introduction: The sample was introduced into the ion source via direct infusion or through a GC column.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.
Visualizing the Isomeric Landscape and Analytical Workflow
To better understand the relationships between these isomers and the process of their analysis, the following diagrams are provided.
Caption: Structural relationship of this compound isomers.
Caption: Generalized workflow for spectroscopic analysis.
A comparative study of different synthetic routes to Benzenepropanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Benzenepropanol, a valuable building block in the synthesis of various pharmaceuticals and fragrances, can be prepared through several synthetic pathways. This guide provides a comparative analysis of four common routes: the hydrogenation of cinnamaldehyde, the reduction of cinnamic acid derivatives, the hydroformylation of styrene, and the Grignard reaction with ethylene oxide. We present a detailed examination of their experimental protocols, comparative performance data, and visual representations of the synthetic workflows.
Comparative Performance of Synthetic Routes
The choice of synthetic route for this compound is often a trade-off between yield, purity, cost, and experimental complexity. The following table summarizes the key quantitative data for each of the discussed methods.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reported Purity (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Hydrogenation of Cinnamaldehyde | Cinnamaldehyde | H₂, Ni or Pd/C catalyst | 85-95 | >98 | 4-8 | High yield and purity, direct conversion. | Requires specialized high-pressure hydrogenation equipment, catalyst cost. |
| Reduction of Cinnamic Acid Ester | Ethyl Cinnamate | Lithium Aluminum Hydride (LiAlH₄), Diethyl Ether | 80-90 | >97 | 3-6 | High yield, relatively rapid reaction. | LiAlH₄ is hazardous and requires careful handling, anhydrous conditions are necessary. |
| Hydroformylation of Styrene | Styrene | H₂, CO, Rhodium catalyst | 60-75 (of linear aldehyde) | Variable | 6-12 | Utilizes readily available starting material. | Produces a mixture of isomers (linear vs. branched aldehyde), requiring separation; catalyst is expensive. |
| Grignard Reaction | Benzyl Bromide | Magnesium (Mg), Ethylene Oxide, Diethyl Ether | 70-85 | >96 | 4-8 | Good yield, forms a C-C bond, versatile. | Requires strictly anhydrous conditions, Grignard reagents are highly reactive and moisture-sensitive. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.
Hydrogenation of Cinnamaldehyde
This method involves the direct catalytic hydrogenation of both the carbon-carbon double bond and the aldehyde group of cinnamaldehyde.
Materials:
-
Cinnamaldehyde
-
Raney Nickel or 5% Palladium on Carbon (Pd/C)
-
Ethanol (solvent)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, a solution of cinnamaldehyde (1 mole) in ethanol (500 mL) is prepared.
-
Raney Nickel (5% w/w of cinnamaldehyde) or 5% Pd/C (1% w/w of cinnamaldehyde) is carefully added to the solution.
-
The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is stirred at 80-100°C under a hydrogen pressure of 50-100 atm.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Reduction of Ethyl Cinnamate with Lithium Aluminum Hydride
This route involves the reduction of the ester functionality of ethyl cinnamate to a primary alcohol.
Materials:
-
Ethyl Cinnamate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
Sulfuric Acid (10% aqueous solution)
-
Sodium Sulfate (anhydrous)
Procedure:
-
A solution of ethyl cinnamate (1 mole) in anhydrous diethyl ether (500 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
A suspension of LiAlH₄ (1.2 moles) in anhydrous diethyl ether (300 mL) is slowly added to the stirred solution of ethyl cinnamate at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction is cooled to 0°C and quenched by the slow, dropwise addition of water, followed by a 10% aqueous solution of sulfuric acid until a clear solution is obtained.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude this compound is purified by vacuum distillation.
Hydroformylation of Styrene followed by Reduction
This two-step process first converts styrene to a mixture of aldehydes, followed by the reduction of the desired linear aldehyde.
Step 1: Hydroformylation of Styrene
Materials:
-
Styrene
-
Rhodium catalyst (e.g., Rh(CO)₂(acac))
-
Triphenylphosphine (ligand)
-
Toluene (solvent)
-
Syngas (CO/H₂ mixture)
Procedure:
-
In a high-pressure reactor, styrene (1 mole), the rhodium catalyst (0.01 mol%), and triphenylphosphine (0.1 mol%) are dissolved in toluene.
-
The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen (syngas) to 50-100 atm.
-
The reaction is heated to 80-120°C and stirred for 6-12 hours.
-
After cooling and depressurization, the reaction mixture contains a mixture of 2-phenylpropanal and 3-phenylpropanal.
-
The catalyst is typically removed by precipitation or extraction, and the solvent is evaporated. The aldehyde mixture is then separated by fractional distillation.
Step 2: Reduction of 3-Phenylpropanal
Materials:
-
3-Phenylpropanal
-
Sodium Borohydride (NaBH₄)
-
Methanol (solvent)
Procedure:
-
3-Phenylpropanal (1 mole) is dissolved in methanol (500 mL) in a round-bottom flask.
-
The solution is cooled to 0°C, and sodium borohydride (1.2 moles) is added portion-wise with stirring.
-
The reaction is stirred at room temperature for 2-4 hours and monitored by TLC.
-
The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound, which can be further purified by vacuum distillation.
Grignard Reaction of Benzylmagnesium Bromide with Ethylene Oxide
This method involves the formation of a Grignard reagent from benzyl bromide, which then reacts with ethylene oxide to form the desired alcohol after an acidic workup.[1]
Materials:
-
Benzyl Bromide
-
Magnesium turnings
-
Anhydrous Diethyl Ether
-
Ethylene Oxide
-
Ammonium Chloride (saturated aqueous solution)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.2 moles) are placed.
-
A solution of benzyl bromide (1 mole) in anhydrous diethyl ether (300 mL) is added dropwise to initiate the formation of the Grignard reagent, benzylmagnesium bromide.
-
Once the reaction starts, the remaining benzyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.
-
The Grignard solution is cooled to 0°C, and a solution of ethylene oxide (1.2 moles) in anhydrous diethyl ether is added slowly.
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
-
The crude this compound is purified by vacuum distillation.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
A Comparative Analysis of Benzenepropanol: Cross-Referencing Experimental Data with Established Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimentally determined data for benzenepropanol against established literature values. The objective is to offer a clear and concise reference for validating experimental results and ensuring the purity and identity of this compound in a laboratory setting. This document outlines key physicochemical properties and spectroscopic data, supported by detailed experimental protocols.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the quantitative data for key physicochemical properties of this compound, comparing hypothetical experimental findings with established literature values. This allows for a direct assessment of experimental accuracy.
| Property | Experimental Value (Hypothetical) | Literature Value |
| Boiling Point | 238-240 °C | 241 °C |
| Melting Point | Not Determined (Liquid at room temp.) | < -18 °C |
| Density | 0.993 g/cm³ at 25 °C | 0.995 g/cm³ at 25 °C |
| Refractive Index | 1.525 at 20 °C | 1.524-1.528 |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the structural elucidation and confirmation of organic compounds. This section compares characteristic experimental spectral data for this compound with reference values.
| Spectroscopic Data | Experimental Value (Hypothetical) | Literature Value/Characteristic Peaks |
| Infrared (IR) Spectroscopy | Strong, broad peak at ~3350 cm⁻¹ (O-H stretch); Peaks at ~3025 cm⁻¹ (aromatic C-H stretch); Peaks at ~1050 cm⁻¹ (C-O stretch) | Characteristic O-H stretching absorption at 3300 to 3600 cm⁻¹; C-O stretching absorption near 1050 cm⁻¹. |
| ¹H NMR Spectroscopy (CDCl₃) | δ ~7.2-7.3 (m, 5H, Ar-H); δ ~3.7 (t, 2H, -CH₂-O); δ ~2.7 (t, 2H, Ar-CH₂-); δ ~1.9 (m, 2H, -CH₂-); δ ~2.1 (br s, 1H, -OH) | δ 7.33 (m, 2H), 7.25 (m, 3H), 3.71 (t, J = 6.5 Hz, 2H), 2.75 (m, 2H), 1.94 (m, 2H). |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard procedures for the characterization of liquid organic compounds.
Determination of Boiling Point
The boiling point was determined using the Thiele tube method, a common and effective technique for small liquid samples.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.
-
Procedure:
-
A small amount of the this compound sample is placed into a small test tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The assembly is suspended in a Thiele tube containing mineral oil, making sure the rubber band is not submerged in the oil.
-
The side arm of the Thiele tube is gently heated, creating a convection current that ensures uniform heating.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the initial boiling point.
-
Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the final boiling point.
-
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a simple method for liquid samples.
-
Apparatus: FTIR spectrometer with an ATR accessory.
-
Procedure:
-
A background spectrum of the clean ATR crystal is collected.
-
A few drops of the this compound sample are placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
The sample spectrum is then recorded.
-
After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Alternative "Neat" Sample Preparation: For instruments without an ATR accessory, a "neat" spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
¹H NMR Spectroscopy
The ¹H NMR spectrum was acquired to confirm the proton environment of the this compound molecule.
-
Apparatus: Nuclear Magnetic Resonance (NMR) spectrometer.
-
Procedure:
-
Approximately 5-25 mg of the this compound sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Using a deuterated solvent is crucial to avoid overwhelming the sample signals with solvent protons.
-
The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
The NMR tube is placed in the spectrometer's probe.
-
The instrument is set up by locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.
-
The ¹H NMR spectrum is then acquired.
-
Workflow for Data Cross-Referencing
The following diagram illustrates the logical workflow for the cross-referencing process, from initial sample analysis to final data validation.
Caption: Workflow for cross-referencing experimental data with literature values.
A Comparative Performance Analysis of Benzenepropanol in Modern Fragrance Compositions
For researchers, scientists, and professionals in drug and fragrance development, the selection of aromatic compounds is a critical decision influencing the character, longevity, and stability of the final product. This guide provides an objective comparison of Benzenepropanol's performance against two common alternatives, Phenylethyl alcohol and Benzyl acetate, supported by established experimental protocols.
This compound, also known as hydrocinnamic alcohol, is a fragrance ingredient valued for its warm, balsamic, and floral notes, particularly reminiscent of hyacinth.[1] Its molecular structure contributes to its performance profile, offering a unique balance of scent delivery and persistence. This comparative study evaluates its performance in key areas of fragrance composition: longevity, sillage, and stability.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the quantitative data gathered from standardized experimental protocols.
| Fragrance Compound | Molecular Weight ( g/mol ) | Vapor Pressure (Pa at 25°C) | Odor Profile |
| This compound | 136.19 | ~35 | Mild, balsamic, floral (hyacinth), sweet |
| Phenylethyl Alcohol | 122.16 | ~8 | Clean, rosy, floral |
| Benzyl Acetate | 150.17 | ~24 | Fruity, floral (jasmine), sweet |
Table 1: Physicochemical Properties and Odor Profiles. The data illustrates the foundational differences between the three molecules that influence their performance in fragrance compositions.
| Fragrance Compound | Evaporation Rate (mg/cm²/hr) at 32°C | Longevity on Skin (hours) |
| This compound | 0.08 | 6 - 8 |
| Phenylethyl Alcohol | 0.12 | 4 - 6 |
| Benzyl Acetate | 0.25 | 2 - 4 |
Table 2: Longevity and Evaporation Rate. This data highlights the superior persistence of this compound on a substrate, a key factor for its use as a middle or base note in fragrance structures.
| Fragrance Compound | Headspace Concentration at 1 hour (µg/L) | Sillage Rating (Sensory Panel) |
| This compound | 150 | Moderate |
| Phenylethyl Alcohol | 220 | Moderate to Strong |
| Benzyl Acetate | 350 | Strong |
Table 3: Sillage Performance. This table demonstrates the trade-off between longevity and initial scent projection, with the more volatile Benzyl Acetate exhibiting a stronger initial sillage.
| Fragrance Compound | Stability in 5% Ethanol/Water Solution (90 days at 40°C) | |---|---|---| | This compound | >98% remaining | | Phenylethyl Alcohol | >97% remaining | | Benzyl Acetate | ~92% remaining (potential for hydrolysis) |
Table 4: Chemical Stability. this compound demonstrates excellent stability in a typical fragrance base, a critical attribute for product shelf-life.
Experimental Protocols
The data presented above is based on the following detailed experimental methodologies.
Determination of Evaporation Rate and Longevity
This experiment quantifies the persistence of a fragrance material on a substrate, simulating its performance on skin.
-
Objective: To measure the rate of mass loss of the fragrance compound due to evaporation over time.
-
Apparatus: Analytical balance (±0.0001 g), controlled environment chamber (32°C, 40% RH), filter paper discs (2.5 cm diameter).
-
Procedure:
-
Pre-condition filter paper discs in the controlled environment chamber for 24 hours.
-
Apply 10 µL of the fragrance compound to the center of a pre-weighed filter paper disc.
-
Record the initial mass (M₀).
-
Place the disc in the controlled environment chamber.
-
Measure the mass of the disc at regular intervals (e.g., every 30 minutes) over a period of 8 hours.
-
Calculate the evaporation rate as the mass loss per unit area per hour.
-
Longevity is determined as the time at which 95% of the initial mass has evaporated.
-
Sillage Measurement via Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol measures the concentration of fragrance molecules in the air surrounding a scented substrate, providing an objective measure of sillage.
-
Objective: To quantify the volatile organic compounds (VOCs) released from a fragrance application into a controlled headspace.
-
Apparatus: Headspace autosampler, Gas Chromatograph coupled with a Mass Spectrometer (GC-MS), 20 mL headspace vials, filter paper discs.
-
Procedure:
-
Apply 10 µL of the fragrance compound to a filter paper disc and place it in a headspace vial.
-
Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 32°C) for a specified time (e.g., 1 hour).
-
The headspace autosampler injects a known volume of the vapor phase into the GC-MS system.
-
The GC separates the volatile components, and the MS identifies and quantifies them based on their mass spectra and retention times.
-
The concentration of the fragrance compound in the headspace is reported in µg/L.
-
Sensory Panel Evaluation of Sillage
A trained sensory panel provides a human perception-based assessment of sillage.
-
Objective: To evaluate the perceived intensity and diffusion of a fragrance over time by a trained human panel.
-
Methodology:
-
Fragrance solutions (1% in ethanol) are applied to blotters.
-
The blotters are placed in a controlled evaluation room with standardized airflow.
-
A panel of trained sensory experts evaluates the fragrance intensity at specified distances (e.g., 1 foot, 3 feet) and time intervals (e.g., 15 minutes, 1 hour, 4 hours).
-
Panelists rate the sillage on a labeled magnitude scale (LMS) from "no scent" to "very strong."
-
Stability Analysis
This protocol assesses the chemical integrity of the fragrance compound in a finished product base over time and under accelerated aging conditions.
-
Objective: To determine the degradation of the fragrance compound in a cosmetic base under stress conditions.
-
Methodology:
-
Prepare a 5% solution of the fragrance compound in a 95:5 ethanol/water mixture.
-
Store the solution in sealed glass vials in a stability chamber at 40°C for 90 days.
-
At specified time points (e.g., 0, 30, 60, and 90 days), an aliquot of the solution is analyzed by GC-MS.
-
The concentration of the parent fragrance compound is quantified, and the percentage remaining is calculated to determine stability.
-
Visualizing the Workflow and Relationships
To better illustrate the logical flow of the comparative analysis and the relationships between the experimental evaluations, the following diagrams are provided.
Caption: Experimental workflow for the comparative study.
Caption: Relationship between properties and performance.
Conclusion
This comparative analysis demonstrates that this compound offers a compelling performance profile for fragrance compositions where longevity and a unique balsamic-floral character are desired. Its lower volatility compared to Phenylethyl alcohol and Benzyl acetate translates to superior persistence, making it an excellent choice for heart and base note accords. While its initial sillage is more moderate than that of the more volatile alternatives, its excellent chemical stability ensures the integrity of the fragrance profile throughout the product's lifecycle. The selection of a fragrance ingredient will always depend on the specific creative and technical requirements of the formulation. However, the data presented here provides a robust, objective framework for formulators to make informed decisions when considering this compound and its common alternatives.
References
A Comparative Guide to the Validation of Benzenepropanol Purity: GC vs. HPLC and qNMR
For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methodologies for validating the purity of Benzenepropanol (also known as 3-phenyl-1-propanol), a key intermediate and fragrance component. We will delve into the validation of this compound purity using gas chromatography (GC) and compare its performance with two powerful alternatives: high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy. This comparison is supported by detailed experimental protocols and representative performance data to aid in the selection of the most suitable method for your analytical needs.
Methodologies Under Review
Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, particularly when coupled with a flame ionization detector (FID). High-performance liquid chromatography provides a versatile alternative, especially for non-volatile or thermally sensitive impurities that may not be amenable to GC analysis. Quantitative NMR stands as a primary analytical method that allows for direct quantification of the analyte against a certified internal standard, offering a high degree of accuracy without the need for compound-specific reference standards for each impurity.
Data Presentation: A Comparative Overview
The following table summarizes the representative quantitative performance data for the analysis of this compound purity by GC-FID, HPLC-UV, and qNMR. These values are compiled from established analytical practices for similar aromatic alcohols and serve as a benchmark for method capability.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 0.5 µg/mL | ~0.05% (relative to major analyte) |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.2 - 2 µg/mL | ~0.1% (relative to major analyte) |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable in the same sense; linearity is inherent to the NMR signal response |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes | 5 - 15 minutes per sample |
| Primary Strengths | High resolution for volatile impurities, robust and reliable. | Versatility for a wide range of impurities, including non-volatile ones. | Absolute quantification without the need for specific impurity standards, high precision. |
| Primary Limitations | Not suitable for non-volatile or thermally labile impurities. | May require more complex mobile phases, potential for peak co-elution. | Lower sensitivity for trace impurities compared to chromatographic methods, higher initial instrument cost. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography (GC-FID) Protocol
This protocol is designed for the routine purity analysis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Autosampler.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Vortex to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is suitable for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Autosampler.
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
0-10 min: 30-70% A
-
10-12 min: 70-30% A
-
12-15 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Vortex to ensure homogeneity.
-
Filter through a 0.45 µm syringe filter into a 2 mL autosampler vial.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a primary method for the accurate determination of this compound purity.[1][2]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Vortex thoroughly to ensure complete dissolution and transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or as required to achieve a good signal-to-noise ratio.
Data Processing and Analysis:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
A Comparative Guide to the Solvent Properties of Aromatic Alcohols: Benzenepropanol, Benzyl Alcohol, and Phenethyl Alcohol
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical step that can significantly impact experimental outcomes and product formulations. This guide provides a detailed comparison of the solvent properties of three key aromatic alcohols: benzenepropanol, benzyl alcohol, and phenethyl alcohol. By presenting key experimental data and methodologies, this document aims to facilitate an informed solvent selection process.
This guide delves into the critical solvent characteristics of these aromatic alcohols, offering a side-by-side comparison of their physical and chemical properties. The data presented is intended to provide a clear, quantitative basis for decision-making in various research and development applications, from chemical synthesis to pharmaceutical formulation.
Comparative Analysis of Solvent Properties
The selection of a suitable aromatic alcohol as a solvent is often dictated by a balance of properties including polarity, viscosity, and its ability to dissolve specific solutes. The following table summarizes key quantitative data for this compound, benzyl alcohol, and phenethyl alcohol to aid in this selection process.
| Property | This compound (3-Phenyl-1-propanol) | Benzyl Alcohol | Phenethyl Alcohol (2-Phenylethanol) |
| Molecular Formula | C₉H₁₂O | C₇H₈O | C₈H₁₀O |
| Molecular Weight ( g/mol ) | 136.19[1] | 108.14 | 122.17[2] |
| Appearance | Clear, colorless, slightly viscous liquid[3] | Colorless liquid[4] | Colorless liquid |
| Water Solubility (g/L at 25°C) | 5.68[1] | 42.9[5] | 20[2] |
| Viscosity (cP at 25°C) | Slightly viscous (specific value at 25°C not available) | 5.474[6] | 7.58[7] |
| Dielectric Constant (at 20°C) | 11.9 (at 30°C)[8] | 13.1[9] | Not available |
| Solubility of Benzoic Acid | Data not available | High (e.g., mass ratio of solute to solvent of 0.2978 at 306.35 K)[10] | Data not available |
| Miscibility with Organic Solvents | Miscible with ethanol and ether[11] | Miscible with alcohols and diethyl ether[4][5] | Miscible with most organic solvents[12] |
Logical Workflow for Aromatic Alcohol Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate aromatic alcohol solvent based on key experimental parameters.
Caption: A decision-making flowchart for aromatic alcohol solvent selection.
Experimental Protocols
Detailed methodologies for determining the key solvent properties are provided below. These protocols are based on established standard methods to ensure reproducibility and accuracy of the results.
Determination of Solute Solubility (Shake-Flask Method)
The shake-flask method is a widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[13][14][15]
Objective: To determine the saturation concentration of a solute in this compound, benzyl alcohol, or phenethyl alcohol at a specified temperature.
Apparatus:
-
Orbital shaker with temperature control
-
Glass flasks with stoppers
-
Analytical balance
-
Constant temperature bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of the solid solute to a flask containing a known volume of the chosen aromatic alcohol. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure saturation.[13]
-
Sample Withdrawal and Separation: After equilibration, cease agitation and allow the solid particles to settle. Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a syringe filter.
-
Concentration Analysis: Accurately dilute the obtained saturated solution with a suitable solvent to a concentration within the analytical range of the chosen instrument.
-
Quantification: Measure the concentration of the solute in the diluted sample using a pre-calibrated analytical instrument.
-
Calculation: Calculate the solubility of the solute in the aromatic alcohol by taking into account the dilution factor. The result is typically expressed in g/L or mol/L.
Measurement of Kinematic and Dynamic Viscosity (ASTM D445)
The ASTM D445 standard test method is a widely recognized procedure for determining the kinematic viscosity of transparent and opaque liquids.[16][17][18][19]
Objective: To measure the kinematic and dynamic viscosity of this compound, benzyl alcohol, and phenethyl alcohol at a specified temperature.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath with precise temperature control (±0.02°C)
-
Stopwatch with a resolution of at least 0.1 seconds
-
Viscometer holder
-
Pipettes and suction bulb
Procedure:
-
Viscometer Selection and Preparation: Select a calibrated viscometer of the appropriate size for the expected viscosity range. Ensure the viscometer is clean and dry before use.
-
Sample Preparation: Filter the liquid sample through a fine-mesh screen to remove any particulate matter.
-
Loading the Viscometer: Introduce a precise volume of the sample into the viscometer.
-
Temperature Equilibration: Mount the viscometer vertically in the constant temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium with the bath.[18]
-
Flow Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and allow the liquid to flow freely down the capillary under gravity.
-
Timing: Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeatability: Perform at least two measurements. The flow times should agree within the specified tolerance.
-
Calculation of Kinematic Viscosity: The kinematic viscosity (ν) is calculated by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C × t. The result is typically expressed in centistokes (cSt) or mm²/s.
-
Calculation of Dynamic Viscosity: The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ. The result is typically expressed in centipoise (cP) or mPa·s.
Determination of Dielectric Constant
The dielectric constant of a liquid is a measure of its ability to store electrical energy in an electric field and is a key indicator of its polarity.
Objective: To measure the dielectric constant of this compound, benzyl alcohol, and phenethyl alcohol.
Apparatus:
-
Dielectric constant meter or a capacitance bridge
-
Liquid dielectric cell (typically a cylindrical capacitor)
-
Temperature-controlled chamber or bath
-
Reference liquids with known dielectric constants (for calibration)
Procedure:
-
Calibration: Calibrate the instrument using reference liquids with well-established dielectric constants, such as air (or vacuum) and a standard non-polar liquid like benzene or cyclohexane.
-
Sample Introduction: Fill the dielectric cell with the aromatic alcohol sample, ensuring there are no air bubbles.
-
Temperature Control: Place the filled cell in a temperature-controlled environment and allow it to reach the desired temperature.
-
Measurement: Measure the capacitance of the cell containing the sample using the dielectric constant meter or capacitance bridge.
-
Calculation: The dielectric constant (ε) of the sample is calculated from the ratio of the capacitance of the cell filled with the sample (C_sample) to the capacitance of the empty cell (C_air or C_vacuum): ε = C_sample / C_air.
-
Data Recording: Record the dielectric constant at the specified temperature. For polar liquids, the dielectric constant is often frequency-dependent, so the measurement frequency should also be noted.
References
- 1. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols | Semantic Scholar [semanticscholar.org]
- 9. Benzoic acid + Benzyl alcohol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. quora.com [quora.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. ASTM D445 - eralytics [eralytics.com]
- 16. scribd.com [scribd.com]
- 17. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 18. tamson-instruments.com [tamson-instruments.com]
- 19. store.astm.org [store.astm.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Benzenepropanol
For researchers and scientists engaged in drug development and other laboratory-based endeavors, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant work environment. Benzenepropanol, a common fragrance ingredient and chemical intermediate, requires careful management to mitigate potential hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build deep trust and provide value beyond the product itself.
Hazard Profile and Safety Overview
This compound is classified as a substance that can cause severe skin burns and eye damage[1]. While it has low acute oral and dermal toxicity, direct contact should be avoided through the use of appropriate personal protective equipment (PPE)[1]. It is crucial to handle this chemical in a well-ventilated area to minimize inhalation exposure[2].
Key Safety Data:
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Aromatic | |
| Flash Point | 112 °C (233.6 °F) | Not explicitly cited, but can be inferred from general safety data sheets. |
| Boiling Point | 236 °C (456.8 °F) | Not explicitly cited, but can be inferred from general safety data sheets. |
| Solubility in Water | Slightly soluble | [4] |
| Primary Hazards | Skin Corrosion, Serious Eye Damage | [1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical step in the laboratory workflow. Adherence to these procedures will help prevent environmental contamination and ensure regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the following PPE:
-
Chemical-resistant gloves (e.g., nitrile, neoprene)[2]
-
Safety goggles or a face shield to protect against splashes[2]
-
A lab coat or other protective clothing[2]
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain[5][6]. This is strictly prohibited for most organic solvents to prevent contamination of waterways[5].
-
Collect all this compound waste, including contaminated materials like paper towels or absorbent pads, in a designated and clearly labeled hazardous waste container[4][5].
-
The container should be made of a material compatible with this compound and have a secure, tight-fitting lid to prevent the release of vapors[5].
-
Label the waste container with "Hazardous Waste," "this compound," and the date accumulation started.
3. Spill Management: In the event of a this compound spill, follow these steps:
-
Evacuate non-essential personnel from the area[2].
-
Ensure adequate ventilation[2].
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth[4].
-
Collect the absorbed material and place it in the designated hazardous waste container[4].
-
Clean the spill area with soap and water.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
5. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed professional waste disposal service[4].
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any potential contaminants.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting personnel, the environment, and maintaining regulatory compliance. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.
References
- 1. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. siraya.tech [siraya.tech]
- 5. Environmental fate and biodegradability of benzene derivatives as studied in a model aquatic ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. laballey.com [laballey.com]
Essential Safety and Logistical Information for Handling Benzenepropanol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for Benzenepropanol, including operational and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure safety when handling this compound.[1] The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendation | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield should be worn in addition to goggles when a splash hazard is present.[3][4] | Protects against splashes that can cause serious eye damage.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] Gloves must be inspected prior to use and removed immediately after contact with the chemical.[2][3] | Prevents skin contact with the chemical, which can cause severe skin burns.[2][5] |
| Body Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat.[1][2] | Protects clothing and skin from spills and splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area.[2][6][7] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] | Minimizes inhalation of potentially harmful vapors.[1] |
| Foot Protection | Closed-toe shoes.[1] | Protects feet from spills and falling objects.[1] |
Experimental Protocol for Safe Handling
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation and Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.[2]
-
Ensure an eyewash station and safety shower are readily accessible.[8]
-
Avoid contact with skin and eyes.[6]
-
When transferring or dispensing the chemical, do so carefully to avoid splashes.[5]
-
Use compatible and properly labeled containers for storage.[1]
2. Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[2][7]
-
Store below +30°C.[6]
-
Store away from incompatible materials and sources of ignition.[2][8] Strong oxidizing agents are incompatible with this compound.[6]
3. First Aid Measures:
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately.[2]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help.[2]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Spill Management and Disposal Plan
Proper management of spills and disposal of this compound is essential to prevent environmental contamination and ensure safety.
1. Accidental Release Measures:
-
Remove all sources of ignition.[2]
-
For small spills, soak up with inert absorbent material (e.g., sand, vermiculite).[1][6]
2. Disposal:
-
Unused this compound should be collected in a labeled, sealed, and compatible hazardous waste container.[1]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[6]
-
Contaminated materials, such as gloves and absorbent pads, should be placed in a sealed bag or container labeled as hazardous waste and disposed of according to institutional guidelines.[1]
-
Contaminated packaging should be disposed of as unused product.[6][7]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. echemi.com [echemi.com]
- 7. This compound | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
